2-Cyclopentylcyclopentanone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopentylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-7-3-6-9(10)8-4-1-2-5-8/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZGKTMWPFTJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863467 | |
| Record name | [1,1'-Bicyclopentyl]-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless liquid; Fruity green minty aroma | |
| Record name | 2-Cyclopentylcyclopentanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2027/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
| Record name | 2-Cyclopentylcyclopentanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2027/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.975-0.983 (20°) | |
| Record name | 2-Cyclopentylcyclopentanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2027/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4884-24-6 | |
| Record name | 2-Cyclopentylcyclopentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4884-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopentylcyclopentanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004884246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Bicyclopentyl]-2-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Bicyclopentyl]-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-bicyclopentyl]-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.177 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CYCLOPENTYLCYCLOPENTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ITL55F9I8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Cyclopentylcyclopentanone chemical properties and structure
An In-depth Technical Guide to 2-Cyclopentylcyclopentanone: Chemical Properties, Structure, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile ketone utilized extensively in the fragrance and flavor industries. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's core chemical properties, stereochemistry, synthesis, and practical applications, grounding all information in established scientific literature.
Introduction: A Molecule of Sensory Significance
This compound (CAS No: 4884-24-6) is a bicyclic ketone recognized for its distinct and pleasant aroma.[1][2] Described as having a fruity, green, and minty character, it serves as a valuable ingredient in perfumery and flavor compositions.[1][3] Its molecular structure, consisting of two five-membered rings, gives rise to unique physicochemical properties and olfactory notes that are highly sought after. This guide aims to provide a detailed exploration of its chemical identity, synthesis, and the scientific principles governing its use.
Molecular Structure and Stereochemistry
The chemical structure of this compound is fundamental to its properties and function. A comprehensive understanding of its architecture is crucial for its synthesis and application.
Chemical Structure
The IUPAC name for this compound is 2-cyclopentylcyclopentan-1-one.[1] Its structure features a cyclopentanone ring substituted at the alpha-position with a cyclopentyl group. The presence of the ketone functional group is the primary determinant of its chemical reactivity.
Stereochemistry
The carbon atom at the junction of the two rings (C2 of the cyclopentanone ring) is a chiral center. This means that this compound can exist as a pair of enantiomers, (R)-2-cyclopentylcyclopentanone and (S)-2-cyclopentylcyclopentanone. Commercially available this compound is typically supplied as a racemic mixture. The stereochemistry of related compounds is often designated as racemic, indicating a 1:1 mixture of enantiomers.[4] The specific olfactory properties of each enantiomer may differ, a common phenomenon in fragrance chemistry, though literature dedicated to the individual enantiomers of this specific compound is sparse.
Physicochemical and Spectroscopic Properties
A quantitative understanding of the physical and spectral properties of this compound is essential for its handling, formulation, and quality control.
Physicochemical Data
The key physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents and conditions, which is vital for formulation scientists.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₆O | [1][2] |
| Molecular Weight | 152.23 g/mol | [1] |
| CAS Number | 4884-24-6 | [1][2][5] |
| Appearance | Clear, colorless liquid | [1][2] |
| Odor | Fruity, green, minty, fresh, cool | [1][3][6] |
| Boiling Point | 232-233 °C at 760 mmHg | [5][7] |
| Melting Point | -13 °C | [2] |
| Density | 0.975 - 0.983 g/cm³ at 20 °C | [1][7] |
| Refractive Index | 1.475 - 1.481 at 20 °C | [1][7] |
| Solubility | Practically insoluble in water; Soluble in ethanol | [1][8] |
| Flash Point | ~90 °C (194 °F) | [6][7] |
Spectroscopic Analysis
Spectroscopic data is indispensable for the structural confirmation and purity assessment of this compound.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong absorption band around 1730-1740 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration in a five-membered ring ketone.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C-NMR: The spectrum shows a distinctive downfield signal for the carbonyl carbon (C=O) at approximately 219 ppm . Other signals correspond to the methine carbons and the various methylene carbons of the two cyclopentyl rings.[3]
-
¹H-NMR: The proton spectrum is complex due to the overlapping signals of the numerous methylene (-CH₂-) protons in the two rings. The protons on the carbon alpha to the carbonyl group will appear as multiplets.
-
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at m/z 152 . A prominent base peak is observed at m/z 84 , which can be attributed to a McLafferty-type rearrangement or cleavage, a common fragmentation pathway for ketones.[3]
Synthesis of this compound
The synthesis of this compound is a well-established process in industrial chemistry. The most common and economically viable route involves a two-step sequence starting from cyclopentanone.[3] This process is valued for its operational simplicity and the availability of the starting material.
Synthetic Pathway Overview
The synthesis proceeds via two main stages:
-
Base-Catalyzed Self-Condensation (Aldol Condensation): Two molecules of cyclopentanone react in the presence of a base to form 2-cyclopentylidene-cyclopentanone. This reaction is a classic example of an aldol condensation, where one molecule acts as a nucleophile (after forming an enolate) and the other as an electrophile, followed by dehydration to yield an α,β-unsaturated ketone.
-
Catalytic Hydrogenation: The resulting 2-cyclopentylidene-cyclopentanone is then hydrogenated to saturate the carbon-carbon double bond, yielding the final product, this compound.[3]
The overall workflow is illustrated in the diagram below.
References
- 1. This compound | C10H16O | CID 21003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use - Google Patents [patents.google.com]
- 4. GSRS [precision.fda.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. parchem.com [parchem.com]
- 7. 2-cyclopentyl cyclopentanone, 4884-24-6 [thegoodscentscompany.com]
- 8. solubilityofthings.com [solubilityofthings.com]
IUPAC name and CAS number for 2-Cyclopentylcyclopentanone
An In-depth Technical Guide to 2-Cyclopentylcyclopentanone
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: Unveiling this compound
This compound, with the IUPAC name 2-cyclopentylcyclopentan-1-one [1] and CAS Number 4884-24-6 [1][2][3][4], is a bicyclic ketone that has garnered significant interest in the fields of flavor, fragrance, and synthetic chemistry. Its unique molecular architecture, consisting of two fused five-membered rings, gives rise to a distinct sensory profile and provides a versatile scaffold for further chemical modification. While its primary commercial application lies in its use as a fragrance and flavoring agent, its structural motifs are of interest to medicinal chemists and organic synthesis experts for the development of novel molecules.
This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis protocols, spectroscopic signature, and known applications. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in work involving this compound.
Chemical and Physical Properties
This compound is a clear, colorless liquid at room temperature.[1][2] It is characterized by a distinct fruity, green, and minty aroma.[1][2] Its lipophilic nature is indicated by its insolubility in water, while it is soluble in organic solvents such as ethanol.[5]
| Property | Value | Source |
| IUPAC Name | 2-cyclopentylcyclopentan-1-one | [1] |
| CAS Number | 4884-24-6 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₆O | [1][2] |
| Molecular Weight | 152.23 g/mol | [1][5] |
| Appearance | Clear colorless liquid | [1][2] |
| Odor | Fruity, green, minty | [1][2] |
| Boiling Point | 79.5°C at 3.5 mmHg | [6] |
| Density | 0.975-0.983 g/cm³ at 20°C | [5] |
| Refractive Index | 1.475-1.481 at 20°C | [5] |
| Flash Point | 90.0°C (194.0°F) | [3] |
Synthesis of this compound
The most common and industrially viable synthesis of this compound involves a two-step process starting from cyclopentanone. This process is valued for its operational simplicity and the availability of the starting material.[6]
Step 1: Base-Catalyzed Aldol Condensation of Cyclopentanone
The synthesis begins with the self-condensation of cyclopentanone in the presence of a basic catalyst to form the α,β-unsaturated ketone, 2-cyclopentylidene-cyclopentanone.
Step 2: Catalytic Hydrogenation
The intermediate, 2-cyclopentylidene-cyclopentanone, is then subjected to catalytic hydrogenation to reduce the carbon-carbon double bond, yielding the saturated product, this compound.[6]
Caption: Synthesis of this compound from Cyclopentanone.
Experimental Protocol: Hydrogenation of 2-Cyclopentylidene-cyclopentanone
The following protocol is adapted from a patented synthesis method.[6]
-
Catalyst Preparation: To a hydrogenation vessel, add 380 g of 2-cyclopentylidene-cyclopentanone.
-
Catalyst Addition: Carefully add 17.0 g of 5% palladium on activated carbon (Pd/C) catalyst to the vessel.
-
Hydrogenation: The reaction is carried out at ordinary temperature and pressure under a hydrogen atmosphere until the consumption of hydrogen ceases.
-
Work-up: Upon completion, the catalyst is removed by filtration.
-
Purification: The crude product is purified by precision distillation under reduced pressure (3.5 mmHg) to afford the final product, which distills at 79.5°C.[6]
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum is characterized by a strong absorption band around 1730 cm⁻¹ , which is indicative of the carbonyl (C=O) stretching vibration of a five-membered ring ketone.[6]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The key chemical shifts (δ) in ppm are as follows:[6]
| Chemical Shift (ppm) | Assignment |
| 219.72 | Carbonyl Carbon (C=O) |
| 52.73 | Methine Carbon (CH) |
| 40.02 | Methine Carbon (CH) |
| 38.00 | Methylene Carbon (CH₂) |
| 30.76 | Methylene Carbon (CH₂) |
| 29.65 | Methylene Carbon (CH₂) |
| 27.48 | Methylene Carbon (CH₂) |
| 25.14 | Methylene Carbon (CH₂) |
| 24.83 | Methylene Carbon (CH₂) |
| 20.62 | Methylene Carbon (CH₂) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) reveals a molecular ion peak (M⁺) at m/e 152, consistent with the molecular weight of the compound. Key fragmentation patterns include prominent peaks at m/e 84 (base peak), 67, 55, and 85.[6]
Caption: Key Mass Spectrometry Fragments of this compound.
Reactivity and Applications
Chemical Reactivity
As a ketone, this compound exhibits reactivity at two primary sites: the electrophilic carbonyl carbon and the adjacent α-carbons.
-
Carbonyl Group Reactions: The carbonyl group is susceptible to nucleophilic attack, allowing for reactions such as reduction to the corresponding alcohol (2-cyclopentylcyclopentanol), and Grignard reactions to form tertiary alcohols.
-
α-Carbon Reactivity: The presence of acidic protons on the carbons alpha to the carbonyl group allows for enolate formation under basic conditions. These enolates can then act as nucleophiles in various alkylation and condensation reactions, enabling the synthesis of more complex derivatives.
Applications in Flavors and Fragrances
The primary application of this compound is as a component in fragrance and flavor compositions.[6] Its fresh, cool, and minty notes make it a valuable ingredient for imparting these characteristics to a wide range of consumer products, including:
-
Dentifrices and mouth fresheners
-
Soaps and shampoos
-
Cosmetics
-
Household cleaning products[6]
The typical usage level in fragrance concentrates can be up to 2.0%.[7]
Potential in Synthetic and Medicinal Chemistry
While its current use is dominated by the fragrance industry, the cyclopentanone moiety is a common structural feature in many biologically active natural products and pharmaceuticals.[8] The chemical reactivity of this compound makes it a potentially useful building block for the synthesis of novel compounds with potential therapeutic applications. The synthesis of various pyran, pyridine, and thiophene derivatives from related cyclopentanone structures has been shown to yield compounds with antitumor activity.[9]
Safety and Handling
This compound is classified as causing skin and serious eye irritation.[5] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be employed when handling this compound. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a well-characterized compound with established synthesis routes and a strong foothold in the flavor and fragrance industry. Its straightforward synthesis from readily available precursors, coupled with its desirable organoleptic properties, ensures its continued commercial relevance. Beyond its current applications, its chemical functionality presents opportunities for its use as a versatile intermediate in organic synthesis, potentially leading to the discovery of novel molecules with valuable applications in materials science and drug development.
References
- 1. Simple Synthesis of 2-Cyclopentenones - ChemistryViews [chemistryviews.org]
- 2. guidechem.com [guidechem.com]
- 3. One-step synthesis of this compound from cyclopentanone catalyzed by NiO-Co3O4/TiO2: reaction pathway - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 4. Cyclopentenone - Wikipedia [en.wikipedia.org]
- 5. This compound | C10H16O | CID 21003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use - Google Patents [patents.google.com]
- 7. 2-cyclopentyl cyclopentanone, 4884-24-6 [thegoodscentscompany.com]
- 8. fiveable.me [fiveable.me]
- 9. scirp.org [scirp.org]
Physical properties of 2-Cyclopentylcyclopentanone (boiling point, melting point)
An In-Depth Technical Guide:
Introduction
2-Cyclopentylcyclopentanone (CAS No. 4884-24-6) is a bicyclic ketone with the molecular formula C10H16O.[1][2][3] Structurally, it consists of a cyclopentanone ring substituted with a cyclopentyl group at the alpha position. This compound is recognized for its characteristic fruity, green, and minty aroma, which has led to its use as a perfuming and flavoring agent.[1][2][4][5] Beyond its sensory properties, a thorough understanding of its physical characteristics is fundamental for its application in chemical synthesis, quality control, and formulation development.
This guide provides a comprehensive examination of the core physical properties of this compound, with a specific focus on its boiling and melting points. We will delve into the experimental values reported in the literature, discuss the underlying principles, and present standardized methodologies for their determination, ensuring a robust foundation for laboratory and industrial applications.
Core
A compound's physical properties are the cornerstone of its chemical identity and dictate its behavior in various environments. These constants are critical for process design, safety assessments, and purification strategies. The key physical properties of this compound are summarized in the table below.
| Physical Property | Value | Conditions | Source(s) |
| CAS Number | 4884-24-6 | N/A | [1][2][4][5] |
| Molecular Formula | C10H16O | N/A | [1][2][3] |
| Molecular Weight | 152.24 g/mol | N/A | [1][2][5] |
| Appearance | Colorless, clear liquid | Ambient | [1][4][5] |
| Odor | Fruity, green, minty | N/A | [1][2][5] |
| Boiling Point | 230-233 °C | @ 760 mm Hg | [3][4] |
| 104-107 °C | @ 2.00 mm Hg | [1][4] | |
| Melting Point | -13 °C to 13 °C | @ 760 mm Hg | [4][5] |
| Density / Specific Gravity | 0.975 - 0.985 g/cm³ | @ 20 °C | [1][3][4][5] |
| Refractive Index | 1.475 - 1.481 | @ 20 °C | [1][3][4] |
| Flash Point | 90 - 104 °C | TCC | [1][3][4][5] |
| Vapor Pressure | ~0.059 mm Hg | @ 25 °C | [1][4] |
| Water Solubility | Practically insoluble | N/A | [2][5] |
In-Depth Analysis of Phase Transition Points
Boiling Point
The boiling point is a critical parameter for distillation-based purification, solvent selection, and reaction condition optimization. For this compound, the boiling point has been reported in the range of 230-233 °C at standard atmospheric pressure (760 mm Hg) .[3][4]
Causality and Experimental Considerations: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The relatively high boiling point of this compound is consistent with its molecular weight (152.24 g/mol ) and the presence of a polar ketone group, which increases intermolecular dipole-dipole interactions compared to a non-polar hydrocarbon of similar size.
Crucially, the boiling point is highly dependent on pressure. As external pressure decreases, the temperature required for the vapor pressure to match it also decreases. This relationship is fundamentally described by the Clausius-Clapeyron equation. The literature reflects this, providing a boiling point of 104-107 °C at a reduced pressure of 2.00 mm Hg .[1][4] This demonstrates that vacuum distillation is a viable and effective method for purifying this compound, allowing the process to occur at a much lower temperature and preventing potential thermal degradation of the compound.
Protocol for Experimental Determination of Boiling Point: A standard method for determining the boiling point at atmospheric pressure involves using a simple distillation apparatus.
-
Apparatus Setup: Assemble a standard distillation apparatus with a round-bottom flask, a distillation head (Claisen adapter), a thermometer placed correctly (top of the bulb level with the side arm of the adapter), a condenser, and a receiving flask.
-
Sample Preparation: Place a sample of this compound and a few boiling chips into the round-bottom flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Observation: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.
-
Pressure Correction: For high-accuracy work, the ambient atmospheric pressure should be recorded, and the observed boiling point corrected to 760 mm Hg using a nomograph or appropriate formula if necessary.
Melting Point
The melting point, or freezing point, is the temperature at which a substance transitions from a solid to a liquid state. It is a key indicator of purity. There is a notable discrepancy in the reported literature for the melting point of this compound, with values of 13 °C and -13 °C cited.[4][5]
Trustworthiness and Analysis of Discrepancy: Such a significant difference warrants careful consideration. Potential sources for this discrepancy include:
-
Purity of the Sample: Impurities typically depress and broaden the melting point range. Different samples used in the original determinations may have had varying purity levels.
-
Experimental Technique: Differences in methodology, such as the rate of heating or the sensitivity of the detection method (e.g., visual observation vs. Differential Scanning Calorimetry - DSC), can lead to different results. The value of 13 °C is explicitly reported at 760 mm Hg, while the other is not specified with a pressure, though melting points are generally less sensitive to pressure changes than boiling points.[4]
Given that the compound is a liquid at room temperature, the -13 °C value is plausible for its freezing point. However, without access to the primary experimental data, both values should be considered with caution. For critical applications, it is imperative to determine the melting point empirically on the specific batch of material being used.
Protocol for Experimental Determination of Melting Point (Freezing Point): Since the compound is a liquid at room temperature, the determination would technically be of its freezing point.
-
Sample Preparation: Place a small sample of the liquid in a test tube.
-
Cooling: Immerse the test tube in a cooling bath (e.g., an ice-salt or dry ice-acetone bath).
-
Temperature Monitoring: Place a calibrated thermometer or temperature probe into the sample.
-
Observation: Gently stir the sample as it cools and record the temperature at regular intervals. The freezing point is the temperature at which the first crystals appear and the temperature holds constant as the substance solidifies (the plateau on a cooling curve).
Workflow for Physical Property Characterization
The logical flow for characterizing a novel or unverified liquid sample like this compound is crucial for ensuring data integrity. The following workflow outlines a self-validating process from sample reception to final property reporting.
Caption: Workflow for the comprehensive physical characterization of a liquid chemical sample.
Conclusion
The physical properties of this compound, particularly its boiling and melting points, are well-defined, though some discrepancies exist in the literature that necessitate empirical verification for high-purity applications. Its high boiling point at atmospheric pressure and significantly lower boiling point under vacuum make it amenable to purification by vacuum distillation. A clear understanding of these parameters, grounded in robust experimental methodology, is essential for researchers and developers to effectively and safely utilize this compound in fragrance formulation, organic synthesis, and other scientific endeavors.
References
Spectroscopic Characterization of 2-Cyclopentylcyclopentanone: A Technical Guide
Introduction
2-Cyclopentylcyclopentanone is a bicyclic ketone with applications in the fragrance and flavor industries, valued for its fresh, minty aroma.[1] A thorough understanding of its molecular structure is paramount for quality control, synthetic pathway confirmation, and regulatory compliance. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a comprehensive toolkit for the unambiguous identification and structural elucidation of this molecule. This guide offers an in-depth analysis of the spectroscopic data of this compound, grounded in established scientific principles and experimental best practices.
Molecular Structure and Numbering Scheme
To facilitate the interpretation of the spectroscopic data, the following numbering scheme is adopted for this compound.
Caption: IUPAC Numbering of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.
Experimental Protocol: ¹H and ¹³C NMR
Rationale for Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of non-polar to moderately polar organic compounds like ketones. Its deuterium signal provides a lock for the spectrometer's magnetic field, and its residual proton signal (at ~7.26 ppm) and carbon signal (at ~77.16 ppm) are well-characterized and do not typically interfere with the signals of the analyte.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard because its protons and carbons are highly shielded, producing a single, sharp signal at 0 ppm that does not overlap with most organic compound signals. This provides a reliable reference point for chemical shifts.
Step-by-Step Methodology:
-
Sample Preparation: A solution of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) in a standard 5 mm NMR tube.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the CDCl₃.
-
Shimming: The magnetic field is shimmed to achieve maximum homogeneity, which results in sharp, well-resolved NMR signals.
-
Data Acquisition:
-
For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Multiple scans are averaged to improve the signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio, which is inherently lower for ¹³C than for ¹H.
-
¹H NMR Data (Predicted)
Due to the unavailability of experimentally derived ¹H NMR data in the searched literature, a predicted spectrum is presented below. Predicted spectra are valuable tools for initial structural confirmation.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.2 - 2.0 | Multiplet | 3H | H2, H5α, H5β |
| ~1.9 - 1.4 | Multiplet | 13H | H3α, H3β, H4α, H4β, H1', H2'α, H2'β, H3'α, H3'β, H4'α, H4'β, H5'α, H5'β |
Interpretation of the ¹H NMR Spectrum:
The predicted ¹H NMR spectrum of this compound is expected to show complex, overlapping multiplets in the upfield region.
-
The protons on the carbon alpha to the carbonyl group (C2 and C5) are expected to be the most deshielded due to the electron-withdrawing effect of the carbonyl group, resonating in the range of δ 2.0-2.2 ppm.[2]
-
The remaining methylene and methine protons of both cyclopentyl rings would appear as a complex series of overlapping multiplets in the region of δ 1.4-1.9 ppm. The complexity arises from the restricted rotation and the numerous, similar chemical environments leading to extensive spin-spin coupling.
¹³C NMR Data
| Chemical Shift (δ) ppm | DEPT-135 | Assignment |
| 219.72 | C | C1 (C=O) |
| 52.73 | CH | C2 |
| 40.02 | CH | C1' |
| 38.50 | CH₂ | C5 |
| 30.76 | CH₂ | C2'/C5' |
| 29.65 | CH₂ | C3/C4 |
| 27.48 | CH₂ | C3'/C4' |
| 25.14 | CH₂ | C3/C4 |
| 24.83 | CH₂ | C2'/C5' |
| 20.62 | CH₂ | C3/C4 |
Data sourced from a patent document.[1]
Interpretation of the ¹³C NMR Spectrum:
The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton.
-
Carbonyl Carbon: The most downfield signal at 219.72 ppm is characteristic of a ketone carbonyl carbon.[2] Its high chemical shift is due to the significant deshielding effect of the electronegative oxygen atom.
-
Methine Carbons: The signals at 52.73 ppm and 40.02 ppm are assigned to the two methine carbons, C2 and C1', respectively. C2, being alpha to the carbonyl, is more deshielded.
-
Methylene Carbons: The remaining signals in the upfield region (20-40 ppm) correspond to the eight methylene carbons of the two cyclopentyl rings. The slight differences in their chemical shifts are due to their varying proximity to the carbonyl group and their stereochemical environment.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: FT-IR Spectroscopy
Rationale for Experimental Choices:
-
Neat Sample: For a liquid sample like this compound, running the analysis "neat" (without a solvent) as a thin film is the simplest and most direct method. This avoids any interfering signals from a solvent.
-
Salt Plates: Sodium chloride (NaCl) or potassium bromide (KBr) plates are used as they are transparent to infrared radiation in the typical analytical range (4000-400 cm⁻¹).
Step-by-Step Methodology:
-
Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and water vapor.
-
Sample Preparation: A single drop of this compound is placed on a clean NaCl or KBr salt plate. A second salt plate is placed on top to create a thin liquid film.
-
Data Acquisition: The salt plates are placed in the sample holder of the FT-IR spectrometer. The spectrum is acquired by co-adding multiple scans to improve the signal-to-noise ratio. The background spectrum is automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.
IR Data
| Wavenumber (cm⁻¹) | Functional Group |
| 1730 | C=O (Ketone) |
| ~2950-2870 | C-H (sp³) stretch |
| ~1465 | C-H (sp³) bend |
Data sourced from a patent document.[1]
Interpretation of the IR Spectrum:
-
C=O Stretch: The most prominent and diagnostic absorption is the strong, sharp peak at 1730 cm⁻¹. This is characteristic of the C=O stretching vibration of a saturated, five-membered cyclic ketone (cyclopentanone).[3] The ring strain in the five-membered ring increases the frequency of the C=O stretch compared to an acyclic ketone (typically ~1715 cm⁻¹).
-
C-H Stretches and Bends: The absorptions in the 2870-2950 cm⁻¹ region are due to the C-H stretching vibrations of the sp³ hybridized carbons in the cyclopentyl rings. The band around 1465 cm⁻¹ corresponds to the scissoring (bending) vibration of the CH₂ groups.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Rationale for Experimental Choices:
-
Electron Ionization (EI): EI is a hard ionization technique that imparts significant energy to the analyte molecule, causing it to fragment in a reproducible manner. This fragmentation pattern is a valuable fingerprint for structural elucidation.
-
Gas Chromatography (GC) Inlet: GC is an excellent method for introducing a volatile liquid sample like this compound into the mass spectrometer, ensuring its purity before analysis.
Step-by-Step Methodology:
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is injected into a gas chromatograph (GC). The GC separates the compound from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
Mass Spectrometry Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 152 | 15 | [M]⁺• (Molecular Ion) |
| 123 | 10 | [M - C₂H₅]⁺ |
| 109 | 10 | [M - C₃H₇]⁺ |
| 85 | 30 | [C₅H₉CO]⁺ or [C₆H₁₃]⁺ |
| 84 | 100 | [C₆H₁₂]⁺• |
| 83 | 30 | [C₆H₁₁]⁺ |
| 67 | 50 | [C₅H₇]⁺ |
| 55 | 53 | [C₄H₇]⁺ |
Data sourced from a patent document.[1]
Interpretation of the Mass Spectrum:
Caption: Key Fragmentation Pathways of this compound.
-
Molecular Ion: The peak at m/z 152 corresponds to the molecular ion (M⁺•), confirming the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol .
-
Base Peak: The base peak (the most intense peak) at m/z 84 is likely due to a McLafferty-type rearrangement followed by the loss of a neutral cyclopentanone molecule, or a retro-Diels-Alder type fragmentation of the cyclopentane ring attached to the carbonyl group.
-
Alpha-Cleavage: A common fragmentation pathway for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group.[3] Cleavage between C1-C2 and the cyclopentyl group would lead to the acylium ion at m/z 85 ([C₅H₉CO]⁺).
-
Other Fragments: The peak at m/z 67 likely corresponds to the cyclopentyl cation ([C₅H₇]⁺). The peak at m/z 55 is a common fragment in cyclic systems, often corresponding to the [C₄H₇]⁺ ion.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and unequivocal structural confirmation of this compound. The ¹³C NMR and IR data definitively identify the ketone functional group within a five-membered ring, while the mass spectrometry data confirms the molecular weight and reveals characteristic fragmentation patterns. Although experimental ¹H NMR data was not available, predicted data aligns with the expected structure, showing complex multiplets characteristic of the two interconnected cyclopentyl rings. This comprehensive spectroscopic analysis serves as a cornerstone for the quality assessment and scientific understanding of this important fragrance compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for 2-Cyclopentylcyclopentanone
Prepared by: Gemini, Senior Application Scientist
Introduction: The Structural Elucidation of a Bicyclic Ketone
2-Cyclopentylcyclopentanone is a bicyclic ketone with a molecular formula of C₁₀H₁₆O.[1] Its structure, comprising two five-membered rings joined by a single bond, presents a fascinating challenge for spectroscopic analysis. The presence of a carbonyl group and multiple stereocenters results in a complex and nuanced Nuclear Magnetic Resonance (NMR) profile. This guide provides a detailed, in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, moving beyond simple peak reporting to explain the underlying principles governing the observed chemical shifts and coupling patterns.
For researchers in drug development and organic synthesis, unambiguous structural confirmation is paramount. NMR spectroscopy is the most powerful tool for this purpose, offering a window into the electronic environment of each carbon and hydrogen atom within a molecule. Understanding the spectral features of this compound is not merely an academic exercise; it provides a framework for analyzing similarly complex aliphatic ring systems, which are common motifs in natural products and pharmaceutical agents. This document is structured to serve as a practical reference, blending theoretical principles with predictive analysis to offer a comprehensive interpretation of the molecule's NMR signature.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectral assignments, the following standardized numbering scheme for this compound will be used throughout this guide. The molecule possesses two chiral centers, at C-2 and C-1', leading to the potential for diastereomers. This chirality is a critical factor in the complexity of the ¹H NMR spectrum.
References
Key fragmentation patterns in mass spectrometry of 2-Cyclopentylcyclopentanone
An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry of 2-Cyclopentylcyclopentanone
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed examination of the key fragmentation patterns of this compound under electron ionization (EI) mass spectrometry. Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document elucidates the primary fragmentation pathways, including alpha-cleavage and complex rearrangements, that are characteristic of this bicyclic ketone. By synthesizing foundational principles of mass spectrometry with specific structural analysis, this guide offers predictive insights into the mass spectrum of this compound, enabling its confident identification and structural characterization. Methodologies for spectral acquisition and data interpretation are discussed, supported by mechanistic diagrams and a comprehensive review of relevant literature.
Introduction: The Analytical Challenge of Bicyclic Ketones
In the landscape of chemical analysis, mass spectrometry stands as a cornerstone technique for molecular weight determination and structural elucidation. For carbonyl compounds, particularly ketones, electron ionization (EI) induces highly characteristic and reproducible fragmentation patterns that serve as molecular fingerprints.[1][2] this compound (C₁₀H₁₆O, Molecular Weight: 152.23 g/mol ) presents a unique analytical subject, combining the features of a simple cyclic ketone with the complexity of a bicyclic structure.[3] Understanding its fragmentation behavior is crucial for its unambiguous identification in complex matrices, whether in flavor and fragrance analysis, synthetic chemistry, or metabolite identification.
This guide moves beyond a simple cataloging of spectral peaks. It provides a mechanistic rationale for the formation of key fragment ions, grounding the interpretation in the fundamental principles of physical organic chemistry. We will explore how the initial radical cation of this compound dissipates energy through specific bond cleavages to yield a predictable array of daughter ions.
Foundational Principles of Ketone Fragmentation
Upon electron ionization, a this compound molecule loses a non-bonding electron from the carbonyl oxygen atom, forming a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 152. This odd-electron ion is energetically unstable and undergoes fragmentation to produce more stable even-electron cations.[4] For ketones, two primary fragmentation pathways dominate: α-cleavage and the McLafferty rearrangement.[1][5]
-
Alpha (α)-Cleavage: This is a hallmark fragmentation of carbonyl compounds. It involves the homolytic cleavage of a carbon-carbon bond adjacent to the carbonyl group.[6][7] This process is highly favorable as it results in the formation of a neutral alkyl radical and a resonance-stabilized acylium ion, which is often responsible for the base peak or other prominent peaks in the spectrum.[7][8]
-
McLafferty Rearrangement: This specific rearrangement occurs in carbonyl compounds that possess a hydrogen atom on the gamma (γ) carbon relative to the carbonyl group.[5][9] The mechanism involves the transfer of this γ-hydrogen to the carbonyl oxygen through a six-membered cyclic transition state, followed by cleavage of the bond between the α and β carbons.[9][10] This produces a neutral alkene and a new, often stable, odd-electron enol radical cation.[11][12]
Experimental Protocol: Acquiring the Mass Spectrum
To ensure the generation of a high-quality, reproducible mass spectrum for this compound, a standardized gas chromatography-mass spectrometry (GC-MS) protocol is recommended.
Objective: To separate this compound from any potential impurities and acquire its 70 eV electron ionization mass spectrum.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
Methodology:
-
Sample Preparation: Prepare a 100 ppm solution of this compound in a high-purity solvent (e.g., dichloromethane or hexane).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (Split mode, 50:1 ratio)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase temperature at 10°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 35 - 350
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from the apex of this peak.
-
Perform background subtraction to obtain a clean spectrum for analysis.
Key Fragmentation Pathways of this compound
The molecular ion of this compound ([C₁₀H₁₆O]⁺•) appears at m/z 152 . Its fragmentation is dominated by α-cleavages due to the stabilizing effect on the resulting acylium ions.
Primary α-Cleavage: Loss of the Cyclopentyl Radical
The most intuitive and significant fragmentation is the cleavage of the bond between the carbonyl carbon and the substituent cyclopentyl ring. This is a classic α-cleavage.
-
Mechanism: The C-C bond between the two rings breaks, leading to the expulsion of a neutral cyclopentyl radical (•C₅H₉, mass = 69 Da).
-
Resulting Ion: This generates a highly stable, resonance-stabilized acylium ion at m/z 83 . This ion, corresponding to [C₅H₇O]⁺, is predicted to be a major peak, potentially the base peak, in the spectrum.
Figure 1: Primary α-cleavage pathway leading to the m/z 83 acylium ion.
Secondary α-Cleavage and Ring Opening
An alternative α-cleavage can occur within the cyclopentanone ring itself, adjacent to the carbonyl group. This cleavage initiates a cascade of reactions.
-
Mechanism: The initial α-cleavage opens the cyclopentanone ring, forming a diradical species. This is followed by subsequent bond cleavages. A common pathway for cyclic ketones involves the loss of ethylene (C₂H₄) after the initial ring opening.[13][14] For cyclopentanone itself, a prominent fragmentation involves the loss of C₂H₄ to form an ion at m/z 56, which can then lose a hydrogen to form the very stable [C₃H₃O]⁺ ion at m/z 55.[15][16][17]
-
Application to this compound: Following the ring-opening α-cleavage, the molecule can eliminate a neutral ethylene molecule. This would lead to a fragment ion at m/z 124 (152 - 28). Further fragmentation of this intermediate could lead to the loss of the cyclopentyl group, resulting in an ion at m/z 55 ([C₃H₃O]⁺). This m/z 55 peak is highly characteristic of the cyclopentanone moiety.[17]
Figure 2: Ring-opening fragmentation cascade leading to the characteristic m/z 55 ion.
Analysis of McLafferty Rearrangement Potential
For a McLafferty rearrangement to occur, a hydrogen atom must be present on the γ-carbon from the carbonyl group, allowing for a six-membered transition state.
-
Within the Cyclopentanone Ring: The rigid five-membered ring structure prevents any of its hydrogens from achieving the necessary proximity to the carbonyl oxygen for the rearrangement. The distance and geometry are unfavorable.
-
On the Cyclopentyl Substituent: The hydrogens on the γ-carbon of the cyclopentyl ring (C-3' and C-4') are also sterically hindered and cannot easily reach the carbonyl oxygen to facilitate the required six-membered transition state. Studies on bicyclic ketones have shown that stereochemical and distance constraints can significantly inhibit or completely prevent McLafferty rearrangements.[18][19]
Therefore, a classic McLafferty rearrangement is not expected to be a significant fragmentation pathway for this compound. The absence of a characteristic even-mass fragment ion resulting from this rearrangement can be used as a diagnostic feature.
Summary of Predicted Key Fragments
The following table summarizes the most probable and diagnostically significant ions in the EI mass spectrum of this compound.
| m/z | Proposed Ion Formula | Identity / Origin | Predicted Intensity |
| 152 | [C₁₀H₁₆O]⁺• | Molecular Ion | Low to Medium |
| 124 | [C₈H₁₂O]⁺• | Loss of C₂H₄ | Low |
| 83 | [C₅H₇O]⁺ | α-Cleavage (Loss of •C₅H₉) | High (Base Peak?) |
| 69 | [C₅H₉]⁺ | Cyclopentyl Cation | Medium |
| 55 | [C₃H₃O]⁺ | Ring Fragmentation | Medium to High |
| 41 | [C₃H₅]⁺ | Allyl Cation | Medium |
Conclusion
The electron ionization mass spectrum of this compound is predicted to be dominated by fragmentation pathways originating from α-cleavage . The most significant diagnostic peak is expected at m/z 83 , corresponding to the loss of the cyclopentyl substituent as a radical, forming a stable acylium ion. A second characteristic and intense peak at m/z 55 arises from the fragmentation of the cyclopentanone ring itself, a hallmark of this structural motif. The steric constraints of the bicyclic structure make the classic McLafferty rearrangement an unlikely event.
This detailed analysis provides a robust framework for the identification of this compound in complex mixtures. By understanding the causal mechanisms behind the formation of these key ions, analysts can interpret spectral data with a higher degree of confidence, distinguishing it from isomers and related compounds.
References
- 1. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | C10H16O | CID 21003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 8. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]
- 9. grokipedia.com [grokipedia.com]
- 10. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. The Mass Spectra of Cyclic Ketones | Semantic Scholar [semanticscholar.org]
- 14. The Mass Spectra of Cyclic Ketones [opg.optica.org]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. GCMS Section 6.11.2 [people.whitman.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Infrared Spectroscopy Analysis of 2-Cyclopentylcyclopentanone
This guide provides a comprehensive analysis of 2-Cyclopentylcyclopentanone using infrared (IR) spectroscopy, designed for researchers, scientists, and professionals in drug development. We will explore the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation, grounded in established scientific principles.
Introduction: The Role of Infrared Spectroscopy in Molecular Characterization
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds, such as stretching and bending. This absorption pattern generates a unique spectral fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure.[1][2] For a molecule like this compound, IR spectroscopy is instrumental in confirming the presence and chemical environment of its key functional groups: the carbonyl (C=O) group within the five-membered ring and the alkyl (C-H) groups of the cyclopentyl substituents.
Theoretical Framework: Vibrational Modes of this compound
The infrared spectrum of this compound is dominated by the characteristic absorptions of its constituent functional groups. Understanding the theoretical basis of these vibrations is crucial for accurate spectral interpretation.
The Carbonyl (C=O) Stretching Vibration: A Tale of Ring Strain
The most prominent feature in the IR spectrum of a ketone is the strong absorption band arising from the C=O stretching vibration. For simple acyclic ketones, this band typically appears in the range of 1715 ± 7 cm⁻¹.[3][4] However, the incorporation of the carbonyl group into a cyclic structure significantly influences its vibrational frequency.
In cyclic ketones, the C=O stretching frequency is sensitive to ring strain.[5][6] As the ring size decreases from a strain-free six-membered ring (cyclohexanone, ~1715 cm⁻¹), the C=O stretching frequency increases.[7] This is due to a change in the hybridization of the carbonyl carbon. In a strained ring like cyclopentanone, the internal C-CO-C bond angle is compressed to approximately 108° from the ideal 120° of an sp² hybridized carbon.[3] To accommodate this smaller angle, the C-C bonds of the ring adopt more p-character, consequently increasing the s-character of the C=O sigma bond.[3][8] A higher s-character leads to a shorter, stronger, and stiffer C=O bond, which vibrates at a higher frequency.[3][8] For cyclopentanone, this results in a shift of the C=O stretching frequency to a higher wavenumber, typically around 1740-1750 cm⁻¹.[7][9][10] The presence of an alkyl substituent, such as the cyclopentyl group in this compound, has a minimal electronic effect on the carbonyl stretching frequency compared to the dominant effect of ring strain.
The Alkyl (C-H) Vibrational Modes
The cyclopentyl substituent and the cyclopentanone ring itself contain numerous C-H bonds within methylene (-CH₂) and methine (-CH) groups. These give rise to characteristic stretching and bending vibrations.
-
C-H Stretching: The stretching vibrations of sp³ hybridized C-H bonds in alkanes and cycloalkanes occur in the region of 3000-2850 cm⁻¹.[2][11][12] These are typically strong and sharp absorptions. For this compound, we expect to see multiple bands in this region corresponding to the symmetric and asymmetric stretching modes of the methylene and methine groups.
-
C-H Bending: The bending vibrations (scissoring, rocking, wagging, and twisting) of the C-H bonds occur at lower frequencies. Methylene scissoring vibrations are typically observed around 1470-1450 cm⁻¹.[2][11] These bands can provide information about the cycloalkyl structure.
The region below 1500 cm⁻¹ is known as the "fingerprint region."[2] It contains a complex series of absorptions arising from C-C stretching and various bending vibrations. While difficult to assign individually, the overall pattern in this region is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.[2]
Predicted Infrared Spectrum of this compound
Based on the theoretical principles discussed, we can predict the key absorption bands in the IR spectrum of this compound.
| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O Stretching | Ketone | 1740 - 1750 | Strong |
| C-H Asymmetric & Symmetric Stretching | Alkyl (CH₂, CH) | 2850 - 2960 | Strong |
| C-H Scissoring Bending | Alkyl (CH₂) | ~1465 | Medium |
| C-C Stretching & Other Bendings | Fingerprint | < 1400 | Medium-Weak |
Experimental Protocol: Obtaining a High-Quality IR Spectrum
The following protocol outlines the steps for acquiring an IR spectrum of this compound, which is a liquid at room temperature. Attenuated Total Reflectance (ATR) FTIR spectroscopy is a highly recommended technique due to its simplicity and minimal sample preparation.[13][14][15]
Instrumentation and Materials
-
Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal).
-
This compound sample.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes.
Experimental Workflow Diagram
Caption: Experimental workflow for ATR-FTIR analysis.
Step-by-Step Procedure
-
Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent like isopropanol to remove any residues.[14]
-
Background Scan: Acquire a background spectrum with the clean, empty ATR crystal. This step is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O) and the instrument itself.[14]
-
Sample Application: Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal. Ensure the crystal is fully covered.[16]
-
Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. The number of scans can be optimized to achieve a good signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform any necessary baseline corrections.
-
Post-Analysis Cleaning: Clean the ATR crystal thoroughly after the measurement.
Data Interpretation and Validation
The obtained spectrum should be analyzed by identifying the key absorption bands as predicted in Section 3.0.
-
Primary Validation: The presence of a strong absorption band in the 1740-1750 cm⁻¹ region validates the presence of the cyclopentanone carbonyl group. The high frequency of this band is a direct consequence of the ring strain, a key structural feature.
-
Secondary Validation: The observation of strong C-H stretching bands between 2850 cm⁻¹ and 2960 cm⁻¹ confirms the presence of the alkyl framework of the two cyclopentyl rings.
-
Fingerprint Confirmation: The pattern of peaks in the fingerprint region (<1500 cm⁻¹) provides a unique identifier for the molecule. This region can be compared against a spectral database if a reference spectrum for this compound is available.
Conclusion
Infrared spectroscopy provides a rapid, non-destructive, and highly informative method for the analysis of this compound. The key to a successful analysis lies in understanding the influence of molecular structure, particularly ring strain, on the vibrational frequencies of the functional groups. The strong carbonyl absorption at a characteristically high wavenumber, coupled with the typical alkyl C-H stretching absorptions, allows for unambiguous confirmation of the molecule's core functional groups. The experimental protocol outlined, utilizing the convenient ATR-FTIR technique, ensures the acquisition of high-quality, reproducible data essential for research, quality control, and drug development applications.
References
- 1. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Infrared Spectrometry [www2.chemistry.msu.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 6. academics.su.edu.krd [academics.su.edu.krd]
- 7. echemi.com [echemi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]
- 15. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
The Synthesis of 2-Cyclopentylcyclopentanone: A Journey from Classic Condensation to Modern Catalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Cyclopentylcyclopentanone, a molecule with a deceptively simple structure, holds significant importance in the fragrance industry for its fresh, minty, and fruity aroma, and is gaining traction as a precursor for high-density renewable fuels.[1][2] This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies for this compound. We will delve into the mechanistic underpinnings of classical and contemporary synthetic routes, offering detailed experimental protocols and field-proven insights to guide researchers in their synthetic endeavors. This document is designed to be a self-validating system, grounding all claims in authoritative sources and providing a complete reference for further exploration.
Introduction: The Significance of a Scented Dimer
This compound (C₁₀H₁₆O) is a bicyclic ketone that has carved a niche for itself in the realm of specialty chemicals. Its organoleptic properties, characterized by a fresh, cool, and minty fragrance, make it a valuable ingredient in a variety of consumer products, including dentifrices, chewing gum, soaps, and detergents.[1] Beyond its aromatic applications, the high energy density of its hydrogenated derivatives has positioned it as a promising platform molecule for the synthesis of advanced biofuels.[1][2] The journey of this molecule from its initial discovery to its current applications is a testament to the evolution of synthetic organic chemistry.
Discovery and Historical Context: Piecing Together the Past
While a definitive "discovery" paper for this compound is not readily apparent in modern databases, its early synthesis is referenced in later works, pointing to a history rooted in the mid-20th century. A key patent from 1980 cites the work of Roland Mayer (1956), Martin Cordon et al. (1954), and Georges Le Guillanton (1963) as foundational to the synthesis of this molecule. These early explorations likely stemmed from fundamental studies into the reactivity of cyclic ketones and the exploration of novel molecular architectures. The preferred synthetic route highlighted in the same patent, involving the self-condensation of cyclopentanone followed by hydrogenation, suggests that the principles of aldol chemistry were central to its initial preparation. This classical two-step approach remains a cornerstone of its synthesis today.
Synthetic Methodologies: A Tale of Two Strategies
The synthesis of this compound can be broadly categorized into two main approaches: the classical two-step synthesis and modern one-pot catalytic methods.
The Classical Two-Step Synthesis: A Robust and Time-Tested Route
This traditional method involves two distinct chemical transformations: the self-aldol condensation of cyclopentanone to form 2-cyclopentylidene-cyclopentanone, followed by the catalytic hydrogenation of the resulting α,β-unsaturated ketone.
The self-condensation of cyclopentanone is a classic example of an aldol condensation reaction. In the presence of a base, one molecule of cyclopentanone is deprotonated at the α-carbon to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second cyclopentanone molecule. The resulting aldol addition product readily dehydrates to form the more stable, conjugated α,β-unsaturated ketone, 2-cyclopentylidene-cyclopentanone.
Mechanism of Base-Catalyzed Self-Aldol Condensation of Cyclopentanone
Caption: Mechanism of the base-catalyzed self-aldol condensation of cyclopentanone.
Experimental Protocol: Base-Catalyzed Self-Condensation of Cyclopentanone
-
Materials: Cyclopentanone, Potassium Hydroxide (KOH), Water, Diethyl Ether.
-
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add cyclopentanone.
-
Separately, prepare a solution of potassium hydroxide in water.
-
Add the aqueous KOH solution to the cyclopentanone.
-
Heat the mixture to reflux (approximately 100°C) with vigorous stirring for several hours.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., GC, TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add diethyl ether to the mixture to extract the organic product.
-
Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to yield crude 2-cyclopentylidene-cyclopentanone, which can be purified by distillation.
-
Note: The specific quantities and reaction times will vary depending on the scale of the reaction.
The second step involves the selective reduction of the carbon-carbon double bond of the α,β-unsaturated ketone intermediate. This is typically achieved through catalytic hydrogenation using a heterogeneous catalyst, such as palladium on carbon (Pd/C).
Mechanism of Catalytic Hydrogenation of an α,β-Unsaturated Ketone
Caption: Simplified mechanism of catalytic hydrogenation of 2-cyclopentylidene-cyclopentanone.
Experimental Protocol: Hydrogenation of 2-Cyclopentylidene-cyclopentanone
-
Materials: 2-Cyclopentylidene-cyclopentanone, 5% Palladium on Activated Carbon (Pd/C), Ethanol (or another suitable solvent).
-
Procedure:
-
In a hydrogenation vessel, dissolve 2-cyclopentylidene-cyclopentanone in a suitable solvent like ethanol.
-
Carefully add the 5% Pd/C catalyst to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the desired pressure (the reaction can often be performed at atmospheric pressure).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by analytical methods (GC, TLC).
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Remove the catalyst by filtration through a pad of celite.
-
Rinse the filter cake with the solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude this compound can be purified by distillation under reduced pressure.
-
Table 1: Comparison of Reaction Parameters for the Classical Synthesis
| Parameter | Self-Condensation | Hydrogenation |
| Catalyst | Base (e.g., KOH, NaOH) | Heterogeneous (e.g., Pd/C) |
| Temperature | Elevated (e.g., 100°C) | Room Temperature |
| Pressure | Atmospheric | Atmospheric to moderate H₂ pressure |
| Key Intermediate | 2-Cyclopentylidene-cyclopentanone | - |
| Primary Product | 2-Cyclopentylidene-cyclopentanone | This compound |
| Work-up | Extraction and distillation | Filtration and distillation |
Modern One-Pot Catalytic Synthesis
In recent years, efforts have been made to develop more efficient and sustainable methods for the synthesis of this compound. One-pot reactions, where multiple transformations occur in a single reaction vessel, are particularly attractive as they reduce waste, save time, and minimize operational complexity.
A notable example is the one-step synthesis from cyclopentanone using a bifunctional catalyst. For instance, a NiO-Co₃O₄/TiO₂ catalyst has been shown to effectively catalyze both the self-condensation and subsequent hydrogenation in a single step.
Workflow for One-Pot Synthesis of this compound
Caption: Simplified workflow for the one-pot synthesis of this compound.
This approach streamlines the synthesis by eliminating the need for isolation of the intermediate, 2-cyclopentylidene-cyclopentanone. The catalyst's metallic components facilitate hydrogenation, while the oxide support can provide the necessary acidic or basic sites for the condensation reaction.
Applications: From Fragrance to Fuel
The unique properties of this compound have led to its application in diverse fields.
-
Fragrance and Flavors: Its fresh, minty, and slightly fruity aroma makes it a desirable component in perfumes, cosmetics, and flavor compositions for products like toothpaste and chewing gum.[1]
-
High-Density Fuels: As a C₁₀ molecule, this compound can be further transformed into high-density fuels. Its dimer, formed through another condensation reaction, can be hydrodeoxygenated to produce a C₁₅ polycycloalkane with a high density, making it a potential bio-based jet fuel component.[1][2]
Conclusion: A Molecule of Enduring Utility
The synthesis of this compound provides a fascinating case study in the evolution of organic synthesis. From its early preparation via classical condensation and hydrogenation reactions to the development of modern, efficient one-pot catalytic methods, the journey to produce this valuable molecule reflects the ongoing quest for elegance, efficiency, and sustainability in chemical manufacturing. As the demand for both novel fragrances and renewable energy sources continues to grow, the chemistry of this compound and its derivatives is poised to remain an active and important area of research.
References
An In-Depth Technical Guide to the Occurrence and Sources of 2-Cyclopentylcyclopentanone
Executive Summary: This guide provides a comprehensive technical overview of 2-Cyclopentylcyclopentanone, a C10 cyclic ketone valued in the flavor and fragrance industry for its fresh, minty, and green aroma profile. While its chemical precursor, cyclopentanone, is a known natural product, extensive literature review indicates that this compound itself is not found in nature and is sourced exclusively via chemical synthesis. This document details the physicochemical properties of the compound, critically evaluates the evidence regarding its natural occurrence, and provides an in-depth look at its primary industrial synthesis route. Methodologies for purification and analytical characterization are presented, alongside a discussion of its main applications. This whitepaper is intended for researchers, chemists, and professionals in the fields of drug development, flavor and fragrance science, and synthetic organic chemistry.
Section 1: Physicochemical and Spectroscopic Profile of this compound
This compound is a disubstituted cyclic ketone. Its identity and properties are well-defined, which is critical for its application as a high-purity fragrance and flavoring agent. The molecule consists of a cyclopentanone ring substituted at the alpha-position with a cyclopentyl group.
Key Identifiers and Properties:
| Property | Value | Reference |
| IUPAC Name | 2-cyclopentylcyclopentan-1-one | [1] |
| CAS Number | 4884-24-6 | [2] |
| Molecular Formula | C₁₀H₁₆O | [1][2] |
| Molecular Weight | 152.23 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1] |
| Odor Profile | Fruity, green, minty, fresh, and cool | [1][3] |
| Solubility | Practically insoluble in water; soluble in ethanol | [1] |
| Boiling Point | 232.5 °C | [2] |
| Flash Point | 90 °C (194 °F) | [4] |
| Density | 0.975 - 0.983 g/cm³ @ 20°C | [4] |
| Refractive Index | 1.475 - 1.481 @ 20°C | [4] |
Spectroscopic data are fundamental for the unambiguous identification and quality control of this compound. Key spectral features include a strong carbonyl (C=O) stretch in the infrared spectrum around 1730 cm⁻¹, and a mass spectrum with a characteristic base peak at m/z 84[3].
Section 2: Investigating the Natural Occurrence of this compound
A thorough investigation of scientific databases and chemical catalogs reveals a consensus that this compound is not a known natural product. Authoritative resources in the flavor and fragrance industry explicitly state that it is "not found in nature"[4].
However, its chemical precursor, cyclopentanone, is found in various natural sources. Cyclopentanone has been identified as a volatile component in roasted coffee, wheat flour, tomatoes, and Spanish spike lavender oil[5][6]. The natural presence of the monomeric building block raises the theoretical possibility of a biosynthetic pathway analogous to its chemical synthesis. Such a pathway could involve an enzyme-catalyzed self-condensation (an aldol reaction) of two cyclopentanone molecules, followed by dehydration and subsequent enzymatic reduction of the resulting double bond.
Hypothetical Biosynthetic Pathway
While no evidence supports the existence of this pathway in any organism, its hypothetical steps can be visualized. This provides a logical framework for future investigations by natural product chemists who may screen for this compound in organisms known to produce high concentrations of cyclopentanone.
References
- 1. This compound | C10H16O | CID 21003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use - Google Patents [patents.google.com]
- 4. 2-cyclopentyl cyclopentanone, 4884-24-6 [thegoodscentscompany.com]
- 5. cyclopentanone, 120-92-3 [thegoodscentscompany.com]
- 6. Cyclopentanone | C5H8O | CID 8452 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Toxicological and Safety Profile of 2-Cyclopentylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding 2-Cyclopentylcyclopentanone and the Imperative for a Robust Safety Assessment
This compound (CAS No. 4884-24-6) is a bicyclic ketone utilized as a fragrance and flavoring ingredient.[1] Its characteristic fruity, green, and minty aroma has led to its incorporation in a variety of consumer products.[1] Structurally, it belongs to the well-defined class of cyclopentanones and cyclopentenones.[2] For professionals in research and drug development, a comprehensive understanding of the toxicological and safety profile of any chemical entity is paramount to ensure human safety and regulatory compliance.
This technical guide provides an in-depth analysis of the available toxicological data for this compound. Due to a scarcity of publicly available studies on this specific molecule, this guide employs a scientifically rigorous "read-across" approach. This toxicological principle allows for the characterization of a substance by leveraging data from structurally similar and well-studied chemicals. In this instance, cyclopentanone (CAS No. 120-92-3), the parent compound of this chemical family, will serve as the primary analog for assessing the safety of this compound. This methodology is scientifically sound as the toxicological properties of the cyclopentanone group are largely dictated by the ketone functional group on the five-membered ring.[3]
This guide is structured to provide not only the toxicological data but also a detailed look into the standard methodologies employed in generating such data, offering a holistic view for the scientific community.
Physicochemical Properties: The Foundation of Toxicological Behavior
The physicochemical properties of a substance are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its potential toxicity.
| Property | Value for this compound | Source |
| Molecular Formula | C10H16O | PubChem[1] |
| Molecular Weight | 152.23 g/mol | PubChem[1] |
| Physical State | Clear, colorless liquid | JECFA[1] |
| Odor | Fruity, green, minty | JECFA[1] |
| Solubility in Water | Practically insoluble | JECFA[1] |
| logP (o/w) | 2.274 (estimated) | The Good Scents Company[4] |
Acute Toxicity: Assessing Immediate Health Risks
Oral, Dermal, and Inhalation Toxicity of Cyclopentanone (Read-Across Data)
| Endpoint | Species | Route | Value | Source |
| LD50 | Rat | Oral | 1180 mg/kg | Harper College[5] |
| LD50 | Mouse | Oral | 1820 mg/kg | Cole-Parmer, Harper College[5][7] |
| LD50 | Rabbit | Dermal | > 5000 mg/kg | Spectrum Chemical, FUJIFILM Wako Chemicals[8][9] |
| LD50 | Rat | Dermal | > 2000 mg/kg | Sigma-Aldrich, Thermo Fisher Scientific[10][11] |
| LC50 | Rat | Inhalation | 19,500 mg/m³ | MilliporeSigma, Cole-Parmer[2][7] |
Methodology Insight: Acute Oral Toxicity (OECD 401)
The acute oral toxicity is typically determined using the OECD Test Guideline 401 (or subsequent versions like 420, 423, 425). The fundamental principle involves the administration of the test substance in graduated doses to several groups of experimental animals.
Caption: Workflow for a typical acute oral toxicity study (OECD 401).
Skin and Eye Irritation: Evaluating Localized Effects
The potential of a substance to cause local irritation upon contact with the skin and eyes is a critical safety parameter. For this compound, GHS classifications indicate it is a skin and eye irritant.[1]
Read-Across Data from Cyclopentanone
Studies on cyclopentanone confirm its irritant properties. In rabbit studies (Draize test), it produced mild skin irritation and severe eye irritation.[2][7]
| Endpoint | Species | Result | Source |
| Skin Irritation | Rabbit | Mild Irritant | MilliporeSigma, Cole-Parmer[2][7] |
| Eye Irritation | Rabbit | Severe Irritant | Cole-Parmer[7] |
Methodology Insight: Acute Dermal Irritation (OECD 404)
The OECD 404 guideline details the procedure for assessing skin irritation. A single dose of the test substance is applied to a small area of the skin of an animal (typically a rabbit) under a semi-occlusive patch for a defined period.
References
- 1. researchgate.net [researchgate.net]
- 2. Fragrance material review on cyclopentanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vivotecnia.com [vivotecnia.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the Genetic Toxicity of Cyclopentane and Ammonium Nitrate - In vitro Mammalian Chromosomal Aberration Assay in Chinese Hamster Ovary Cells -Safety and Health at Work | Korea Science [koreascience.kr]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. Genotoxic properties of cyclopentenone prostaglandins and the onset of glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the Genetic Toxicity of Cyclopentane and Ammonium Nitrate - In vitro Mammalian Chromosomal Aberration Assay in Chinese Hamster Ovary Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Solubility of 2-Cyclopentylcyclopentanone in common organic solvents
An In-depth Technical Guide to the Solubility of 2-Cyclopentylcyclopentanone in Common Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility of this compound, a versatile cyclic ketone used in the flavor, fragrance, and specialty chemical industries. We synthesize currently available public data, explore the governing physicochemical principles of its solubility, and address the notable absence of quantitative data in common organic solvents. The centerpiece of this guide is a detailed, field-proven experimental protocol for the quantitative determination of solubility using the isothermal equilibrium flask method, coupled with gas chromatography for robust quantification. This document is intended to serve as a foundational resource for researchers, chemists, and formulation scientists, enabling them to make informed solvent selection decisions and empowering them to generate reliable, application-specific solubility data.
Introduction to this compound
This compound (CAS 4884-24-6) is a C10 ketone characterized by a cyclopentyl ring substituent on a cyclopentanone core.[1] Its unique structure imparts a desirable fruity, green, and minty aroma, leading to its use as a flavoring agent and fragrance ingredient.[2][3] Beyond these applications, its structure makes it a potential intermediate in organic synthesis.
A fundamental understanding of a compound's solubility is paramount for its practical application. In drug development, process chemistry, and formulation science, solubility dictates choices for reaction media, purification methods (such as crystallization), and the design of stable, homogeneous liquid formulations. For this compound, knowing its solubility profile is critical for optimizing manufacturing processes and developing new applications.
This guide addresses the current knowledge gap regarding its quantitative solubility in a range of common organic solvents and provides the necessary tools for scientists to determine these values empirically.
Physicochemical Properties
The solubility behavior of this compound is a direct consequence of its molecular structure. Key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O | [1] |
| Molecular Weight | 152.23 g/mol | [1] |
| Appearance | Clear, colorless liquid | [2] |
| Density (20°C) | ~0.98 g/cm³ | [2] |
| Boiling Point | ~232.5 °C | [4] |
| Flash Point | ~90.3 °C | [4] |
| XLogP3 (Calculated) | 2.6 | [4] |
The molecule possesses a polar carbonyl (C=O) group capable of dipole-dipole interactions and acting as a hydrogen bond acceptor. However, this is counterbalanced by a large, non-polar hydrocarbon backbone consisting of two five-membered rings. This dual character is key to its solubility profile.[5]
Theoretical Principles of Solubility
The venerable principle of "like dissolves like" provides a strong predictive framework for the solubility of this compound.
-
Polarity and van der Waals Forces: The calculated octanol-water partition coefficient (XLogP3) of 2.6 indicates a significant non-polar character.[4] This suggests that the molecule's dispersion forces, driven by its C10 hydrocarbon structure, are the dominant intermolecular interaction. Consequently, it is expected to exhibit high miscibility in non-polar solvents like alkanes (e.g., hexane) and aromatic hydrocarbons (e.g., toluene), where dispersion forces are the primary mode of solvation.
-
Dipole-Dipole Interactions & Hydrogen Bonding: The ketone's carbonyl group introduces polarity. This allows for dipole-dipole interactions with polar aprotic solvents such as acetone or ethyl acetate. It can also accept hydrogen bonds from protic solvents like ethanol. This explains its known solubility in ethanol.[1] However, the molecule lacks a hydrogen bond donor site, limiting its interaction with solvents that are primarily hydrogen bond donors.
-
Water Solubility: The large, hydrophobic hydrocarbon framework dominates the single polar ketone group, resulting in very low water solubility.[5] While the ketone can accept hydrogen bonds from water, the energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the large non-polar moiety is unfavorable.
Known Solubility Profile
Publicly available, experimentally determined quantitative solubility data for this compound is remarkably scarce. The majority of available information is qualitative or based on computational estimates. This represents a significant data gap for researchers.
| Solvent | Type | Solubility | Source |
| Water | Highly Polar Protic | Practically Insoluble (Estimated at 283.6 mg/L @ 25°C) | [1][3] |
| Ethanol | Polar Protic | Soluble (Quantitative data unavailable) | [1] |
| Hexane | Non-Polar | Data Not Publicly Available | - |
| Toluene | Non-Polar (Aromatic) | Data Not Publicly Available | - |
| Dichloromethane | Polar Aprotic | Data Not Publicly Available | - |
| Acetone | Polar Aprotic | Data Not Publicly Available | - |
| Ethyl Acetate | Polar Aprotic | Data Not Publicly Available | - |
| Diethyl Ether | Slightly Polar | Data Not Publicly Available | - |
The lack of data necessitates a reliable and standardized method for its determination in a laboratory setting.
A Validated Protocol for Quantitative Solubility Determination
This section presents a robust, self-validating protocol for determining the solubility of this compound in any organic solvent of interest. The methodology is adapted from the principles of the OECD Guideline 105 "Flask Method," a globally recognized standard for solubility testing.[6][7] The protocol is coupled with quantification by Gas Chromatography with Flame Ionization Detection (GC-FID), a standard and reliable technique for analyzing volatile organic compounds.[8]
Core Principle
The core principle is to create a saturated solution of the solute (this compound) in the solvent at a constant temperature. By allowing the system to reach equilibrium, any excess, undissolved solute is separated, and the concentration of the solute in the clear, saturated liquid phase is measured. This concentration is, by definition, the solubility at that temperature.
Experimental Workflow Diagram
Caption: Workflow for Quantitative Solubility Determination.
Step-by-Step Methodology
1. Materials and Reagents:
-
This compound (purity >98%)
-
Solvent of interest (HPLC or analytical grade)
-
Scintillation vials or centrifuge tubes with inert, sealed caps
-
Volumetric flasks and pipettes
-
Syringe filters (PTFE, 0.22 µm, if centrifugation is not used)
-
Shaking incubator or thermostatted water bath
-
Centrifuge (temperature-controlled, if possible)
-
Gas Chromatograph with FID detector and appropriate column (e.g., DB-5 or similar)
2. Preparation of Calibration Standards:
-
Prepare a stock solution by accurately weighing a known amount of this compound and dissolving it in a known volume of the solvent in a volumetric flask.
-
Perform a series of serial dilutions from the stock solution to create at least five calibration standards spanning the expected solubility range.
3. Saturation and Equilibration:
-
To a series of at least three separate vials, add a measured volume of the solvent (e.g., 5 mL).
-
Add an excess of this compound to each vial. "Excess" means adding enough solute so that a visible amount of undissolved liquid remains after equilibration. A starting point is ~10% v/v.
-
Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the vials for a minimum of 24 hours. To ensure equilibrium has been reached, samples can be taken at 24h, 48h, and 72h. Equilibrium is confirmed when the measured concentration does not change between time points.
4. Phase Separation:
-
After equilibration, remove the vials and place them in a centrifuge maintained at the same experimental temperature.
-
Centrifuge the samples at a high speed (e.g., 5000 x g) for 15-20 minutes to pellet the undissolved this compound.
-
Alternative: If a centrifuge is unavailable, allow the vials to stand undisturbed at the constant temperature until the excess solute has settled. Then, carefully filter the supernatant through a solvent-compatible syringe filter (e.g., PTFE). Ensure the filter does not adsorb the solute by testing a standard solution.
5. Sample Analysis (GC-FID):
-
Carefully draw an aliquot from the clear supernatant of each vial. Be extremely cautious not to disturb the undissolved layer.
-
Perform a precise dilution of the aliquot with fresh solvent to bring its concentration into the range of the calibration curve.
-
Inject the diluted samples and the calibration standards into the GC-FID system.
-
Record the peak area for this compound in each chromatogram.
6. Data Calculation and Validation:
-
Plot the peak area versus concentration for the calibration standards to generate a calibration curve. The curve should have a coefficient of determination (R²) > 0.995.
-
Use the linear regression equation from the calibration curve to calculate the concentration of the diluted samples.
-
Multiply the result by the dilution factor to determine the concentration of the original saturated solution. This value is the solubility.
-
The results from the triplicate vials should agree within an acceptable margin of error (e.g., <5% relative standard deviation) to ensure the result is trustworthy and reproducible.
Practical Implications and Solvent Selection
By generating this data, researchers can:
-
Optimize Reaction Conditions: Select a solvent that fully dissolves reactants at the desired temperature, ensuring a homogeneous reaction medium.
-
Develop Purification Strategies: Identify suitable solvent/anti-solvent systems for crystallization. A good crystallization solvent is one in which the compound is highly soluble at an elevated temperature but poorly soluble at a low temperature.
-
Guide Formulation Development: For liquid products, choose a solvent system that can dissolve the target concentration of this compound well below its saturation point across the entire storage temperature range to prevent phase separation.
Conclusion
While this compound is a well-established compound in several industries, its fundamental solubility properties in common organic solvents are not well-documented in public literature. This guide has synthesized the available qualitative and estimated data and provided the theoretical context for its solubility behavior. More importantly, it has presented a detailed, authoritative, and practical protocol based on established OECD principles for researchers to quantitatively determine the solubility of this compound in any solvent of interest. By empowering scientists with this validated methodology, this guide facilitates more informed process development, robust formulation design, and expanded applications for this versatile ketone.
References
- 1. This compound | C10H16O | CID 21003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oecd.org [oecd.org]
- 3. 2-cyclopentyl cyclopentanone, 4884-24-6 [thegoodscentscompany.com]
- 4. echemi.com [echemi.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. filab.fr [filab.fr]
- 7. scribd.com [scribd.com]
- 8. Gas Chromatography Analysis (GC-FID/TCD/FPD) | Lucideon [lucideon.com]
Methodological & Application
Application Note & Protocol: A Bifunctional Catalytic Approach to the One-Step Synthesis of 2-Cyclopentylcyclopentanone
Abstract: 2-Cyclopentylcyclopentanone is a valuable molecule, notably for its application in the fragrance industry and as a precursor to high-density fuels.[1] Traditional synthesis is a multi-step process involving the separation of intermediates, which can lead to increased waste and operational complexity.[1] This document details a streamlined, one-step synthesis of this compound directly from cyclopentanone. The protocol leverages a bifunctional catalyst to facilitate a cascade of aldol condensation and subsequent hydrogenation within a single reaction vessel. This integrated approach enhances process efficiency, reduces waste, and simplifies product isolation. We will explore the underlying chemical principles, provide a detailed experimental protocol, and discuss the self-validating aspects of the methodology.
Scientific Principles & Rationale
The conversion of cyclopentanone into this compound in a single step is a tandem catalytic process that combines two distinct chemical transformations: a base- or acid-catalyzed self-condensation and a metal-catalyzed hydrogenation.
Step 1: Aldol Condensation The process begins with the self-condensation of two cyclopentanone molecules. This reaction, a classic aldol condensation, is typically catalyzed by either an acid or a base.[2] The catalyst facilitates the formation of an enolate from one cyclopentanone molecule, which then acts as a nucleophile, attacking the carbonyl carbon of a second cyclopentanone molecule. Subsequent dehydration of the aldol addition product yields the α,β-unsaturated ketone, 2-cyclopentylidenecyclopentanone.[3] Various heterogeneous catalysts, including mixed metal oxides like MgAl-LDO and TiO2–ZrO2, have shown high efficacy for this step.[4][5][6]
Step 2: Selective Hydrogenation The second transformation is the catalytic hydrogenation of the carbon-carbon double bond in the 2-cyclopentylidenecyclopentanone intermediate.[7] This reduction reaction requires a catalyst with active metal sites, such as palladium or nickel, to activate molecular hydrogen and facilitate its addition across the double bond.[7][8]
The One-Step Strategy: A true one-step synthesis requires a bifunctional catalyst that possesses both acidic/basic sites for the condensation and metallic sites for hydrogenation. This eliminates the need to isolate the unsaturated intermediate. Recent research has identified catalysts like NiO-Co3O4/TiO2 that exhibit excellent performance for this integrated reaction.[1][9] This catalyst effectively promotes the initial self-condensation of cyclopentanone, and as the reaction progresses, active metal sites for hydrogenation become available, driving the reaction toward the final saturated product, this compound.[1][9] A critical challenge in this one-step process is managing the competition between the desired self-condensation and the direct hydrogenation of the cyclopentanone starting material to cyclopentanol.[1] The catalyst design and reaction conditions are optimized to favor the C-C bond formation prior to the reduction of the intermediate.
Reaction Pathway Diagram
References
- 1. One-step synthesis of this compound from cyclopentanone catalyzed by NiO-Co3O4/TiO2: reaction pathway - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Using cyclopentanone as the reactant, show the product ofb. an al... | Study Prep in Pearson+ [pearson.com]
- 4. Highly selective synthesis of 2-cyclopentylidenecyclopentanone via cyclopentanone self-condensation over MgAl-LDO(NO3−) - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The Cyclopentanone Self-condensation Over Calcined and Uncalcined TiO2–ZrO2 with Different Acidic Properties (2021) | Jinmeng Wan | 6 Citations [scispace.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use - Google Patents [patents.google.com]
- 9. One-step synthesis of this compound from cyclopentanone catalyzed by NiO-Co3O4/TiO2: reaction pathway - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Catalytic Synthesis of 2-Cyclopentylcyclopentanone
Abstract
2-Cyclopentylcyclopentanone is a valuable compound, recognized for its characteristic fresh, minty, and fruity aroma, which makes it a significant ingredient in the fragrance and flavor industries.[1][2] Beyond its sensory applications, it also serves as a precursor for high-density fuels.[1] Traditional synthesis routes often involve multiple steps with challenges in product separation and waste generation.[1] This guide provides an in-depth exploration of modern catalytic methodologies designed to overcome these challenges, focusing on efficiency, selectivity, and sustainability. We present detailed protocols for both a one-step integrated reaction and the classic two-step approach, offering researchers and process chemists a comprehensive technical resource for the synthesis of this important cyclic ketone.
Introduction: The Imperative for Efficient Synthesis
The synthesis of this compound (CPCPO) traditionally involves a two-step process: the self-condensation of cyclopentanone (CPO) to form an unsaturated intermediate, followed by catalytic hydrogenation.[1][2] While effective, this separation of reaction stages can introduce complexities related to intermediate purification, solvent use, and overall process economy. The development of one-step catalytic systems, which integrate the condensation and hydrogenation functionalities into a single process, represents a significant advancement, enhancing the atom economy and reducing the environmental footprint.[1]
This document details two primary catalytic pathways:
-
Method A: One-Step Synthesis via Bifunctional Catalysis. A modern approach utilizing a heterogeneous catalyst to perform cyclopentanone self-condensation and subsequent hydrogenation in a single reactor.
-
Method B: Two-Step Synthesis via Sequential Catalysis. The classic method involving the isolation of the condensation product, 2-cyclopentylidene-cyclopentanone, before its hydrogenation.
Method A: One-Step Synthesis with NiO-Co₃O₄/TiO₂ Catalyst
This integrated approach leverages a bifunctional catalyst to streamline the production of this compound from cyclopentanone in a single pot. The chosen catalyst, Nickel Oxide-Cobalt(II,III) Oxide supported on Titanium Dioxide (NiO-Co₃O₄/TiO₂), provides both the basic sites for condensation and the metallic sites for hydrogenation.
Principle and Mechanism
The reaction proceeds through a tandem catalytic cycle. Initially, the catalyst facilitates the aldol self-condensation of two cyclopentanone molecules to form 2-cyclopentylidene-cyclopentanone. This intermediate is then immediately hydrogenated in situ on the metallic sites of the same catalyst to yield the final saturated product, this compound.[1][3] This one-step process enhances the competitiveness of the cyclopentanone self-condensation pathway over direct hydrogenation of the starting material.[1][3]
Caption: Mechanism of the one-step synthesis of CPCPO.
Detailed Experimental Protocol
This protocol is adapted from the procedure described by Zhao et al. in Sustainable Energy & Fuels.[3]
Catalyst Preparation (NiO-Co₃O₄/TiO₂):
-
Support Preparation: TiO₂ support is prepared via a standard sol-gel method.
-
Impregnation: Dissolve 1.734 g of Ni(NO₃)₂·6H₂O and 0.740 g of Co(NO₃)₂·6H₂O in 50 mL of distilled water.
-
Slurry Formation: Add 5 g of the prepared TiO₂ support to the nitrate solution and stir overnight to form a uniform slurry.
-
Drying: Evaporate the water at 70 °C for 5 hours, followed by drying in an oven at 105 °C for 12 hours.
-
Calcination: Calcine the dried powder at 350 °C for 2 hours to yield the final NiO-Co₃O₄/TiO₂ catalyst (7 wt% Ni, 3 wt% Co).[1]
Synthesis of this compound:
-
Reactor Setup: Charge a high-pressure autoclave reactor with cyclopentanone and the prepared NiO-Co₃O₄/TiO₂ catalyst.
-
Reaction Conditions: Seal the reactor, purge with H₂, and pressurize to the desired hydrogen pressure. Heat the reactor to the target temperature (e.g., 120-160°C) and stir.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them via Gas Chromatography (GC) to determine the conversion of cyclopentanone and the yield of this compound.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and depressurize.
-
Purification: Separate the catalyst from the reaction mixture by filtration. The liquid product can be purified by distillation under reduced pressure.
Performance Data and Insights
The efficiency of the one-step synthesis is highly dependent on the reaction parameters.
| Parameter | Condition | CPO Conversion (%) | CPCPO Selectivity (%) | Rationale |
| Temperature | 140 °C | ~85% | ~75% | Balances reaction rate and selectivity. Higher temperatures may favor side reactions. |
| H₂ Pressure | 4 MPa | High | High | Sufficient H₂ is crucial for the hydrogenation step to proceed efficiently after condensation. |
| Catalyst Load | 5 wt% | High | High | Ensures adequate active sites for both condensation and hydrogenation. |
| Time | 4-6 hours | Varies | Varies | The yield of the intermediate (2-cyclopentenylcyclopentanone) typically increases first and then decreases as it is converted to the final product.[1][3] |
Expert Insight: The key to this one-step process is the synergy between the acidic/basic sites required for the initial condensation and the metallic centers for hydrogenation. The addition of acidic substances like acetic acid was found to promote the hydrogenation of the C=O bond, while basic substances like ammonia water could reduce the competitiveness of direct cyclopentanone hydrogenation, thereby favoring the desired condensation-hydrogenation pathway.[1][3]
Method B: Two-Step Synthesis (Condensation then Hydrogenation)
This is the more traditional and industrially established route, which separates the two key chemical transformations into distinct operational steps.[1][2]
Caption: Workflow for the two-step synthesis of CPCPO.
Step A: Catalytic Self-Condensation
Principle: This step involves a base-catalyzed aldol condensation of cyclopentanone. The reaction forms 2-cyclopentylidene-cyclopentanone via dehydration of the initial aldol adduct. While simple bases like NaOH can be used, modern heterogeneous catalysts like Magnesium-Aluminum layered double oxides (MgAl-LDO) offer advantages in terms of reusability and selectivity.[4]
Protocol (using Mg₂Al-LDO(NO₃⁻) Catalyst): This protocol is based on the findings of Liu et al. in Reaction Chemistry & Engineering.[4]
-
Catalyst Activation: Calcine the MgAl-hydrotalcite precursor to obtain the MgAl-LDO catalyst.
-
Reaction Setup: In a round-bottom flask, charge cyclopentanone, the activated Mg₂Al-LDO catalyst, and a suitable solvent (if necessary).
-
Reaction Conditions: Heat the mixture to reflux (e.g., 130 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction via TLC or GC. Upon completion, cool the mixture, filter off the catalyst, and remove the solvent under reduced pressure to obtain crude 2-cyclopentylidene-cyclopentanone.
-
Performance: This method can achieve high conversion (>85%) and excellent selectivity (>98%) for 2-cyclopentylidene-cyclopentanone under optimized conditions.[4]
Step B: Catalytic Hydrogenation
Principle: The C=C double bond of 2-cyclopentylidene-cyclopentanone is selectively hydrogenated to yield the final saturated product. Palladium on activated carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation.[2]
Protocol (using 5% Pd/C): This protocol is adapted from a procedure disclosed in a patent by Kao Corporation.[2]
-
Reactor Setup: Charge a hydrogenation vessel with the crude or purified 2-cyclopentylidene-cyclopentanone obtained from Step A.
-
Catalyst Addition: Add 5% Palladium on activated carbon (Pd/C) catalyst to the substrate. The loading is typically a small percentage of the substrate weight.
-
Hydrogenation: Seal the vessel, purge with nitrogen then hydrogen, and then pressurize with hydrogen gas (the reaction can often be run at atmospheric pressure).[2] Stir the mixture vigorously at room temperature.
-
Monitoring and Work-up: Monitor the uptake of hydrogen. Once the reaction is complete (hydrogen uptake ceases), vent the excess hydrogen and purge the vessel with nitrogen.
-
Purification: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. The resulting liquid can be purified by vacuum distillation to yield high-purity this compound.
Comparative Analysis and Final Remarks
| Feature | Method A (One-Step) | Method B (Two-Step) |
| Process Efficiency | High (fewer unit operations) | Moderate (requires intermediate isolation/purification) |
| Catalyst System | Bifunctional (e.g., NiO-Co₃O₄/TiO₂) | Two separate catalysts (e.g., MgAl-LDO and Pd/C) |
| Waste Generation | Lower (less solvent, no intermediate work-up) | Higher (due to separation and purification steps) |
| Process Control | More complex (balancing two reactions simultaneously) | Simpler (each step can be optimized independently) |
| Capital Cost | Potentially lower (fewer reactors) | Potentially higher (more equipment needed) |
The choice between a one-step and two-step catalytic synthesis of this compound depends on the specific needs of the researcher or manufacturer. The one-step synthesis using a bifunctional catalyst like NiO-Co₃O₄/TiO₂ offers a more sustainable and efficient route , aligning with the principles of green chemistry by reducing waste and process steps.[1] However, the two-step method provides more straightforward process control , as each reaction can be individually optimized and driven to completion, which may be advantageous for achieving exceptionally high purity in certain applications. Both methodologies represent robust and effective ways to produce this valuable specialty chemical.
References
- 1. One-step synthesis of this compound from cyclopentanone catalyzed by NiO-Co3O4/TiO2: reaction pathway - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 2. EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use - Google Patents [patents.google.com]
- 3. One-step synthesis of this compound from cyclopentanone catalyzed by NiO-Co3O4/TiO2: reaction pathway - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 4. Highly selective synthesis of 2-cyclopentylidenecyclopentanone via cyclopentanone self-condensation over MgAl-LDO(NO3−) - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Note: A Detailed Mechanistic and Practical Guide to the Synthesis of 2-Cyclopentylcyclopentanone via Aldol Condensation
For: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of carbocyclic structures is a cornerstone of organic chemistry, with profound implications for the pharmaceutical and fragrance industries. 2-Cyclopentylcyclopentanone, a saturated bicyclic ketone, serves as a valuable building block and possesses interesting organoleptic properties.[1] Its synthesis is a classic illustration of the aldol condensation, a powerful carbon-carbon bond-forming reaction, followed by a selective hydrogenation. This application note provides a comprehensive guide to the synthesis of this compound, delving into the underlying reaction mechanisms, offering detailed experimental protocols, and providing expert insights to ensure successful and reproducible outcomes.
Theoretical Framework: The Aldol Condensation
The cornerstone of this synthesis is the aldol condensation, a reaction that joins two carbonyl compounds.[2] In the context of this compound synthesis from cyclopentanone, the process is a self-condensation, where two molecules of cyclopentanone react with each other. The reaction can be catalyzed by either an acid or a base, each proceeding through a distinct mechanistic pathway.[1][3]
Base-Catalyzed Aldol Condensation Mechanism
The base-catalyzed mechanism is the most frequently employed method for this transformation. It involves the formation of a nucleophilic enolate ion, which then attacks the electrophilic carbonyl carbon of a second molecule of the ketone.
The key steps are:
-
Enolate Formation: A base, typically a hydroxide or an alkoxide, abstracts an acidic α-hydrogen from a molecule of cyclopentanone to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second molecule of cyclopentanone, forming an alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by a protic solvent (e.g., water or ethanol) to yield a β-hydroxy ketone, also known as an aldol addition product.
-
Dehydration (Condensation): Under the reaction conditions, the β-hydroxy ketone readily undergoes dehydration (loss of a water molecule) to form a more stable, conjugated α,β-unsaturated ketone, which in this case is 2-cyclopentylidenecyclopentanone.[4]
Caption: Base-Catalyzed Aldol Condensation Mechanism.
Acid-Catalyzed Aldol Condensation Mechanism
Alternatively, an acid catalyst can be used. This pathway involves the formation of an enol intermediate.
The key steps are:
-
Protonation: The carbonyl oxygen of a cyclopentanone molecule is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon.
-
Enol Formation: A base (e.g., the conjugate base of the acid or another molecule of the ketone) removes an α-hydrogen to form an enol.
-
Nucleophilic Attack: The enol, acting as a nucleophile, attacks the protonated carbonyl carbon of a second cyclopentanone molecule.
-
Deprotonation and Dehydration: Subsequent deprotonation and elimination of a water molecule yield the final α,β-unsaturated ketone.[3]
From Condensation to Saturation: The Hydrogenation Step
The aldol condensation of cyclopentanone yields 2-cyclopentylidenecyclopentanone, an α,β-unsaturated ketone. To obtain the target molecule, this compound, the carbon-carbon double bond must be selectively reduced without affecting the carbonyl group. This is achieved through catalytic hydrogenation.[5]
The most common method involves the use of a heterogeneous catalyst, such as palladium on activated carbon (Pd/C), in the presence of hydrogen gas.[1] The hydrogen atoms add across the double bond, resulting in the saturated ketone.
Caption: Overall synthetic route to this compound.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of this compound.
Part 1: Synthesis of 2-Cyclopentylidenecyclopentanone (Aldol Condensation)
This protocol is adapted from established procedures for the self-condensation of cyclopentanone.[6][7]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Cyclopentanone | 84.12 | 100 g (106.3 mL) | 1.19 | Ensure it is dry and freshly distilled if necessary. |
| Sodium Hydroxide (NaOH) | 40.00 | 5 g | 0.125 | Can be used as pellets or a concentrated aqueous solution. |
| Ethanol (95%) | 46.07 | 100 mL | - | Solvent. |
| Diethyl Ether | 74.12 | 200 mL | - | For extraction. |
| Saturated NaCl solution | - | 100 mL | - | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | ~10 g | - | For drying. |
| Hydrochloric Acid (HCl), 1M | - | As needed | - | For neutralization. |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the sodium hydroxide in the ethanol.
-
Addition of Cyclopentanone: Slowly add the cyclopentanone to the stirred ethanolic sodium hydroxide solution at room temperature. The addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain it for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature and neutralize it with 1M HCl.
-
Transfer the mixture to a separatory funnel and add 100 mL of water.
-
Extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic layers and wash with saturated NaCl solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation to yield pure 2-cyclopentylidenecyclopentanone.
-
Part 2: Synthesis of this compound (Catalytic Hydrogenation)
This protocol is based on the selective hydrogenation of α,β-unsaturated ketones.[1]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Cyclopentylidenecyclopentanone | 150.22 | 50 g | 0.333 | From Part 1. |
| Palladium on Carbon (5% Pd/C) | - | 1.0 g | - | Catalyst. Handle with care, can be pyrophoric. |
| Ethanol or Ethyl Acetate | - | 200 mL | - | Solvent. |
| Hydrogen Gas (H₂) | 2.02 | - | - | Use a balloon or a hydrogenation apparatus. |
Procedure:
-
Reaction Setup: In a suitable hydrogenation flask (e.g., a Parr shaker bottle or a thick-walled round-bottom flask), dissolve the 2-cyclopentylidenecyclopentanone in ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add the 5% Pd/C catalyst to the solution. Expert Tip: It is often safer to add the catalyst before the solvent to avoid splashing.
-
Hydrogenation:
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times to ensure an inert atmosphere).
-
Pressurize the vessel with hydrogen (typically 1-4 atm or use a hydrogen balloon for atmospheric pressure hydrogenation) and stir the mixture vigorously.
-
The reaction is typically complete within a few hours at room temperature. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
-
Workup:
-
Carefully vent the hydrogen and purge the flask with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be quenched with water before disposal.
-
Wash the filter cake with a small amount of the solvent.
-
-
Purification:
-
Remove the solvent from the filtrate by rotary evaporation.
-
The resulting crude this compound is often of high purity. If necessary, it can be further purified by vacuum distillation.
-
Expert Insights and Troubleshooting
-
Catalyst Choice: While sodium hydroxide is a common and effective base for the aldol condensation, other bases like potassium hydroxide or sodium ethoxide can also be used. For large-scale reactions, heterogeneous catalysts are advantageous for easier separation.[6]
-
Controlling Side Reactions: The self-condensation of cyclopentanone can sometimes lead to the formation of a trimer (2,5-dicyclopentylidenecyclopentanone).[7] To minimize this, it is advisable to use a moderate reaction temperature and time.
-
Hydrogenation Safety: Catalytic hydrogenation with hydrogen gas requires appropriate safety precautions. Always work in a well-ventilated fume hood and use proper equipment. The palladium catalyst is pyrophoric when dry and exposed to air.
-
One-Step Synthesis: Recent advancements have shown the feasibility of a one-step synthesis of this compound from cyclopentanone using a bifunctional catalyst like NiO-Co₃O₄/TiO₂ that facilitates both the condensation and hydrogenation reactions in a single pot.[5] This approach offers improved process efficiency and is a promising avenue for industrial applications.
Conclusion
The synthesis of this compound is a valuable pedagogical tool for demonstrating the principles of aldol condensation and catalytic hydrogenation. By understanding the underlying mechanisms and adhering to the detailed protocols provided in this application note, researchers can reliably and safely synthesize this important carbocyclic compound. The insights into catalyst selection, reaction control, and alternative synthetic routes offer a comprehensive resource for both academic and industrial chemists.
References
- 1. EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use - Google Patents [patents.google.com]
- 2. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Buy 2-Cyclopentylidenecyclopentanone | 825-25-2 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. Metal-catalysed selective transfer hydrogenation of α,β-unsaturated carbonyl compounds to allylic alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. One-step synthesis of this compound from cyclopentanone catalyzed by NiO-Co3O4/TiO2: reaction pathway - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Strategic Use of 2-Cyclopentylcyclopentanone in Fragrance Formulations
Abstract: This document provides a comprehensive technical guide for researchers, formulators, and product development scientists on the effective incorporation of 2-Cyclopentylcyclopentanone (CAS No. 4884-24-6) as a fragrance ingredient. It details the compound's physicochemical and olfactive properties, outlines critical safety and regulatory considerations, and presents validated, step-by-step protocols for its application in both solvent-based and emulsion-based systems. The guide emphasizes the causality behind methodological choices to ensure formulation stability, performance, and reproducibility.
Compound Profile: this compound
Chemical Identity and Physicochemical Properties
This compound is a ketone-based aroma chemical valued for its unique and versatile scent profile.[1] A clear, colorless to pale yellow liquid, its molecular structure contributes to its characteristic odor and its behavior in various formulation matrices.[2][3] Understanding its physical properties is the foundational step in predicting its compatibility, stability, and performance.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 4884-24-6 | PubChem[2] |
| Molecular Formula | C₁₀H₁₆O | PubChem[2] |
| Molecular Weight | 152.23 g/mol | PubChem[2] |
| Appearance | Clear colourless liquid | JECFA[2] |
| Density (20°C) | 0.975 - 0.983 g/cm³ | The Good Scents Company[4] |
| Boiling Point | 232.5 °C | ECHEMI[3] |
| Flash Point (TCC) | 90.0 °C (194.0 °F) | The Good Scents Company[4] |
| Refractive Index (20°C) | 1.475 - 1.481 | PubChem[2] |
| Solubility | Practically insoluble in water; Soluble in ethanol. | PubChem[2] |
| LogP (XLogP3) | 2.6 | ECHEMI[3] |
Olfactive Characterization
The primary value of this compound lies in its complex and diffusive aroma profile. It is not a simple, linear note but rather a multifaceted ingredient that can be leveraged to achieve several effects in a composition.
-
Primary Notes: The scent is predominantly described as having fruity, green, and minty characteristics.[1][2] Some sources also identify a powerful jasmine-like floral character.[5]
-
Subtle Undertones: More nuanced evaluations reveal celery seed and lactonic (milky, creamy) undertones which can add richness and depth.[5]
-
Functional Impact: Its profile imparts fresh, clean, and cool notes to fragrance compositions.[1] It serves as an excellent "booster" for white floral arrangements (e.g., jasmine, tuberose) and its lactonic facet can enhance succulent fruity notes like peach and mango.[5]
The decision to use this ingredient is typically driven by the need to add a bright, diffusive, and complex floral-fruity character that bridges top and middle notes in a fragrance structure.
Safety & Regulatory Compliance
Adherence to safety and regulatory standards is non-negotiable in fragrance formulation. As a globally recognized ingredient, this compound is subject to the guidelines set by the International Fragrance Association (IFRA).
GHS Classification and Safe Handling
According to aggregated GHS data, this compound is classified with the following hazards:
Causality in Handling: These classifications necessitate specific handling protocols. The risk of skin and eye irritation is mitigated by the mandatory use of Personal Protective Equipment (PPE), including nitrile gloves and safety glasses. Respiratory irritation potential requires that all handling of the concentrated material, especially initial dilutions and weighing, be performed in a well-ventilated area or under a fume hood to minimize inhalation of vapors.[6][7]
IFRA Standards
The IFRA establishes standards to ensure the safe use of fragrance ingredients, minimizing risks such as skin sensitization and other adverse reactions.[8][9] These standards are based on scientific risk assessments and dictate the maximum permissible concentration of an ingredient in various consumer product categories.[10][11]
-
Compliance is Mandatory: Formulators must obtain the latest IFRA certificate for this compound from their supplier. This document will specify the maximum allowable percentage for each product category (e.g., Category 4 for fine fragrance, Category 5A for body lotion).[11]
-
Aggregate Exposure: IFRA standards consider the aggregate exposure of a consumer to a specific ingredient from multiple products, which is why limits vary significantly between product types (e.g., leave-on vs. rinse-off).[9]
The formulation scientist's primary responsibility is to ensure the final concentration of this compound does not exceed the limit for the intended product category.
Formulation Principles & Applications
The success of incorporating this compound hinges on understanding its interactions within the formulation matrix. Its lipophilic nature (LogP of 2.6) indicates a preference for oil or alcohol phases over water.[3]
-
In Alcoholic Systems (Fine Fragrance, Body Mists): The ingredient is readily soluble in perfumer's grade ethanol.[2] Its role here is purely olfactive, where it can be used to brighten top notes and add complexity to floral hearts.
-
In Emulsion Systems (Lotions, Creams): Fragrance oils are added to emulsion-based products, partitioning between the oil and water phases.[12][13] This partitioning can affect the final scent profile and, critically, the physical stability of the emulsion.[13][14] A fragrance ingredient can sometimes disrupt the surfactant layer at the oil-water interface, potentially leading to thinning (viscosity drop) or even phase separation.[12] Therefore, stability testing is paramount. Typical usage levels in lotions and creams range from 0.1% to 0.5%.[12]
Experimental Protocols
The following protocols are designed as self-validating systems for evaluating the performance and stability of this compound.
Protocol 4.1: Olfactive Evaluation in an Ethanolic Base
Objective: To systematically assess the olfactive contribution of this compound within a simple fragrance accord.
Methodology Rationale: A simple accord is used to avoid olfactive clutter, allowing the character of the target ingredient to be clearly perceived. Serial dilution and timed evaluation on smelling strips are standard industry practices to analyze the evolution of the fragrance over time (top, middle, and base notes).
Materials:
-
This compound
-
Perfumer's Grade Ethanol (SDA 40-B)
-
Class A Volumetric Flasks and Pipettes
-
Glass Beakers
-
Digital Scale (0.001g readability)
-
Professional Perfumer's Smelling Strips
-
Simple fragrance base (e.g., 70% Hedione, 20% Iso E Super, 10% Galaxolide)
Procedure:
-
Stock Preparation: Prepare a 10% (w/w) stock solution of this compound in ethanol. This allows for more precise and manageable additions.
-
Control Preparation: Dispense 10g of the simple fragrance base into a glass beaker. This is your Control sample.
-
Test Sample Preparation: Dispense 10g of the fragrance base into a separate beaker. Add 0.5g (representing ~5% of the new composition) of the 10% stock solution. Mix thoroughly.
-
Initial Evaluation (T=0): Dip a smelling strip into the Control and another into the Test sample. Label them. Allow the ethanol to flash off for 10-15 seconds.
-
Comparative Assessment: Smell both strips side-by-side. Record your initial impressions. Note the "lift," "freshness," or any floral/fruity modifications the this compound imparts.
-
Timed Evaluation: Place the strips on a strip holder. Evaluate them again at T=15 min, T=1 hour, and T=4 hours. Document how the character of the Test sample evolves compared to the Control. This assesses its tenacity and role in the fragrance dry-down.
Protocol 4.2: Performance and Stability in a Cream Emulsion
Objective: To determine the maximum acceptable concentration of this compound in a representative o/w cream base without compromising physical stability.
Methodology Rationale: Fragrances can destabilize emulsions.[14] This protocol uses an accelerated aging process (elevated temperature) to predict long-term shelf stability.[15][16] Monitoring key physical parameters (viscosity, pH, appearance) provides quantitative and qualitative data on the impact of the fragrance load.
Materials:
-
Unscented o/w cream base
-
This compound
-
Laboratory Mixer (e.g., overhead stirrer with propeller blade)
-
pH meter, Viscometer (e.g., Brookfield type)
-
Stability ovens/incubators set to 40°C and 50°C
-
Control sample storage at Room Temperature (RT, ~25°C)
-
Identical glass jars for packaging
Procedure:
-
Sample Preparation:
-
Label four jars: Control, 0.2%, 0.5%, 1.0%.
-
Weigh 100g of the cream base into each of three separate beakers. The Control jar will contain the unfragranced base.
-
While mixing the base at a low speed (to avoid aeration), add the corresponding amount of this compound: 0.2g for the 0.2% sample, 0.5g for 0.5%, and 1.0g for 1.0%.
-
Mix each sample for 10 minutes to ensure homogeneity.
-
-
Initial Analysis (T=0):
-
For each of the four batches (Control, 0.2%, 0.5%, 1.0%), measure and record the initial pH, viscosity, and visual appearance (color, texture, signs of separation).
-
Package a portion of each batch into labeled jars for each storage condition (RT, 40°C, 50°C).
-
-
Stability Monitoring:
-
Place the samples in their respective storage conditions.
-
At specified intervals (Week 1, Week 2, Week 4, Week 8), remove the samples from the ovens and allow them to equilibrate to room temperature for 24 hours.
-
Conduct the full analysis (pH, viscosity, visual/olfactive assessment) on all samples, including the RT control.
-
-
Data Analysis & Interpretation:
-
Summarize the data in a table (see below).
-
Definition of Failure: A sample is considered unstable if there is a >20% change in viscosity compared to the Control at the same time point, a significant pH drift, or any visible signs of phase separation, discoloration, or malodor.
-
The highest concentration that shows no signs of failure after 8 weeks at 40°C is considered the maximum stable use level for this base. The 50°C data provides stress-test information.
-
Table 2: Example Stability Data Summary (Week 4)
| Sample | Condition | Viscosity (cP) | % Change vs. Control | pH | Appearance | Odor |
|---|---|---|---|---|---|---|
| Control | RT | 10,500 | N/A | 6.5 | Homogeneous | Base Odor |
| Control | 40°C | 10,200 | N/A | 6.4 | Homogeneous | Base Odor |
| 0.5% Frag. | RT | 10,450 | -0.5% | 6.5 | Homogeneous | Target Scent |
| 0.5% Frag. | 40°C | 9,900 | -2.9% | 6.4 | Homogeneous | Target Scent |
| 1.0% Frag. | RT | 9,800 | -6.7% | 6.5 | Homogeneous | Target Scent |
| 1.0% Frag. | 40°C | 7,500 | -26.5% | 6.3 | Slight Thinning | Target Scent |
Quality Control & Analytical Validation
To ensure batch-to-batch consistency and validate the identity of the raw material, Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard technique.[17][18][19]
-
Raw Material QC: A GC-MS analysis of the incoming this compound should be performed to confirm its purity (>98.0% is typical) and verify its identity against a known standard spectrum.[20]
-
Finished Product Analysis: For complex formulations, headspace GC-MS can be used to analyze the volatile profile of the final product.[16][21][22] This is useful for troubleshooting off-odors that may develop during stability testing or for confirming that the fragrance profile in the product matches the intended design.
Workflow Visualizations
The following diagrams illustrate the logical flow of the key protocols described in this guide.
Caption: Workflow for Olfactive Evaluation of an Aroma Chemical.
Caption: Protocol for Emulsion Stability and Fragrance Compatibility Testing.
References
- 1. EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use - Google Patents [patents.google.com]
- 2. This compound | C10H16O | CID 21003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 2-cyclopentyl cyclopentanone, 4884-24-6 [thegoodscentscompany.com]
- 5. 2-pentyl cyclopentanone, 4819-67-4 [thegoodscentscompany.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemos.de [chemos.de]
- 8. IFRA standards in cosmetics [taobe.consulting]
- 9. Handcrafted Soap and Cosmetic Guild [soapguild.org]
- 10. dataessence.com [dataessence.com]
- 11. Ifra Standards [relumee.ee]
- 12. chemiacorp.com [chemiacorp.com]
- 13. researchgate.net [researchgate.net]
- 14. microtrac.com [microtrac.com]
- 15. iltusa.com [iltusa.com]
- 16. fastercapital.com [fastercapital.com]
- 17. aromaverse.pro [aromaverse.pro]
- 18. shimadzu.com [shimadzu.com]
- 19. Unraveling the Scent: How Perfume Makers Use GC/MS Analysis [innovatechlabs.com]
- 20. This compound | 4884-24-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. gcms.cz [gcms.cz]
Application of 2-Cyclopentylcyclopentanone in Flavor Chemistry: A Technical Guide
This technical guide provides an in-depth exploration of 2-Cyclopentylcyclopentanone, a synthetic flavor compound, and its applications within the flavor and fragrance industry. This document is intended for researchers, scientists, and product development professionals, offering both theoretical insights and practical, step-by-step protocols for its evaluation and use.
Introduction to this compound
This compound (CAS No. 4884-24-6) is a bicyclic ketone that has garnered significant interest as a flavor and fragrance ingredient.[1][2] Unlike many flavor compounds that have natural precursors, this compound is a synthetic molecule, reportedly not found in nature.[3] Its synthesis is economically viable, often involving the condensation of cyclopentanone followed by hydrogenation, making it an accessible component for flavor formulations.[4]
The unique sensory profile of this compound, characterized by its fresh, cool, and minty notes with green and fruity undertones, allows it to impart a clean and refreshing quality to a wide range of products.[5][6] It has been approved for use as a flavoring agent by regulatory bodies such as the FDA and the Joint FAO/WHO Expert Committee on Food Additives (JECFA), with no safety concerns at current levels of intake.[1][7]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a flavor compound is crucial for its effective application. These properties influence its volatility, solubility, and stability in various food matrices.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O | [1] |
| Molecular Weight | 152.23 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1][8] |
| Odor Profile | Fruity, green, minty, aldehydic, woody | [3][9] |
| Boiling Point | 232-233 °C at 760 mmHg | [3] |
| Flash Point | 90 °C (194 °F) | [3] |
| Solubility | Practically insoluble in water; soluble in alcohol | [1][7] |
| FEMA Number | 4514 | [1] |
| JECFA Number | 2050 | [1] |
Sensory Profile and Applications in Flavor Systems
The primary appeal of this compound lies in its multifaceted sensory profile. Its characteristic "cool" and "minty" notes are not overpowering but rather lend a refreshing lift to flavor compositions.[5][6] This makes it a versatile ingredient in a variety of applications, including:
-
Confectionery: In chewing gum, hard candies, and mints, it can enhance and prolong the cooling sensation.
-
Beverages: It can be used to add a fresh, clean note to fruit-flavored drinks, teas, and flavored waters.
-
Oral Care: Its clean and cool characteristics are well-suited for toothpastes and mouthwashes.[5]
-
Dairy Products: In yogurts and ice creams, it can introduce a subtle freshness that complements fruit and mint flavors.
The recommended usage levels for this compound in finished consumer products are typically up to 15 ppm.[6]
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the sensory and analytical evaluation of this compound. These protocols are designed to be self-validating and are grounded in established scientific practices.
Protocol for Sensory Evaluation: Triangle Test in a Beverage Matrix
The triangle test is a discriminative sensory method used to determine if a perceptible difference exists between two samples.[10][11] This protocol outlines the procedure for evaluating the sensory impact of this compound in a simple beverage system.
Objective: To determine if the addition of this compound at a concentration of 5 ppm creates a perceivable sensory difference in a sweetened lemon-flavored beverage.
Materials:
-
This compound (food grade)
-
Ethanol (food grade, as a solvent)
-
Sucrose
-
Citric Acid
-
Lemon flavor (without minty/cooling notes)
-
Deionized water
-
Presentation cups (identical and coded)
-
Palate cleansers (unsalted crackers, room temperature water)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.1% (w/v) stock solution of this compound in food-grade ethanol. The use of a solvent is necessary due to the compound's poor water solubility.
-
-
Beverage Base Preparation:
-
Prepare a sufficient quantity of the beverage base by dissolving sucrose (e.g., 8% w/v), citric acid (e.g., 0.15% w/v), and a standard lemon flavor in deionized water.
-
-
Sample Preparation:
-
Control Sample (A): The beverage base without any additions.
-
Test Sample (B): Add the this compound stock solution to the beverage base to achieve a final concentration of 5 ppm. Ensure thorough mixing.
-
-
Sensory Panel Setup:
-
Recruit a panel of at least 20-30 individuals.
-
Conduct the test in a controlled environment with minimal distractions.[11]
-
-
Triangle Test Presentation:
-
For each panelist, present three coded samples in a randomized order. Two samples will be identical (either A or B), and one will be different. The six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) should be balanced across the panelists.
-
-
Evaluation:
-
Instruct the panelists to taste each sample from left to right.
-
Ask them to identify the sample that is different from the other two.
-
Provide palate cleansers for use between samples.
-
-
Data Analysis:
-
Tally the number of correct identifications.
-
Use a statistical table for triangle tests to determine if the number of correct responses is significant at a chosen confidence level (typically p < 0.05).
-
Causality Behind Experimental Choices:
-
Triangle Test: Chosen for its statistical power in detecting small differences.
-
Ethanol as a Solvent: Necessary for incorporating the hydrophobic this compound into an aqueous beverage system. The concentration is kept low to minimize its own sensory impact.
-
Palate Cleansers: Essential to prevent sensory fatigue and carryover effects between samples.
-
Controlled Environment: Minimizes external biases that could influence sensory perception.
Diagram of the Sensory Evaluation Workflow
References
- 1. This compound | C10H16O | CID 21003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. 2-cyclopentyl cyclopentanone, 4884-24-6 [thegoodscentscompany.com]
- 4. EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use - Google Patents [patents.google.com]
- 5. Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. foodresearchlab.com [foodresearchlab.com]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. echemi.com [echemi.com]
- 9. GC-MS Sample Preparation | Thermo Fisher Scientific - TR [thermofisher.com]
- 10. Sensory Evaluation Methods in Food and Beverage Research | Lab Manager [labmanager.com]
- 11. bevsource.com [bevsource.com]
The Strategic Utility of 2-Cyclopentylcyclopentanone in Modern Organic Synthesis: Application Notes and Protocols
Abstract
2-Cyclopentylcyclopentanone, a saturated bicyclic ketone, emerges as a versatile and economically significant intermediate in the landscape of organic synthesis. While its primary applications have historically been in the fragrance and flavor industries, its unique structural motif and reactivity profile offer a compelling platform for the construction of more complex molecular architectures, including those with potential pharmaceutical and agrochemical applications. This comprehensive guide provides an in-depth exploration of the synthesis, properties, and strategic applications of this compound. We will delve into detailed, field-proven protocols for its preparation and subsequent functionalization, with a focus on transformations that yield valuable precursors for drug discovery and development. The causality behind experimental choices is elucidated, and all protocols are presented as self-validating systems, grounded in authoritative scientific literature.
Introduction: Unveiling the Potential of a Bicyclic Ketone
This compound (C₁₀H₁₆O) is a colorless liquid with a characteristic fruity, green, and minty aroma.[1] Its structure, featuring two fused five-membered rings, provides a rigid yet modifiable scaffold. While its organoleptic properties have been extensively commercialized, its potential as a chiral building block and a precursor to highly functionalized cyclopentane derivatives is an area of growing interest for synthetic chemists. The cyclopentane ring is a common structural element in a vast array of natural products and biologically active molecules, making this compound a strategically important starting material.
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O | [1] |
| Molar Mass | 152.23 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 232-233 °C at 760 mmHg | [2] |
| Density | 0.975-0.983 g/cm³ at 20°C | [2] |
| Refractive Index | 1.475-1.481 at 20°C | [2] |
| Solubility | Practically insoluble in water, soluble in alcohol | [1][2] |
Synthesis of this compound: A Two-Step Approach
The most prevalent and industrially viable synthesis of this compound involves a two-step process commencing with the self-condensation of cyclopentanone, followed by the catalytic hydrogenation of the resulting α,β-unsaturated ketone.[3]
Step 1: Base-Catalyzed Aldol Condensation of Cyclopentanone
The initial step is a base-catalyzed aldol condensation of two molecules of cyclopentanone to form 2-cyclopentylidenecyclopentanone. The choice of base and reaction conditions is critical to maximize the yield of the desired product and minimize the formation of byproducts.
Reaction Mechanism: The reaction proceeds through the formation of an enolate ion from one molecule of cyclopentanone, which then acts as a nucleophile, attacking the carbonyl carbon of a second cyclopentanone molecule. Subsequent dehydration of the aldol addition product yields the conjugated enone, 2-cyclopentylidenecyclopentanone.[4]
Caption: Aldol condensation of cyclopentanone.
Experimental Protocol: Synthesis of 2-Cyclopentylidenecyclopentanone
-
Materials:
-
Cyclopentanone
-
Potassium hydroxide (KOH)
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclopentanone (2.0 mol) and a catalytic amount of potassium hydroxide (0.1 mol) in toluene (250 mL).
-
Heat the mixture to reflux. Water formed during the condensation is removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water (1.0 mol) has been collected.
-
Cool the reaction mixture to room temperature and wash with water (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-cyclopentylidenecyclopentanone.
-
The crude product can be purified by vacuum distillation.
-
Step 2: Catalytic Hydrogenation of 2-Cyclopentylidenecyclopentanone
The second step involves the selective hydrogenation of the carbon-carbon double bond of 2-cyclopentylidenecyclopentanone to yield the saturated product, this compound. Palladium on carbon (Pd/C) is a commonly employed and highly effective catalyst for this transformation.[3]
Reaction Mechanism: The hydrogenation occurs via the addition of hydrogen across the double bond, catalyzed by the heterogeneous palladium catalyst. The reaction is typically carried out under a hydrogen atmosphere at or slightly above atmospheric pressure.
Caption: Catalytic hydrogenation of the enone.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
2-Cyclopentylidenecyclopentanone
-
5% Palladium on activated carbon (Pd/C)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a hydrogenation flask, dissolve 2-cyclopentylidenecyclopentanone (1.0 mol) in a suitable solvent such as ethanol (200 mL).
-
Carefully add 5% Pd/C catalyst (0.5-1.0 mol%).
-
Seal the flask and connect it to a hydrogen source. Purge the system with hydrogen gas to remove air.
-
Pressurize the flask with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by hydrogen uptake or by techniques such as TLC or GC.
-
Once the reaction is complete (no more hydrogen uptake), carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation to yield a colorless liquid. A patent describes obtaining a purity of 99.8% with this method.[5]
-
Applications of this compound as a Synthetic Intermediate
The true potential of this compound for researchers and drug development professionals lies in its utility as a versatile building block. Its ketone functionality allows for a wide range of transformations, providing access to a diverse array of more complex and highly functionalized molecules.
Conversion to Bioactive Heterocyclic Scaffolds
While this compound itself is not directly a common starting material for marketed drugs, it serves as a precursor to intermediates that are. For instance, the structurally related 2-benzylidenecyclopentanone, which can be seen as an analog of the intermediate in the synthesis of this compound, has been used to synthesize a variety of heterocyclic compounds with demonstrated biological activity, including pyran, pyridine, and thiophene derivatives with potential antitumor properties.[1] This highlights the potential of the cyclopentanone scaffold in medicinal chemistry.
α-Functionalization: Introducing Complexity
The α-position to the carbonyl group in this compound can be functionalized to introduce a variety of substituents, a key strategy in modifying the biological activity of a molecule.
α-Alkylation: The formation of an enolate from this compound, followed by reaction with an alkyl halide, allows for the introduction of an alkyl group at the α-position. This is a fundamental C-C bond-forming reaction.[6]
Protocol: General Procedure for α-Alkylation
-
Materials:
-
This compound
-
Lithium diisopropylamide (LDA) or other strong, non-nucleophilic base
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a solution of LDA in anhydrous THF.
-
Cool the LDA solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of this compound in anhydrous THF to the LDA solution. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Add the alkyl halide dropwise to the enolate solution at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
-
Conversion to Unsaturated Derivatives: Precursors for Further Reactions
The introduction of unsaturation into the this compound framework opens up a plethora of synthetic possibilities, as the resulting cyclopentenone moiety is a versatile Michael acceptor and dienophile in Diels-Alder reactions.[3]
Synthesis of 2-Cyclopentyl-2-cyclopenten-1-one: This can be achieved through a bromination-dehydrobromination sequence or other modern dehydrogenation methods. The resulting α,β-unsaturated ketone is a valuable intermediate for the synthesis of various natural products and biologically active compounds.[7]
Caption: Synthesis of an α,β-unsaturated ketone.
Ring Expansion via Baeyer-Villiger Oxidation: Access to Lactones
The Baeyer-Villiger oxidation of this compound provides a route to δ-lactones, which are important structural motifs in many natural products and can serve as versatile synthetic intermediates.[2][4] The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group.
Reaction Mechanism: The reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The migratory aptitude of the adjacent carbon atoms dictates the regioselectivity of the oxygen insertion. In the case of this compound, the more substituted carbon (the one bearing the cyclopentyl group) is expected to migrate preferentially.[8]
Protocol: General Procedure for Baeyer-Villiger Oxidation
-
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting lactone by column chromatography.
-
Conclusion and Future Outlook
This compound, while well-established in the fragrance industry, possesses untapped potential as a strategic intermediate in the synthesis of complex organic molecules. Its straightforward, scalable synthesis from inexpensive starting materials makes it an attractive platform for accessing a variety of functionalized cyclopentanone and lactone derivatives. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this bicyclic ketone. Future research in this area could focus on the development of stereoselective transformations of this compound, unlocking its potential for the asymmetric synthesis of chiral drugs and natural products. The exploration of its use in multicomponent reactions and cascade sequences could also lead to the efficient construction of novel molecular scaffolds for high-throughput screening in drug discovery programs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]
- 3. Cyclopentenone - Wikipedia [en.wikipedia.org]
- 4. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 5. Stereoselective synthesis of 7-substituted jasmonic acid derivatives and investigation of their biological activity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. isca.me [isca.me]
- 8. Baeyer-Villiger Oxidation [organic-chemistry.org]
Application Notes and Protocols: The Reaction of 2-Cyclopentylcyclopentanone with Organometallic Reagents
Introduction: Navigating the Reactivity of a Disubstituted Cyclic Ketone
2-Cyclopentylcyclopentanone is a structurally intriguing ketone with applications ranging from fragrance compositions to a precursor for high-density fuels.[1][2] Its reactivity is dominated by the electrophilic carbonyl group, but the presence of the adjacent cyclopentyl substituent introduces significant steric and stereoelectronic considerations that govern the outcome of nucleophilic additions. This guide provides an in-depth exploration of the reactions of this compound with common classes of organometallic reagents, offering both a theoretical framework and practical, field-tested protocols for researchers, scientists, and professionals in drug development. Our focus is on elucidating the principles of diastereoselectivity and providing robust methodologies for the synthesis of tertiary alcohols and alkenes derived from this ketone.
The nucleophilic addition of an organometallic reagent to a prochiral ketone like this compound generates a new stereocenter.[3] The inherent asymmetry of the starting material dictates that the two faces of the carbonyl plane are diastereotopic. Consequently, the nucleophile will preferentially attack from the less sterically hindered face, leading to a mixture of diastereomeric products. Understanding and controlling this diastereoselectivity is a central theme of this application note.
Theoretical Background: Stereochemical Control in Nucleophilic Additions to Cyclic Ketones
The stereochemical outcome of nucleophilic additions to cyclic ketones, such as this compound, is a classic topic in organic chemistry, often rationalized by models like the Felkin-Anh and Cieplak models.[3] In the case of this compound, the bulky cyclopentyl group significantly influences the trajectory of the incoming nucleophile.
Generally, the nucleophilic attack will occur from the face of the carbonyl that is anti-periplanar to the largest group at the α-carbon. For this compound, the cyclopentyl group is the largest substituent. Therefore, the organometallic reagent is expected to approach from the face opposite to the cyclopentyl group to minimize steric hindrance.[4] This leads to the formation of a tertiary alcohol with a predictable major diastereomer.
The choice of the organometallic reagent is also critical. Highly reactive and less bulky reagents, such as some organolithium compounds, may exhibit lower diastereoselectivity compared to bulkier Grignard reagents.[4][5] Furthermore, the nature of the metal cation can influence the transition state geometry through coordination with the carbonyl oxygen, thereby affecting the stereochemical outcome.[6]
I. Synthesis of Tertiary Alcohols via Grignard and Organolithium Reagents
The addition of Grignard (RMgX) and organolithium (RLi) reagents to this compound is a direct and efficient method for the synthesis of tertiary alcohols.[7][8] These reactions proceed via a nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate which is subsequently protonated during aqueous workup to yield the alcohol.[9][10]
Reaction Mechanism: A Visual Guide
The general mechanism for the addition of Grignard and organolithium reagents to a ketone is depicted below. The metal atom of the organometallic reagent coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.[7] This is followed by the nucleophilic attack of the carbanionic portion of the reagent.
Caption: General workflow for the synthesis of tertiary alcohols.
Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide
This protocol details the synthesis of 1-methyl-2-cyclopentylcyclopentan-1-ol.
Materials:
-
This compound (1.0 eq)
-
Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble the flame-dried three-neck flask with the dropping funnel, reflux condenser (with a drying tube or inert gas inlet), and a rubber septum. Maintain a positive pressure of argon or nitrogen.
-
Reaction Mixture: To the flask, add this compound dissolved in anhydrous diethyl ether.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Addition of Grignard Reagent: Slowly add the methylmagnesium bromide solution from the dropping funnel to the stirred solution of the ketone over 30 minutes. An exothermic reaction will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the reaction and the excess Grignard reagent. The use of NH₄Cl helps to prevent the dehydration of the tertiary alcohol that can occur with stronger acids.[4]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Expected Outcomes and Stereoselectivity
The addition of organometallic reagents to this compound is expected to yield a mixture of diastereomers. The major diastereomer will result from the nucleophilic attack on the less sterically hindered face of the carbonyl, opposite to the cyclopentyl group.
| Reagent | Expected Major Product | Rationale |
| Methylmagnesium Bromide | trans-1-methyl-2-cyclopentylcyclopentan-1-ol | Attack from the face opposite the bulky cyclopentyl group. |
| Phenyllithium | trans-1-phenyl-2-cyclopentylcyclopentan-1-ol | Similar steric control, though potentially lower diastereoselectivity due to the higher reactivity of organolithiums.[5] |
II. Olefination via the Wittig Reaction
The Wittig reaction is a powerful method for converting ketones into alkenes.[11][12] This reaction involves a phosphonium ylide, also known as a Wittig reagent, which reacts with the ketone to form an alkene and triphenylphosphine oxide.[13] For a sterically hindered ketone like this compound, the choice of the ylide (stabilized vs. unstabilized) can influence the reaction's success and the stereochemistry of the resulting alkene.[14]
Reaction Mechanism: From Ylide to Alkene
The Wittig reaction proceeds through a [2+2] cycloaddition between the ylide and the ketone to form a four-membered ring intermediate called an oxaphosphetane.[11][14] This intermediate then decomposes to give the alkene and the highly stable triphenylphosphine oxide, which is the driving force for the reaction.
Caption: The Wittig reaction pathway for alkene synthesis.
Experimental Protocol: Synthesis of (Cyclopentylidenemethyl)cyclopentane
This protocol describes the synthesis of the exocyclic alkene from this compound using methylenetriphenylphosphorane.
Materials:
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
n-Butyllithium (2.5 M in hexanes, 1.05 eq)
-
Anhydrous tetrahydrofuran (THF)
-
This compound (1.0 eq)
-
Pentane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Two-neck round-bottom flask
-
Syringes
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Ylide Preparation:
-
To a flame-dried two-neck flask under an inert atmosphere, add methyltriphenylphosphonium bromide and anhydrous THF.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium via syringe. The solution will turn a characteristic deep orange or yellow, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Reaction with Ketone:
-
Dissolve this compound in a small amount of anhydrous THF.
-
Slowly add the ketone solution to the ylide suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. The color of the ylide will fade as the reaction proceeds.
-
-
Workup:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with pentane (3x). The triphenylphosphine oxide is often poorly soluble in pentane and may precipitate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter and concentrate the solution under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel, eluting with a non-polar solvent such as hexanes, to separate the alkene from the triphenylphosphine oxide.
-
Considerations for Different Ylides
-
Unstabilized Ylides (e.g., from alkyl halides): These are more reactive and are generally required for reactions with sterically hindered ketones. They typically favor the formation of the (Z)-alkene with aldehydes, although with ketones, a mixture of isomers is common.[14]
-
Stabilized Ylides (e.g., containing an adjacent ester or ketone): These are less reactive and may not react efficiently with this compound. When they do react, they tend to give the (E)-alkene as the major product.[14]
Summary of Reactions and Expected Products
| Reagent Class | Specific Reagent | Product Type | Expected Major Product |
| Grignard Reagent | Methylmagnesium Bromide | Tertiary Alcohol | trans-1-methyl-2-cyclopentylcyclopentan-1-ol |
| Organolithium Reagent | n-Butyllithium | Tertiary Alcohol | trans-1-butyl-2-cyclopentylcyclopentan-1-ol |
| Wittig Reagent | Methylenetriphenylphosphorane | Alkene | (Cyclopentylidenemethyl)cyclopentane |
Safety Precautions
-
Organometallic Reagents: Grignard and organolithium reagents are highly reactive, pyrophoric (can ignite spontaneously in air), and react violently with water. All manipulations must be carried out under a dry, inert atmosphere (argon or nitrogen) using anhydrous solvents and proper syringe techniques.
-
Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling these chemicals.
Conclusion
The reaction of this compound with organometallic reagents provides reliable pathways to valuable tertiary alcohols and alkenes. The key to successful and predictable synthesis lies in understanding the steric influence of the cyclopentyl group, which directs the stereochemical outcome of nucleophilic additions. By carefully selecting the organometallic reagent and controlling the reaction conditions as detailed in these protocols, researchers can effectively synthesize a range of derivatives of this compound for various applications.
References
- 1. One-step synthesis of this compound from cyclopentanone catalyzed by NiO-Co3O4/TiO2: reaction pathway - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 2. EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use - Google Patents [patents.google.com]
- 3. Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective [comptes-rendus.academie-sciences.fr]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 6. Metal-dependent reaction tuning with cyclopentylmetal reagents: application to the asymmetric synthesis of (+)-alpha-conhydrine and (S)-2-cyclopentyl-2-phenylglycolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Wittig Reaction [organic-chemistry.org]
Application Notes and Protocols: Enolate Chemistry of 2-Cyclopentylcyclopentanone and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Utility of 2-Cyclopentylcyclopentanone
This compound is a versatile bicyclic ketone that serves as a valuable building block in organic synthesis. Its structure, featuring a cyclopentanone ring substituted at the 2-position with a cyclopentyl group, presents interesting challenges and opportunities in controlling regioselectivity and stereoselectivity in carbon-carbon bond-forming reactions. The enolate chemistry of this molecule is of particular importance, as it allows for the introduction of a wide range of functional groups at the alpha-positions of the carbonyl group, leading to the synthesis of complex molecules with potential applications in fragrance, materials science, and drug discovery.[1][2] This guide provides a detailed exploration of the enolate chemistry of this compound, with a focus on the practical aspects of enolate generation and subsequent reactions.
Regioselective Formation of Enolates: Kinetic vs. Thermodynamic Control
The presence of two different alpha-carbons in this compound (C2 and C5) allows for the formation of two distinct regioisomeric enolates. The ability to selectively generate either the kinetic or the thermodynamic enolate is crucial for directing the outcome of subsequent reactions.
The Kinetic Enolate: Formation and Rationale
The kinetic enolate is formed by the removal of a proton from the less sterically hindered alpha-carbon (C5). This process is favored under conditions that are rapid, irreversible, and at low temperatures. The use of a strong, bulky, non-nucleophilic base is essential to prevent equilibration to the more stable thermodynamic enolate.
-
Causality of Experimental Choices:
-
Base: Lithium diisopropylamide (LDA) is the base of choice for kinetic enolate formation. Its bulky isopropyl groups make it highly sensitive to steric hindrance, leading to preferential deprotonation at the less substituted C5 position.[3]
-
Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent as it is aprotic and effectively solvates the lithium cation without interfering with the enolate formation.
-
Temperature: Low temperatures, typically -78 °C (dry ice/acetone bath), are critical to prevent the kinetic enolate from equilibrating to the more stable thermodynamic enolate. At these temperatures, the deprotonation is essentially irreversible.[3]
-
Protocol 1: Generation of the Kinetic Enolate of this compound
Objective: To regioselectively form the less substituted (kinetic) enolate of this compound.
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Diisopropylamine | ≥99.5%, anhydrous | Sigma-Aldrich |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Dry ice | Local supplier | |
| Acetone | ACS grade | Fisher Scientific |
| Argon or Nitrogen gas | High purity | Airgas |
Experimental Workflow:
Caption: Workflow for kinetic enolate formation and subsequent alkylation.
Step-by-Step Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (argon or nitrogen).
-
LDA Preparation (in situ): a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add freshly distilled diisopropylamine (1.1 equivalents) and anhydrous THF. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. d. Stir the resulting solution at -78 °C for 30 minutes.
-
Enolate Formation: a. In a separate flame-dried flask, dissolve this compound (1 equivalent) in anhydrous THF. b. Cool this solution to -78 °C. c. Slowly add the ketone solution to the freshly prepared LDA solution at -78 °C via a cannula. d. Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate. The resulting solution is now ready for reaction with an electrophile.
The Thermodynamic Enolate: Formation and Rationale
The thermodynamic enolate is the more stable enolate, formed by deprotonation at the more substituted C2 position. Its formation is favored under conditions that allow for equilibration between the two possible enolates.
-
Causality of Experimental Choices:
-
Base: A weaker, non-hindered base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is used. These bases establish an equilibrium between the ketone and its enolates, allowing the more stable thermodynamic enolate to predominate.[3]
-
Solvent: A higher-boiling aprotic solvent like dimethoxyethane (DME) or THF can be used.
-
Temperature: Higher temperatures (room temperature to reflux) provide the energy necessary to overcome the activation barrier for proton exchange, facilitating the equilibration to the more stable enolate.[3]
-
Protocol 2: Generation of the Thermodynamic Enolate of this compound
Objective: To regioselectively form the more substituted (thermodynamic) enolate of this compound.
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Argon or Nitrogen gas | High purity | Airgas |
Experimental Workflow:
Caption: Workflow for thermodynamic enolate formation and subsequent reaction.
Step-by-Step Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried and under an inert atmosphere.
-
Base Preparation: a. To a flame-dried, three-necked round-bottom flask, add sodium hydride (1.1 equivalents, washed with hexanes to remove mineral oil) and anhydrous THF.
-
Enolate Formation: a. Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the NaH suspension at room temperature. b. After the initial effervescence ceases, heat the mixture to reflux and maintain for 2-3 hours to ensure complete equilibration to the thermodynamic enolate.
-
Subsequent Reaction: a. Cool the reaction mixture to room temperature. b. The enolate solution is now ready for the addition of an electrophile.
Applications in Synthesis: Alkylation and Aldol Reactions
Once the desired enolate is formed, it can be used as a potent nucleophile in a variety of carbon-carbon bond-forming reactions.
Alkylation of this compound Enolates
Alkylation of the enolates of this compound with alkyl halides is a powerful method for introducing alkyl chains at the alpha-position. The regioselectivity of the alkylation is determined by the choice of enolate (kinetic or thermodynamic).
-
Stereochemical Considerations: The alkylation of the C2 position (from the thermodynamic enolate) creates a new stereocenter. The stereochemical outcome of this reaction is influenced by the direction of approach of the electrophile. In many cases, the alkylating agent will approach from the face opposite to the existing cyclopentyl group to minimize steric hindrance, leading to a predominance of the trans product. However, the degree of stereoselectivity can be influenced by the solvent, counterion, and the nature of the electrophile.
Protocol 3: Kinetic Alkylation of this compound
Objective: To alkylate the C5 position of this compound.
Materials:
| Reagent/Material | Grade | Supplier |
| Kinetic enolate solution | Prepared as in Protocol 1 | - |
| Methyl Iodide | ≥99.5% | Sigma-Aldrich |
| Saturated Ammonium Chloride (NH4Cl) | Aqueous solution | Fisher Scientific |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Magnesium Sulfate (MgSO4) | Anhydrous | Fisher Scientific |
Step-by-Step Procedure:
-
Reaction with Electrophile: a. To the freshly prepared kinetic enolate solution at -78 °C (from Protocol 1), add methyl iodide (1.2 equivalents) dropwise. b. Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.
-
Workup: a. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). c. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-cyclopentyl-5-methylcyclopentanone.
Aldol Reaction of this compound Enolates
The enolates of this compound can also undergo aldol reactions with aldehydes and ketones to form β-hydroxy carbonyl compounds. This reaction is a powerful tool for the construction of larger, more complex molecular frameworks.
-
Reaction Control: The success of the aldol reaction depends on careful control of the reaction conditions to favor the desired addition product and minimize side reactions such as self-condensation of the electrophile. The use of pre-formed lithium enolates at low temperatures is generally effective.
Protocol 4: Aldol Addition of the Kinetic Enolate to Benzaldehyde
Objective: To perform an aldol addition between the kinetic enolate of this compound and benzaldehyde.
Materials:
| Reagent/Material | Grade | Supplier |
| Kinetic enolate solution | Prepared as in Protocol 1 | - |
| Benzaldehyde | ≥99%, freshly distilled | Sigma-Aldrich |
| Saturated Ammonium Chloride (NH4Cl) | Aqueous solution | Fisher Scientific |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Magnesium Sulfate (MgSO4) | Anhydrous | Fisher Scientific |
Step-by-Step Procedure:
-
Reaction with Electrophile: a. To the freshly prepared kinetic enolate solution at -78 °C (from Protocol 1), add freshly distilled benzaldehyde (1.1 equivalents) dropwise. b. Stir the reaction mixture at -78 °C for 2 hours.
-
Workup: a. Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution. b. Allow the mixture to warm to room temperature. c. Transfer to a separatory funnel and extract with diethyl ether (3 x 50 mL). d. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy ketone product. Note that this product will likely be a mixture of diastereomers.
Conclusion
The enolate chemistry of this compound offers a rich field for synthetic exploration. By carefully selecting the reaction conditions, chemists can control the regioselectivity of enolate formation and, consequently, the outcome of subsequent alkylation and aldol reactions. The protocols outlined in this guide provide a solid foundation for researchers to harness the synthetic potential of this valuable building block. Further optimization of these procedures, particularly with respect to stereocontrol, will undoubtedly lead to the development of novel and efficient routes to complex target molecules.
References
- 1. One-step synthesis of this compound from cyclopentanone catalyzed by NiO-Co3O4/TiO2: reaction pathway - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 2. Highly selective synthesis of 2-cyclopentylidenecyclopentanone via cyclopentanone self-condensation over MgAl-LDO(NO3−) - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Alkylation of Enolates Alpha Position - Chemistry Steps [chemistrysteps.com]
Application Note: High-Purity 2-Cyclopentylcyclopentanone via Vacuum Fractional Distillation
Abstract
This technical guide provides a comprehensive, field-proven protocol for the purification of 2-Cyclopentylcyclopentanone to high purity using vacuum fractional distillation. This document outlines the scientific principles underpinning the separation, a detailed step-by-step methodology, critical safety considerations, and a troubleshooting guide. The protocol is designed for researchers, scientists, and professionals in the chemical synthesis and drug development fields, ensuring a robust and reproducible method for obtaining a purified final product.
Introduction: The Rationale for Distillation
This compound is a valuable intermediate in the synthesis of various organic compounds, finding applications in the fragrance and pharmaceutical industries.[1][2] The purity of this ketone is paramount to ensure the desired reaction outcomes and to prevent the introduction of unwanted side products in subsequent synthetic steps.
The synthesis of this compound, often proceeding through the hydrogenation of 2-cyclopentylidene-cyclopentanone, can result in a crude product containing unreacted starting material, residual catalyst, and other byproducts.[1] Given the high boiling point of this compound at atmospheric pressure, purification by simple distillation is often impractical due to the potential for thermal degradation. Therefore, vacuum distillation is the method of choice. By reducing the pressure within the distillation apparatus, the boiling points of the components are significantly lowered, allowing for efficient separation at temperatures that preserve the integrity of the target compound.[3][4]
This protocol will focus on fractional vacuum distillation, a technique that provides enhanced separation efficiency for compounds with close boiling points, which is often the case with impurities in the crude product mixture.
Physicochemical Properties for Distillation
A thorough understanding of the physical properties of this compound and its potential impurities is fundamental to designing an effective distillation protocol. The significant difference in boiling points under vacuum between the desired product and key potential impurities, as detailed in the table below, forms the basis of this purification method.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Boiling Point (°C) at Reduced Pressure |
| Cyclopentanone | C5H8O | 84.12 | 130-131[5][6] | - |
| This compound | C10H16O | 152.24 | 232-233 [7] | 79.5 at 3.5 mmHg [1] |
| 2-Cyclopentylidene cyclopentanone | C10H14O | 150.22 | 257.8[8] | - |
Safety First: Handling and Hazard Mitigation
A rigorous adherence to safety protocols is non-negotiable when performing vacuum distillation, especially with flammable organic compounds.
3.1. Personal Protective Equipment (PPE):
-
Safety glasses with side shields are mandatory at all times.
-
A flame-resistant lab coat should be worn.
-
Chemical-resistant gloves (nitrile or neoprene) are required.
3.2. Hazard Identification:
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[9]
-
Flammability: Ketones are flammable. Ensure the distillation is performed in a well-ventilated fume hood, away from ignition sources.[10][11]
-
Implosion Risk: Vacuum distillation involves glassware under reduced pressure, which carries a risk of implosion. Inspect all glassware for cracks or defects before use.[3]
3.3. Engineering Controls:
-
The entire distillation apparatus must be assembled inside a certified chemical fume hood.
-
Use a heating mantle with a stirrer for controlled and even heating. Never use an open flame.
-
Ensure all joints are properly sealed and greased to prevent leaks.[3]
Detailed Protocol for Vacuum Fractional Distillation
This protocol is designed for the purification of approximately 50-100 g of crude this compound. Adjust volumes and flask sizes accordingly for different scales.
4.1. Materials and Apparatus:
-
Crude this compound
-
Round-bottom flask (distilling flask), 250 mL
-
Fractionating column (Vigreux or packed)
-
Distillation head with thermometer adapter
-
Thermometer (-10 to 250 °C)
-
Condenser (Liebig or Allihn)
-
Vacuum adapter
-
Receiving flasks (pear-shaped or round-bottom), 3-4 x 100 mL
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Vacuum pump (diaphragm or rotary vane)
-
Cold trap (with dry ice/acetone or liquid nitrogen)
-
Vacuum tubing (thick-walled)
-
Keck clips
-
Vacuum grease
-
Lab jack
4.2. Workflow Diagram:
References
- 1. EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use - Google Patents [patents.google.com]
- 2. This compound | C10H16O | CID 21003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 16.11 Extractions and Distillations | Environment, Health and Safety [ehs.cornell.edu]
- 5. jnfuturechemical.com [jnfuturechemical.com]
- 6. Cyclopentanone CAS#: 120-92-3 [m.chemicalbook.com]
- 7. 2-cyclopentyl cyclopentanone, 4884-24-6 [thegoodscentscompany.com]
- 8. Cyclopentanone,2-cyclopentylidene | CAS#:825-25-2 | Chemsrc [chemsrc.com]
- 9. echemi.com [echemi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemos.de [chemos.de]
Application Notes and Protocols for the Laboratory Scale Synthesis of 2-Cyclopentylcyclopentanone
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 2-Cyclopentylcyclopentanone, a valuable compound noted for its fresh, green, and minty aroma, making it significant in the fragrance and flavor industries.[1][2] The protocol herein is based on a robust and efficient two-step synthetic route commencing from the readily available starting material, cyclopentanone. The methodology involves a base-catalyzed self-condensation of cyclopentanone to yield the intermediate, 2-cyclopentylidene-cyclopentanone, followed by a catalytic hydrogenation to furnish the desired saturated product. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data.
Introduction and Synthetic Strategy
This compound ([1,1'-Bicyclopentyl]-2-one) is a bicyclic ketone with the molecular formula C₁₀H₁₆O.[1] While several synthetic pathways to substituted cyclopentanones exist, such as the Dieckmann cyclization of 1,6-diesters, a highly effective and preferred method for synthesizing the title compound is the self-condensation of cyclopentanone followed by hydrogenation.[2][3][4][5][6] This route is advantageous due to its operational simplicity, high yield, and the low cost of the starting material.[2]
The overall synthesis is a two-stage process:
-
Aldol Condensation: Two molecules of cyclopentanone undergo a base-catalyzed aldol condensation reaction. The enolate of one molecule attacks the carbonyl of the second, and the resulting aldol adduct readily dehydrates to form the thermodynamically stable α,β-unsaturated ketone, 2-cyclopentylidene-cyclopentanone.[7][8]
-
Catalytic Hydrogenation: The carbon-carbon double bond of the intermediate is selectively reduced using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst to yield the final product, this compound.[2]
This document will elaborate on the mechanistic underpinnings of these steps and provide a detailed, validated protocol for their execution in a standard laboratory setting.
Mechanistic Rationale
Step 1: Base-Catalyzed Self-Condensation of Cyclopentanone
The initial step is a classic example of an aldol condensation. A strong base, such as sodium ethoxide or potassium hydroxide, is employed to deprotonate the α-carbon of a cyclopentanone molecule. This generates a nucleophilic enolate ion. The enolate then attacks the electrophilic carbonyl carbon of a second cyclopentanone molecule, forming a new carbon-carbon bond and a β-hydroxy ketone intermediate (an aldol). Under the reaction conditions, this intermediate rapidly undergoes dehydration (elimination of a water molecule) to form the conjugated and more stable product, 2-cyclopentylidene-cyclopentanone.
Step 2: Catalytic Hydrogenation
The second step involves the heterogeneous catalytic hydrogenation of the α,β-unsaturated ketone intermediate. Palladium on activated carbon (Pd/C) is an excellent catalyst for this transformation. The reaction occurs on the surface of the catalyst, where molecular hydrogen (H₂) is adsorbed and dissociates into reactive hydrogen atoms. The alkene moiety of 2-cyclopentylidene-cyclopentanone also adsorbs onto the catalyst surface, allowing for the stepwise addition of two hydrogen atoms across the double bond. This process is highly selective for the C=C bond, leaving the ketone's C=O bond intact under standard conditions, thus affording the desired this compound.[2]
Detailed Experimental Protocol
Materials and Equipment
Reagents:
-
Cyclopentanone (>99%)
-
Potassium Hydroxide (KOH) or Sodium Ethoxide (NaOEt)
-
5% Palladium on Carbon (Pd/C)
-
Diethyl Ether (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hydrogen Gas (H₂)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser and heating mantle
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen-filled balloon)
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
Step-by-Step Procedure
Part A: Synthesis of 2-Cyclopentylidene-cyclopentanone (Aldol Condensation)
-
To a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, add cyclopentanone (e.g., 2.0 mol) and a catalytic amount of a strong base such as potassium hydroxide (e.g., 0.1 mol).
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is deemed complete (typically several hours), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude 2-cyclopentylidene-cyclopentanone. This intermediate can be purified by vacuum distillation or used directly in the next step.
Part B: Synthesis of this compound (Hydrogenation)
-
Place the crude 2-cyclopentylidene-cyclopentanone (e.g., 380 g) into a suitable hydrogenation vessel.[2]
-
Add a suitable solvent if necessary (e.g., ethanol or ethyl acetate) and the 5% Pd/C catalyst (e.g., 17.0 g).[2]
-
Seal the vessel and purge the system with hydrogen gas.
-
Pressurize the vessel with hydrogen (or maintain a hydrogen atmosphere using a balloon) and stir the mixture vigorously at room temperature.[2]
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas like nitrogen or argon.
-
Remove the catalyst by filtration through a pad of Celite. Caution: The Pd/C catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with solvent during and after filtration.
-
Rinse the filter cake with a small amount of the solvent used for the reaction.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
Part C: Purification
-
The resulting crude oil is purified by vacuum distillation.
-
Collect the fraction distilling at the appropriate temperature and pressure (e.g., 79.5°C at 3.5 mmHg) to obtain pure this compound.[2]
-
Confirm the identity and purity of the product using spectroscopic methods (GC-MS, ¹H NMR, ¹³C NMR, and IR).
Physicochemical and Spectroscopic Data
The following table summarizes key quantitative data for the final product, this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆O | [1] |
| Molecular Weight | 152.23 g/mol | [1] |
| Appearance | Clear colourless liquid | [1] |
| Odor | Fruity, green, minty | [1][9] |
| Boiling Point | 232-233 °C @ 760 mmHg; 79.5 °C @ 3.5 mmHg | [2][9] |
| Density | 0.975 - 0.983 g/cm³ @ 20 °C | [1][9] |
| Refractive Index | 1.475 - 1.481 @ 20 °C | [1][9] |
| Solubility | Insoluble in water; Soluble in alcohol | [1][9] |
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12]
-
Cyclopentanone: This is a flammable liquid and vapor.[12][13] It can cause serious eye irritation and skin irritation.[10][14] Keep away from heat, sparks, and open flames.[11][12][14] All equipment must be properly grounded to prevent static discharge.[13][14]
-
Potassium Hydroxide/Sodium Ethoxide: These bases are corrosive and can cause severe skin and eye burns. Handle with extreme care.
-
Hydrogen Gas: Highly flammable and forms explosive mixtures with air. Ensure the hydrogenation apparatus is properly assembled and free of leaks.
-
Palladium on Carbon (Pd/C): The catalyst, especially when dry, can be pyrophoric and may ignite spontaneously in air. Handle in an inert atmosphere or as a solvent-wetted slurry.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[12][14]
Experimental Workflow Visualization
The following diagram illustrates the key stages of the synthesis process.
References
- 1. This compound | C10H16O | CID 21003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use - Google Patents [patents.google.com]
- 3. fiveable.me [fiveable.me]
- 4. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 7. Highly selective synthesis of 2-cyclopentylidenecyclopentanone via cyclopentanone self-condensation over MgAl-LDO(NO3−) - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. One-step synthesis of this compound from cyclopentanone catalyzed by NiO-Co3O4/TiO2: reaction pathway - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 9. 2-cyclopentyl cyclopentanone, 4884-24-6 [thegoodscentscompany.com]
- 10. nj.gov [nj.gov]
- 11. uwaterloo.ca [uwaterloo.ca]
- 12. carlroth.com [carlroth.com]
- 13. CYCLOPENTANONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Cyclopentylcyclopentanone
Welcome to the technical support center dedicated to the synthesis of 2-cyclopentylcyclopentanone. This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize the yield and purity of your synthesis.
Introduction to the Synthesis of this compound
This compound is a valuable intermediate in the synthesis of various fine chemicals and fragrance compounds.[1] Its synthesis is most commonly and efficiently achieved through a two-step process starting from cyclopentanone. This primary route involves:
-
Base-catalyzed self-aldol condensation of cyclopentanone to form the intermediate, 2-cyclopentylidene-cyclopentanone.
-
Catalytic hydrogenation of the intermediate to yield the final saturated product, this compound.
While other classical ring-forming reactions like the Dieckmann condensation or Robinson annulation are powerful tools in organic synthesis, the self-condensation of the readily available cyclopentanone followed by hydrogenation is generally the most direct and preferred industrial and laboratory method.[2]
This guide will focus on troubleshooting and optimizing this primary synthetic route.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Part 1: Self-Condensation of Cyclopentanone
Issue 1: Low or No Conversion of Cyclopentanone
-
Question: I am seeing a low conversion of my starting cyclopentanone, with the reaction stalling. What are the likely causes?
-
Answer: Low conversion in an aldol condensation is a frequent challenge and can often be traced back to several key factors:
-
Insufficient Catalyst Activity: The choice and state of the base catalyst are critical.
-
Causality: The reaction proceeds via the formation of an enolate from cyclopentanone, which then attacks another molecule of cyclopentanone. This requires a sufficiently strong base to deprotonate the α-carbon.
-
Solution:
-
If using a solid base catalyst like KOH/diatomite or MgAl-LDO, ensure it has been properly activated and stored to prevent absorption of atmospheric CO₂ and moisture, which neutralize the basic sites.[3]
-
For homogeneous bases like NaOH or KOH, ensure they are from a fresh stock and fully dissolved in the reaction medium.
-
Consider increasing the catalyst loading, but be mindful that this can also promote side reactions.
-
-
-
Unfavorable Reaction Equilibrium: The initial aldol addition is a reversible process.[4]
-
Causality: The equilibrium may favor the starting materials over the aldol adduct, especially at lower temperatures. The subsequent dehydration to the more stable conjugated system (2-cyclopentylidene-cyclopentanone) is what drives the reaction to completion.
-
Solution:
-
Increase the reaction temperature. Reaction temperatures for this condensation are often in the range of 150-180°C.[3][5]
-
Remove water as it is formed. This can be achieved by using a Dean-Stark apparatus if the reaction is run in a suitable solvent like toluene. For solvent-free conditions, ensuring a slight flow of inert gas over the reaction can help carry away water vapor.
-
-
-
Purity of Starting Material:
-
Causality: Impurities in the cyclopentanone, particularly acidic impurities, can neutralize the base catalyst. Water can also interfere with the reaction.
-
Solution: Ensure the cyclopentanone is of high purity and anhydrous. If necessary, distill the cyclopentanone before use.
-
-
Issue 2: Formation of a Major Side Product
-
Question: My reaction mixture shows a significant amount of a higher molecular weight byproduct, which is difficult to separate from my desired intermediate. What is this byproduct and how can I minimize its formation?
-
Answer: The most common high-molecular-weight byproduct in the self-condensation of cyclopentanone is 2,5-dicyclopentylidenecyclopentanone , a trimer formed from three cyclopentanone units.[3][6]
-
Causality: This trimer forms when the initial product, 2-cyclopentylidene-cyclopentanone, which still possesses acidic α-protons, acts as the enolate-forming species and reacts with another molecule of cyclopentanone.
-
Minimizing Trimer Formation:
-
Control Stoichiometry (in related reactions): While not directly applicable to self-condensation, in crossed aldol reactions, slowly adding the enolizable ketone to the non-enolizable aldehyde can minimize self-condensation.
-
Optimize Reaction Time and Temperature: Overly long reaction times or excessively high temperatures can favor the formation of the thermodynamically stable trimer. Monitor the reaction by GC or TLC and stop it once the optimal conversion to the dimer is achieved.
-
Catalyst Choice: Catalysts with balanced acid-base properties have been shown to improve selectivity for the dimer.[5] Purely basic catalysts might be more prone to driving the reaction towards the trimer.
-
-
| Parameter | Effect on Dimer vs. Trimer Formation | Recommended Action |
| Reaction Time | Longer times can increase trimer formation. | Monitor reaction progress and quench when dimer concentration is maximal. |
| Temperature | Higher temperatures can favor the trimer. | Optimize for the lowest temperature that gives a reasonable reaction rate. |
| Catalyst | Strong bases may promote trimerization. | Use a catalyst with optimized basicity, such as MgAl-LDO.[6] |
Part 2: Hydrogenation of 2-Cyclopentylidene-cyclopentanone
Issue 3: Incomplete Hydrogenation
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Question: The hydrogenation of my 2-cyclopentylidene-cyclopentanone intermediate is slow or incomplete. How can I drive the reaction to completion?
-
Answer: Incomplete hydrogenation is typically related to catalyst activity, hydrogen availability, or the presence of catalyst poisons.
-
Catalyst Deactivation:
-
Causality: Palladium on carbon (Pd/C) is the most common catalyst for this step.[2] Its activity can be compromised by impurities from the previous step or improper handling. Sulfur-containing compounds are notorious poisons for palladium catalysts.
-
Solution:
-
Ensure the 2-cyclopentylidene-cyclopentanone intermediate is purified (e.g., by distillation) before hydrogenation to remove any non-volatile impurities or catalyst residues from the condensation step.
-
Use fresh, high-quality Pd/C. Handle the catalyst under an inert atmosphere as much as possible, especially if it is a dry powder, to prevent oxidation. Pd/C is flammable and should be handled with care.[3]
-
-
-
Insufficient Hydrogen Pressure:
-
Causality: The rate of hydrogenation is dependent on the concentration of hydrogen on the catalyst surface, which is directly related to the hydrogen pressure.
-
Solution: While this reaction can be run at atmospheric pressure with a hydrogen balloon, using a Parr shaker or a similar hydrogenation apparatus allows for higher and more consistent hydrogen pressures (e.g., 50 psi), which will significantly increase the reaction rate.[7]
-
-
Poor Mass Transfer:
-
Causality: For the reaction to occur, hydrogen from the gas phase must dissolve in the solvent and diffuse to the catalyst surface where the substrate is adsorbed. This is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen).
-
Solution:
-
Ensure vigorous stirring or shaking to maximize the gas-liquid interface and keep the catalyst suspended.
-
Choose a solvent in which both the starting material and hydrogen have reasonable solubility. Alcohols like ethanol or methanol are common choices.[8]
-
-
-
Issue 4: Over-reduction to the Alcohol
-
Question: I am observing the formation of 2-cyclopentylcyclopentanol as a byproduct. How can I prevent the reduction of the ketone group?
-
Answer: The formation of 2-cyclopentylcyclopentanol results from the over-reduction of the carbonyl group in the product.
-
Causality: While Pd/C is generally selective for the hydrogenation of alkenes over ketones, under harsh conditions (high temperature, high pressure, long reaction times), it can also reduce the carbonyl group.
-
Solution:
-
Control Reaction Conditions: Use milder conditions. The hydrogenation of the double bond is typically much faster than the reduction of the ketone. Conduct the reaction at room temperature and moderate hydrogen pressure.
-
Monitor the Reaction: Follow the reaction progress by GC or TLC. Stop the reaction as soon as the starting enone has been consumed to prevent further reduction of the product.
-
Catalyst Choice: While Pd/C is standard, other catalysts could be considered if over-reduction is a persistent issue, though Pd/C generally offers the best selectivity for this transformation.
-
-
Experimental Protocols
Protocol 1: Synthesis of 2-Cyclopentylidene-cyclopentanone
This protocol is adapted from procedures for base-catalyzed aldol condensations.[3][5]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentanone (1.0 eq) and a suitable catalyst. For a heterogeneous catalyst like Mg2Al-LDO, a loading of ~5 wt% relative to the cyclopentanone is a good starting point.[6]
-
Reaction: Heat the mixture to 150-160°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS. The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a heterogeneous catalyst was used, dilute the mixture with a solvent like diethyl ether or toluene and filter to remove the catalyst.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude 2-cyclopentylidene-cyclopentanone by vacuum distillation.
Protocol 2: Hydrogenation to this compound
This protocol is based on a standard procedure for the hydrogenation of an unsaturated ketone.[2]
-
Setup: To a hydrogenation vessel (e.g., a Parr bottle), add the purified 2-cyclopentylidene-cyclopentanone (1.0 eq), a solvent such as ethanol, and 5% palladium on activated carbon (Pd/C) catalyst (typically 1-5 mol% of Pd relative to the substrate).
-
Safety Note: Handle Pd/C with care. It is flammable, especially when saturated with hydrogen. It is best to add the catalyst to the flask first, followed by the solvent, and then the substrate, all under an inert atmosphere (e.g., Argon or Nitrogen).[3]
-
-
Hydrogenation:
-
Seal the vessel and purge the system several times with an inert gas, followed by several purges with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (atmospheric pressure with a balloon is feasible, but 40-50 psi is more efficient).
-
Stir or shake the mixture vigorously at room temperature.
-
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases. You can also monitor by TLC or GC by carefully depressurizing and taking an aliquot.
-
Workup:
-
Carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Safety Note: Do not allow the filter cake containing the catalyst to dry, as it can be pyrophoric. Keep it wet with solvent. Quench the catalyst-containing Celite pad with water before disposal.[7]
-
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation to yield a colorless liquid.[2]
-
Visualization of the Synthetic Workflow
Frequently Asked Questions (FAQs)
-
Q1: Can I use a one-step method to synthesize this compound directly from cyclopentanone?
-
A1: Yes, a one-step synthesis has been reported using a NiO-Co₃O₄/TiO₂ catalyst. This method combines the condensation and hydrogenation steps in a single pot. However, it requires a specific catalyst and reaction conditions, and controlling the selectivity to avoid side products from direct cyclopentanone hydrogenation can be challenging.[6] For most lab-scale syntheses, the two-step approach offers better control and easier purification.
-
-
Q2: Is the Dieckmann condensation a viable route to this compound?
-
Q3: What about the Robinson annulation?
-
Q4: How do I confirm the identity and purity of my final product?
-
A4: The identity and purity of this compound should be confirmed using a combination of analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight (152.23 g/mol ).[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure.
-
Infrared (IR) Spectroscopy: A strong absorption band around 1730-1740 cm⁻¹ is characteristic of the cyclopentanone carbonyl group.[2]
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use - Google Patents [patents.google.com]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. One-step synthesis of this compound from cyclopentanone catalyzed by NiO-Co3O4/TiO2: reaction pathway - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. pure.spbu.ru [pure.spbu.ru]
- 9. organicreactions.org [organicreactions.org]
- 10. Dieckmann Condensation [organic-chemistry.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Robinson annulation - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. This compound | C10H16O | CID 21003 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common byproducts in the synthesis of 2-Cyclopentylcyclopentanone and their removal
Answering the user's request.## Technical Support Center: Synthesis and Purification of 2-Cyclopentylcyclopentanone
Welcome to the technical support resource for the synthesis and purification of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its preparation. Here, we provide in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound, and what are the key reaction stages?
The most prevalent and economically viable method for synthesizing this compound is a two-step process starting from cyclopentanone.[1]
-
Base-Catalyzed Aldol Condensation: The synthesis begins with the self-condensation of two molecules of cyclopentanone in the presence of a base. This reaction first forms a β-hydroxy ketone (an aldol addition product), which then readily dehydrates under the reaction conditions to yield the α,β-unsaturated ketone, 2-cyclopentylidene-cyclopentanone . This dehydration step is crucial for driving the reaction to completion.
-
Catalytic Hydrogenation: The intermediate, 2-cyclopentylidene-cyclopentanone, is then hydrogenated to saturate the carbon-carbon double bond. This is typically achieved using a catalyst such as palladium on carbon (Pd/C) under hydrogen pressure.[1] The result is the desired saturated ketone, this compound.
An alternative, though less common, approach is a one-step synthesis that combines condensation and hydrogenation in a single pot using specific catalysts like NiO-Co₃O₄/TiO₂.[2][3]
Caption: General two-step synthesis of this compound.
Q2: My post-synthesis GC-MS analysis shows several unexpected peaks. What are the most probable byproducts?
Observing multiple peaks in your chromatogram is a common issue. The identity of these impurities is directly linked to the reaction mechanism and conditions. Below is a table summarizing the most frequently encountered byproducts.
| Byproduct Name | Structure | Origin Story |
| Unreacted Cyclopentanone | C₅H₈O | Incomplete conversion during the initial aldol condensation step. |
| 2-(1-hydroxycyclopentyl)cyclopentanone | C₁₀H₁₆O₂ | The aldol addition product. Its presence indicates incomplete dehydration. |
| 2-Cyclopentenylcyclopentanone | C₁₀H₁₄O | An isomer formed from incomplete hydrogenation of the double bond in the intermediate or as a primary product in some one-step syntheses.[2][3] |
| Higher Condensation Products (e.g., Trimer) | C₁₅H₂₀O | Formed when a third molecule of cyclopentanone reacts with the dimer (2-cyclopentylidene-cyclopentanone).[4] |
Q3: What experimental factors lead to the formation of these impurities?
Byproduct formation is rarely random; it's a logical consequence of suboptimal reaction conditions. Understanding the cause is key to prevention.
-
Formation of Aldol Adduct: This byproduct accumulates if the reaction temperature is too low or the reaction time is too short to facilitate complete dehydration. Stronger bases or azeotropic removal of water can drive the equilibrium towards the condensed product.
-
Presence of 2-Cyclopentenylcyclopentanone: This impurity arises from insufficient hydrogenation. This can be due to several factors:
-
Catalyst Activity: The palladium catalyst may be old or poisoned.
-
Hydrogen Pressure: The H₂ pressure may be too low for the reaction scale.
-
Reaction Time: The hydrogenation was not allowed to run to completion.
-
-
Higher-Order Condensation Products: These are favored by prolonged reaction times or excessively high temperatures during the aldol condensation step, which allows the initial product to react further.
-
Unreacted Cyclopentanone: This simply points to an incomplete reaction, which can be addressed by optimizing stoichiometry, increasing catalyst load, or extending the reaction time.
Troubleshooting and Purification Protocols
This section provides actionable, step-by-step guides to isolate pure this compound from a crude reaction mixture. The choice of method depends on the nature and quantity of the impurities present.
Caption: Decision workflow for purifying this compound.
Problem 1: My crude product contains a significant amount of unreacted cyclopentanone.
Solution: Chemical extraction using a sodium bisulfite wash. This technique is highly effective for removing residual aldehydes and unhindered ketones like cyclopentanone.[5][6]
Principle: Sodium bisulfite reacts with the carbonyl group of cyclopentanone to form a charged, water-soluble adduct. This adduct is then easily separated from the non-polar organic product via liquid-liquid extraction. The reaction is reversible, allowing for potential recovery of the starting material if needed.[6]
Experimental Protocol: Bisulfite Wash
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent in which your product is soluble but has minimal miscibility with water (e.g., diethyl ether or ethyl acetate). Transfer the solution to a separatory funnel.
-
Extraction: Add an equal volume of a saturated aqueous sodium bisulfite solution. Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate. The aqueous layer (bottom) now contains the cyclopentanone-bisulfite adduct. Drain and collect the aqueous layer.
-
Repeat: Repeat the extraction on the organic layer with fresh bisulfite solution to ensure complete removal.
-
Washing: Wash the organic layer with deionized water, followed by a saturated brine solution to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Problem 2: My product is contaminated with both the aldol intermediate and higher boiling point byproducts.
Solution: Fractional distillation under reduced pressure. This is the most effective method for separating compounds with different boiling points and is cited in patents for producing high-purity this compound.[1]
Principle: Components of a liquid mixture will vaporize and then condense at different temperatures according to their respective boiling points. By carefully controlling the temperature and using a fractionating column, these components can be separated. A vacuum is applied to reduce the boiling points, preventing thermal decomposition of the compounds at high temperatures.
Table of Physical Properties
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Cyclopentanone | 84.12 | 131 |
| This compound | 152.24 | 232.5 (atm), ~80 @ 3.5 mmHg [1][7] |
| 2-Cyclopentylidene-cyclopentanone | 150.22 | ~245 (atm, estimated) |
Experimental Protocol: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap and a manometer to monitor the pressure.
-
Heating: Place the distillation flask containing the crude product in a heating mantle. Begin gently heating the mixture while slowly reducing the pressure to the desired level (e.g., 3.5 mmHg).
-
Fraction Collection:
-
Forerun: Collect the initial, low-boiling fraction, which will contain any residual solvents and unreacted cyclopentanone.
-
Main Fraction: As the temperature stabilizes at the boiling point of your product at the given pressure (approx. 79.5-80.5 °C at 3.5 mmHg), switch to a clean receiving flask to collect the pure this compound.[1]
-
Residue: Higher-boiling impurities, such as the trimer and aldol intermediates, will remain in the distillation flask.
-
-
Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool completely before slowly reintroducing air to the apparatus.
References
- 1. EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use - Google Patents [patents.google.com]
- 2. One-step synthesis of this compound from cyclopentanone catalyzed by NiO-Co3O4/TiO2: reaction pathway - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 3. One-step synthesis of this compound from cyclopentanone catalyzed by NiO-Co3O4/TiO2: reaction pathway - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
Troubleshooting guide for the catalytic synthesis of 2-Cyclopentylcyclopentanone
Welcome to the technical support center for the catalytic synthesis of 2-Cyclopentylcyclopentanone. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during this synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting format to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound (CPCPO) is a two-step process.[1] The first step involves the self-aldol condensation of cyclopentanone to produce 2-cyclopentylidene-cyclopentanone. This intermediate is then hydrogenated in the second step to yield the final product.[1][2] A one-step synthesis has also been reported, integrating the condensation and hydrogenation reactions.[1][3]
Q2: What types of catalysts are typically used for this synthesis?
For the initial self-condensation of cyclopentanone, both acid and base catalysts are effective.[4][5] This includes homogeneous bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH), as well as heterogeneous catalysts such as hydrotalcites, metal-modified oxides (e.g., FeO–MgO), and layered double oxides (e.g., MgAl-LDO).[6][7][8] For the subsequent hydrogenation step, palladium on an activated carbon support is a commonly used catalyst.[2] Bifunctional catalysts, such as NiO-Co3O4/TiO2, have been developed for the one-step synthesis.[1][3]
Q3: What are the primary applications of this compound?
This compound is valued for its fresh, fruity, and minty aroma, making it a useful ingredient in fragrances for products like toothpaste, chewing gum, soaps, and detergents.[1] It also serves as a precursor for high-density fuels.[1]
Troubleshooting Guide
Low or No Product Yield
Issue: After running the reaction, I have a low yield of 2-cyclopentylidene-cyclopentanone or this compound, or no product at all.
| Potential Cause | Recommended Solutions |
| Inactive Catalyst | For solid catalysts, ensure proper activation, which may involve calcination. For commercially sourced catalysts, check the expiration date and storage conditions. The addition of acidic or basic substances to the reaction system can decrease catalyst activity.[1] |
| Suboptimal Reaction Temperature | The reaction temperature is a critical parameter. For the condensation step, temperatures are often elevated (e.g., 150 °C).[9] Gradually increase the temperature while monitoring the reaction progress by techniques like TLC or GC. |
| Insufficient Reaction Time | The reaction may not have reached completion. Extend the reaction time and monitor its progress to determine the optimal duration. |
| Unfavorable Reactant Ratio | In cross-condensation reactions, using an excess of one reactant can be beneficial. For the self-condensation of cyclopentanone, ensure the purity of the starting material. |
| Reversibility of Aldol Addition | The initial aldol addition can be reversible. Ensure the reaction conditions, particularly temperature, are sufficient to promote the subsequent dehydration step, which drives the equilibrium towards the condensed product.[7] |
Poor Selectivity and Formation of Byproducts
Issue: My product mixture contains significant amounts of impurities and byproducts.
The primary byproduct in the self-condensation of cyclopentanone is often the trimer, 2,5-dicyclopentylidenecyclopentanone, formed from a subsequent condensation reaction.[6][9]
| Potential Cause | Recommended Solutions |
| Further Condensation | The desired dimer, 2-cyclopentylidene-cyclopentanone, can react with another molecule of cyclopentanone to form a trimer. To minimize this, optimize the reaction time and temperature to favor the formation of the dimer. |
| Self-Condensation of Other Carbonyls | If other aldehydes or ketones are present as impurities in the starting material or solvent, they can undergo self-condensation or cross-condensation.[10] Ensure high purity of the cyclopentanone starting material. |
| Over-alkylation or O-alkylation | While less common in this specific synthesis, in related alkylation reactions, multiple alkyl groups can be added, or alkylation can occur on the oxygen atom.[11] This highlights the importance of controlling reaction stoichiometry and conditions. |
| Positional Isomers | Isomerization can lead to the formation of other substituted cyclopentanones.[11] |
Catalyst Deactivation
Issue: The catalyst's performance declines significantly upon reuse.
Catalyst deactivation is a common issue in aldol condensation reactions and can be attributed to several factors.[12][13]
| Potential Cause | Recommended Solutions |
| Coking | The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites.[14] This is often caused by secondary condensations and oligomerization reactions.[12][13] Regeneration of the catalyst through calcination at high temperatures can sometimes remove these deposits. |
| Structural Changes | The catalyst's physical structure can change during the reaction, leading to deactivation.[6] Characterization of the used catalyst by techniques like XRD and SEM can help identify such changes. |
| Leaching of Active Species | For supported catalysts, the active metal or metal oxide can leach into the reaction mixture. |
| Poisoning | Impurities in the feedstock can act as poisons, irreversibly binding to the active sites of the catalyst. |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
Step 1: Synthesis of 2-Cyclopentylidene-cyclopentanone (Aldol Condensation)
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopentanone and the chosen catalyst (e.g., MgAl-LDO).[6]
-
Heat the reaction mixture to the desired temperature (e.g., 150 °C) with vigorous stirring.[9]
-
Monitor the reaction progress using GC or TLC.
-
Upon completion, cool the reaction mixture and separate the catalyst by filtration.
-
Purify the crude 2-cyclopentylidene-cyclopentanone by vacuum distillation.
Step 2: Synthesis of this compound (Hydrogenation)
-
In a suitable hydrogenation vessel, dissolve the purified 2-cyclopentylidene-cyclopentanone in a solvent like ethanol.
-
Add a catalytic amount of 5% palladium on activated carbon.[2]
-
Subject the mixture to hydrogenation at room temperature and atmospheric pressure of hydrogen gas.[2]
-
Monitor the reaction until the uptake of hydrogen ceases.
-
Remove the catalyst by filtration through a pad of celite.
-
Evaporate the solvent under reduced pressure.
-
Purify the final product, this compound, by vacuum distillation.[2]
Visualizations
Reaction Pathway
Caption: General two-step synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for addressing low product yield.
References
- 1. One-step synthesis of this compound from cyclopentanone catalyzed by NiO-Co3O4/TiO2: reaction pathway - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 2. EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use - Google Patents [patents.google.com]
- 3. One-step synthesis of this compound from cyclopentanone catalyzed by NiO-Co3O4/TiO2: reaction pathway - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Highly selective synthesis of 2-cyclopentylidenecyclopentanone via cyclopentanone self-condensation over MgAl-LDO(NO3−) - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity | MDPI [mdpi.com]
- 10. Self-condensation - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Optimizing reaction conditions for the self-condensation of cyclopentanone
Welcome to the technical support center for the self-condensation of cyclopentanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your reaction conditions for high yield and selectivity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the self-condensation of cyclopentanone. Each problem is followed by a diagnosis of potential causes and actionable solutions based on established chemical principles.
Question 1: Why is my yield of the desired dimer (2-cyclopentylidene-cyclopentanone) consistently low?
Answer:
Low yield in the self-condensation of cyclopentanone can stem from several factors, primarily related to suboptimal reaction conditions or catalyst inefficiency.
-
Suboptimal Catalyst Activity: The choice and condition of your catalyst are critical. Both acid and base catalysts can be employed, but their effectiveness varies.[1][2][3] For base-catalyzed reactions, common catalysts include alkali hydroxides (e.g., KOH, NaOH) and mixed metal oxides like Mg-Al layered double oxides (LDO).[4][5] For acid-catalyzed reactions, solid acid catalysts such as TiO2-ZrO2 have shown efficacy.[6][7] The activity of heterogeneous catalysts can diminish over time due to structural changes or coking.[4]
-
Solution:
-
If using a homogeneous base like KOH or NaOH, ensure it is fresh and has not been passivated by atmospheric CO2.
-
For heterogeneous catalysts, consider regenerating the catalyst according to the manufacturer's instructions or synthesizing a fresh batch. For instance, MgAl-LDO catalysts can be prepared via coprecipitation.[4]
-
Consider screening different catalysts. Acid-base bifunctional catalysts have demonstrated high activity by facilitating both enolization and C-C bond formation steps.[8]
-
-
-
Incorrect Reaction Temperature: Temperature plays a crucial role in both reaction rate and selectivity. A temperature that is too low will result in a sluggish reaction and low conversion. Conversely, a temperature that is too high can promote the formation of undesired side products, such as the trimer (2,5-dicyclopentylidenecyclopentanone) or oligomers.[4][8]
-
Solution: The optimal temperature is catalyst-dependent. For many heterogeneous catalysts, a temperature range of 130-170 °C is often employed.[6][8][9] It is advisable to perform small-scale experiments to determine the optimal temperature for your specific catalytic system. For example, with a SO3H-APG catalyst, the maximum conversion was achieved at 150 °C.[8]
-
-
Insufficient Reaction Time: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress over time using techniques like GC-MS or TLC. This will help you establish the necessary reaction time to achieve maximum conversion. For some systems, this could be several hours.[8]
-
Question 2: I am observing a significant amount of a higher molecular weight byproduct. How can I improve the selectivity for the dimer?
Answer:
The formation of higher molecular weight byproducts, primarily the trimer (2,5-dicyclopentylidenecyclopentanone), is a common issue in cyclopentanone self-condensation.[4] Improving selectivity towards the dimer involves carefully tuning the reaction parameters.
-
Catalyst Properties: The acidic and basic properties of the catalyst can influence selectivity. For instance, the catalyst dosage has been shown to be an essential index for trimer yield and selectivity.[10][11]
-
Solution:
-
Optimize the catalyst loading. A lower catalyst concentration may favor dimer formation.
-
Select a catalyst with appropriate acid-base properties. For example, Mg2Al-LDO(NO3-) has been shown to give high selectivity (98.8%) towards the dimer.[4]
-
-
-
Reaction Temperature and Time: As mentioned previously, higher temperatures and longer reaction times can promote the formation of the trimer.
-
Solution: Conduct a time-course study at a slightly lower temperature to find the point of maximum dimer formation before significant trimer production occurs.
-
-
Solvent Effects: While often performed under solvent-free conditions, the choice of solvent can influence selectivity in some cases.[8]
-
Solution: If applicable to your system, consider experimenting with different solvents to modulate reactant and intermediate concentrations and potentially favor dimer formation.
-
Question 3: My reaction has stalled and is not proceeding to completion. What could be the cause?
Answer:
A stalled reaction, where cyclopentanone conversion plateaus before reaching completion, can be due to catalyst deactivation or equilibrium limitations.
-
Catalyst Deactivation: Heterogeneous catalysts can lose activity during the reaction. This can be due to:
-
Structural Changes: The catalyst's physical structure may change at high temperatures.[4]
-
Leaching of Active Species: Active components of the catalyst may leach into the reaction mixture.
-
Coking: Carbonaceous deposits can form on the catalyst surface, blocking active sites.[12]
-
Solution:
-
Characterize the spent catalyst using techniques like XRD, SEM, and N2 adsorption-desorption to investigate structural changes.[4]
-
If coking is suspected, the catalyst may be regenerated by calcination.
-
Consider using a more robust catalyst support or a different type of catalyst.
-
-
-
Reversibility of the Aldol Addition Step: The initial aldol addition to form the β-hydroxy ketone is a reversible reaction.[13] If the subsequent dehydration to the enone is slow, the overall reaction may not proceed to completion.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the self-condensation of cyclopentanone.
Question 1: What are the key differences between acid-catalyzed and base-catalyzed self-condensation of cyclopentanone?
Answer:
Both acid and base catalysis can effectively promote the self-condensation of cyclopentanone, but they proceed through different mechanisms which can affect the rate-limiting step and overall reaction kinetics.[1][2]
-
Base-Catalyzed Mechanism: Involves the deprotonation of an α-hydrogen to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second cyclopentanone molecule. The rate-limiting step is often the initial unimolecular enolization.[1][2]
-
Acid-Catalyzed Mechanism: Proceeds via the formation of an enol. The carbonyl oxygen of a second cyclopentanone molecule is protonated by the acid catalyst, making it more electrophilic. The enol then attacks the activated carbonyl. For acid catalysts, the rate-limiting step is typically the bimolecular C-C coupling.[1][2][7]
The choice between an acid or base catalyst will depend on the desired product selectivity and the available experimental setup.
Question 2: What is the primary side product in the self-condensation of cyclopentanone?
Answer:
The most common side product is the trimer, 2,5-dicyclopentylidenecyclopentanone .[4] This is formed when the initial dimer product, 2-cyclopentylidenecyclopentanone, undergoes a further condensation reaction with another molecule of cyclopentanone. Other potential side products include oligomers and polymers, especially under harsh reaction conditions.[12]
Question 3: Are there any modern, more sustainable methods for this reaction?
Answer:
Yes, recent research has focused on developing more sustainable and environmentally friendly methods for cyclopentanone self-condensation. One promising approach is the use of ball-milling .[10][11][15]
-
Ball-milling is a mechanochemical technique that can promote the reaction, sometimes with higher efficiency and under milder conditions than traditional heating methods.[10][11][16] It has been shown to be a more sustainable and economical method compared to magnetic stirring, with a reduction in the environmental impact.[10]
Question 4: How can I effectively purify the product, 2-cyclopentylidenecyclopentanone?
Answer:
Purification of 2-cyclopentylidenecyclopentanone typically involves separating it from unreacted cyclopentanone, the trimer, and any catalyst residues.
-
For Homogeneous Catalysts:
-
After the reaction, neutralize the catalyst (e.g., with a dilute acid if a base was used).
-
Perform a liquid-liquid extraction, for example, with an organic solvent like ethyl acetate and wash with saturated NaCl solution.[17]
-
Dry the organic layer over an anhydrous salt like Na2SO4.[18]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.[18]
-
-
For Heterogeneous Catalysts:
-
Filter the reaction mixture to remove the solid catalyst.
-
The filtrate can then be purified by vacuum distillation to separate the product from unreacted starting material and heavier byproducts.
-
It is important to note that 2-cyclopentylidene-cyclopentanone and related compounds can be sensitive to oxygen and may resinify, especially in the presence of acid at high temperatures.[19] Therefore, careful handling and purification under reduced pressure are recommended.
Data Summary
Table 1: Effect of Catalyst on Cyclopentanone Conversion and Product Selectivity
| Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) | Dimer Selectivity (%) | Trimer Selectivity (%) | Reference |
| Mg2Al-LDO(NO3-) | Optimized | Optimized | 85.9 | 98.8 | - | [4] |
| SO3H-APG | 150 | 4 | 85.53 | 69.04 | 28.41 | [8] |
| Uncalcined TiO2-ZrO2 | Optimized | Optimized | 94 | ~91.5 (dimer yield) | - | [7] |
| KOH/diatomite | 180 | 8 | ~75 (dimer yield) | - | ~10 (trimer yield) | [5] |
Experimental Protocols
Protocol 1: Base-Catalyzed Self-Condensation using a Heterogeneous Catalyst (MgAl-LDO)
-
Catalyst Preparation (Coprecipitation): Prepare MgAl-LDO catalyst as described in the literature.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the prepared MgAl-LDO catalyst and cyclopentanone.
-
Reaction: Heat the mixture to the desired temperature (e.g., 150 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS.
-
Workup: After the desired conversion is reached, cool the reaction mixture to room temperature. Filter to remove the catalyst.
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: Acid-Catalyzed Self-Condensation using a Heterogeneous Catalyst (TiO2-ZrO2)
-
Catalyst Preparation: Prepare the uncalcined TiO2-ZrO2 catalyst as per established methods.[7]
-
Reaction Setup: In a suitable reactor, charge the catalyst and cyclopentanone.
-
Reaction: Heat the reaction mixture to the optimized temperature under an inert atmosphere.
-
Monitoring: Track the conversion of cyclopentanone and the formation of products using GC.
-
Workup: Once the reaction is complete, cool the mixture and separate the catalyst by filtration.
-
Purification: The liquid product can be purified by vacuum distillation.
Visualizations
Caption: Base-catalyzed self-condensation of cyclopentanone.
Caption: Acid-catalyzed self-condensation of cyclopentanone.
Caption: Troubleshooting workflow for cyclopentanone self-condensation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly selective synthesis of 2-cyclopentylidenecyclopentanone via cyclopentanone self-condensation over MgAl-LDO(NO3−) - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Cyclopentanone Self-condensation Over Calcined and Uncalcined TiO<sub>2</sub>–ZrO<sub>2</sub> with Different Acidic Properties - ProQuest [proquest.com]
- 8. mdpi.com [mdpi.com]
- 9. d-nb.info [d-nb.info]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Item - Cyclopentanone Self-Aldol Condensation by Ball-Milling Method: Optimization Using Response Surface Methodology (RSM) and Life Cycle Assessment (LCA) - figshare - Figshare [figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. Using cyclopentanone as the reactant, show the product ofb. an al... | Study Prep in Pearson+ [pearson.com]
- 14. The Cyclopentanone Self-condensation Over Calcined and Uncalcined TiO2–ZrO2 with Different Acidic Properties (2021) | Jinmeng Wan | 6 Citations [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Preparation method of 2, 2-dimethyl cyclopentanone - Eureka | Patsnap [eureka.patsnap.com]
- 18. CN102001925A - Production method of 2-pentylidene cyclopentanone - Google Patents [patents.google.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
Preventing side reactions in the synthesis of 2-Cyclopentylcyclopentanone
Welcome to the technical support guide for the synthesis of 2-Cyclopentylcyclopentanone. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We provide in-depth, field-proven insights and troubleshooting solutions in a direct question-and-answer format to ensure you can optimize your reaction for high yield and purity.
The primary and most efficient route to this compound is a two-step process. Understanding the potential pitfalls in each step is critical for a successful outcome.
-
Step 1: Aldol Condensation. Two molecules of cyclopentanone undergo a base- or acid-catalyzed self-condensation to form the α,β-unsaturated ketone, 2-cyclopentylidene-cyclopentanone.
-
Step 2: Selective Hydrogenation. The carbon-carbon double bond of 2-cyclopentylidene-cyclopentanone is selectively reduced to yield the final saturated product, this compound.
This guide is structured to address specific issues you might face during these two critical stages.
Overall Synthesis Workflow
Caption: General two-step synthesis pathway for this compound.
Troubleshooting Guide
This section addresses specific experimental issues, their underlying causes, and validated solutions.
Part 1: Issues During Cyclopentanone Self-Condensation
The self-condensation of cyclopentanone is a classic aldol reaction.[1] While effective, it is susceptible to side reactions that can significantly impact yield and purity.
Q1: My reaction has a low conversion rate, with a large amount of unreacted cyclopentanone remaining. How can I improve this?
Probable Cause: This issue typically points to insufficient catalyst activity, suboptimal reaction temperature, or the presence of inhibitors like excess water on certain catalysts.
Solution: The choice of catalyst and reaction conditions is paramount. The reaction involves the formation of an enolate from one cyclopentanone molecule, which then attacks the carbonyl of a second molecule.[2] This process requires carefully balanced catalytic properties.
-
Increase Catalyst Activity/Loading: For heterogeneous catalysts like Magnesium-Aluminum layered double oxides (MgAl-LDO) or Magnesium Oxide (MgO), ensure the catalyst is properly activated and not poisoned.[2] For homogeneous catalysts like potassium hydroxide (KOH), ensure sufficient concentration. A study using a ball-milling method with KOH demonstrated a 93.5% product yield under optimized conditions.[3]
-
Optimize Temperature: The condensation is typically performed at elevated temperatures (150-200 °C).[2] Insufficient heat will result in slow kinetics. Gradually increase the reaction temperature in 20 °C increments while monitoring conversion by GC-MS.
-
Control Water Content: While the reaction produces water, some catalysts, particularly hydrophilic ones like unmodified MgO, can be inhibited by excess water blocking active sites.[2] Using hydrophobized catalysts or a system to remove water can improve rates.
-
Consider Alternative Catalysts: Various heterogeneous catalysts have proven effective, including hydrotalcites, solid metal oxides (CaO, MgO-ZrO₂), and MOF-derived catalysts, often achieving high conversion and selectivity.[3]
Q2: I'm observing a significant amount of a higher molecular weight byproduct, likely the trimer (2,5-dicyclopentylidenecyclopentanone). How do I improve selectivity for the desired dimer?
Probable Cause: The formation of the trimer is the most common side reaction. It occurs when the desired dimer product, 2-cyclopentylidene-cyclopentanone, reacts with another cyclopentanone enolate. This is especially prevalent at high cyclopentanone conversion rates.
Solution: Improving selectivity requires controlling the reaction kinetics to favor dimer formation and limit its subsequent reaction.
-
Limit Conversion Rate: Do not push the reaction to completion. High conversion of the starting material increases the relative concentration of the dimer, making it more likely to react further. Aim for a moderate conversion (e.g., 80-85%) and recycle the unreacted cyclopentanone.
-
Optimize Catalyst Structure: The acid-base properties of the catalyst are crucial. A study using MgAl-LDO catalysts found that a catalyst with an optimal balance of acid and base sites could achieve 98.8% selectivity towards the dimer at 85.9% conversion. Catalysts with excessively strong basic sites may accelerate the formation of the trimer.[4]
-
Control Reaction Time: Monitor the reaction progress over time. The yield of the dimer will increase, peak, and then begin to decrease as it is converted into the trimer.[5] Stopping the reaction at the point of maximum dimer concentration is key.
Caption: Competing reactions in cyclopentanone self-condensation.
Part 2: Issues During Reduction of 2-Cyclopentylidene-cyclopentanone
This step aims to selectively reduce the C=C double bond of the enone intermediate without affecting the C=O carbonyl group.[6]
Q3: My final product is contaminated with 2-cyclopentylcyclopentanol. How can I prevent this over-reduction?
Probable Cause: The formation of the corresponding alcohol is a classic example of over-reduction. This occurs when the reducing agent is too harsh or when reaction conditions (temperature, pressure, time) are not properly controlled, leading to the reduction of the ketone carbonyl group in addition to the target alkene.
Solution: The key is to use a reduction method with high chemoselectivity for the C=C bond over the C=O bond.
-
Method of Choice: Catalytic Hydrogenation: This is the most reliable method for this transformation.[7] The use of a heterogeneous catalyst like palladium on carbon (Pd/C) with molecular hydrogen (H₂) is highly selective.[8] The electron-rich pi system of the alkene adsorbs readily to the catalyst surface, allowing for hydrogenation at lower temperatures and pressures than are required for carbonyl reduction.
-
Optimize Hydrogenation Conditions:
-
Catalyst: 5% Palladium on activated carbon is a standard and effective choice.[8]
-
Temperature & Pressure: The reaction can often be run effectively at room temperature and atmospheric pressure, which minimizes the risk of carbonyl reduction.[8]
-
Solvent: A variety of inert solvents like ethanol, ethyl acetate, or hexane can be used.
-
-
Avoid Hydride Reducing Agents: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or even Sodium Borohydride (NaBH₄) are not ideal for this specific transformation as they preferentially attack the polar carbonyl group, leading to a mixture of 1,2- and 1,4-addition products or direct carbonyl reduction.[6][9]
Caption: Desired reduction pathway versus over-reduction side reaction.
Q4: The hydrogenation is incomplete, leaving significant amounts of the starting enone. How can I drive the reaction to completion?
Probable Cause: Incomplete hydrogenation can be caused by catalyst deactivation, insufficient hydrogen pressure/supply, or inadequate reaction time.
Solution:
-
Check Catalyst Quality and Loading: Ensure the Pd/C catalyst is fresh and active. "Poisoning" of the catalyst by sulfur or other impurities can halt the reaction. If necessary, increase the catalyst loading (e.g., from 5 wt% to 10 wt%).
-
Ensure Adequate Hydrogen Supply: For reactions at atmospheric pressure, ensure the H₂ balloon or source is not depleted. For pressurized systems, ensure the vessel is properly sealed and maintaining pressure. A modest increase in pressure (e.g., to 50 psi) can significantly increase the reaction rate.
-
Increase Reaction Time and Agitation: Ensure the reaction mixture is being stirred vigorously to maintain good contact between the substrate, the solvent, the hydrogen gas, and the solid catalyst surface. Allow the reaction to run longer, monitoring its progress by TLC or GC until the starting material spot/peak has disappeared.
Frequently Asked Questions (FAQs)
FAQ 1: Are there any one-pot methods to synthesize this compound directly from cyclopentanone?
Yes, one-step syntheses have been developed. These methods utilize bifunctional catalysts that possess both base/acid sites for the initial condensation and metal sites for the subsequent hydrogenation. For example, a NiO-Co₃O₄/TiO₂ catalyst has been reported to catalyze the entire sequence in a single pot.[5] This approach combines the two steps, where the condensation product is hydrogenated in situ as it forms.[6]
FAQ 2: What are the primary purification methods for the intermediate and final product?
For both 2-cyclopentylidene-cyclopentanone and the final product, this compound, the primary purification method is fractional distillation under reduced pressure.[8][10] This is effective for separating the product from unreacted starting materials, higher-boiling trimers, and catalyst residues. For removal of trace impurities, column chromatography on silica gel can also be employed.
FAQ 3: Can other cyclic ketones be used in this type of reaction?
Yes, the self-condensation and subsequent hydrogenation is a generalizable reaction. For instance, cyclohexanone can undergo a similar self-condensation to form 2-cyclohexylidene-cyclohexanone, which can then be reduced. The principles of preventing side reactions—controlling conversion to limit trimer formation and using selective hydrogenation to prevent over-reduction—remain the same.
Protocols & Data
Protocol 1: Synthesis of 2-Cyclopentylidene-cyclopentanone
This protocol is adapted from methodologies using heterogeneous base catalysts.[4]
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a temperature probe, add cyclopentanone (100 mL) and the activated Mg₂Al-LDO catalyst (5 g).
-
Reaction: Heat the mixture to 150 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress every hour using GC-MS to determine the ratio of cyclopentanone, dimer, and trimer.
-
Workup: Once optimal conversion is reached (e.g., ~85%), cool the reaction mixture to room temperature. Filter to remove the heterogeneous catalyst.
-
Purification: Purify the crude product via vacuum distillation to isolate 2-cyclopentylidene-cyclopentanone.
Protocol 2: Synthesis of this compound
This protocol is based on a standard catalytic hydrogenation procedure.[8]
-
Setup: In a hydrogenation vessel, dissolve 2-cyclopentylidene-cyclopentanone (50 g) in ethanol (200 mL).
-
Catalyst Addition: Carefully add 5% Palladium on Carbon (2.5 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then maintain a hydrogen atmosphere (using a balloon or a pressurized system at ~50 psi). Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed (typically 4-8 hours).
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with a small amount of ethanol.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield pure this compound.
Table 1: Comparison of Reaction Conditions and Outcomes
| Parameter | Step 1: Condensation | Step 2: Hydrogenation | Key Consideration |
| Reaction Type | Aldol Condensation | Catalytic Hydrogenation | Two distinct mechanistic pathways |
| Typical Catalyst | KOH, MgO, MgAl-LDO[3] | 5% Pd/C[8] | Match catalyst to desired transformation |
| Temperature | High (150-200 °C)[2] | Room Temperature[8] | High temp for C-C bond formation; Low temp for selective reduction |
| Pressure | Atmospheric | Atmospheric to moderate (1-4 atm) | High pressure not needed for hydrogenation, avoids over-reduction |
| Primary Side Product | Trimer (over-condensation) | Alcohol (over-reduction)[6] | Control reaction extent and reagent/catalyst choice |
| Mitigation Strategy | Limit conversion to <90% | Use selective catalyst (Pd/C) | Kinetic and thermodynamic control |
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. d-nb.info [d-nb.info]
- 5. One-step synthesis of this compound from cyclopentanone catalyzed by NiO-Co3O4/TiO2: reaction pathway - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use - Google Patents [patents.google.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2-Cyclopentylcyclopentanone
Welcome to the technical support center for the purification of 2-Cyclopentylcyclopentanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-purity this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established principles and field-proven insights.
Introduction to Purification Challenges
This compound is a high-boiling point ketone (boiling point of 232-233 °C at atmospheric pressure) that presents unique purification challenges.[1] Its synthesis, commonly involving the self-condensation of cyclopentanone followed by hydrogenation, can introduce a variety of impurities that are often structurally similar to the target compound, making separation difficult. The primary challenges revolve around the effective removal of these impurities without degrading the product.
This guide will address these challenges through a series of practical questions and detailed solutions, covering the most common purification techniques: distillation, chromatography, and crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile of your crude product is intrinsically linked to its synthetic route. A prevalent synthesis involves the base-catalyzed self-condensation of cyclopentanone to form 2-cyclopentylidene-cyclopentanone, which is then hydrogenated.
-
Unreacted Starting Materials: Residual cyclopentanone may be present if the initial condensation reaction did not go to completion.
-
Intermediate Species: The most significant impurity is often the unhydrogenated intermediate, 2-cyclopentylidene-cyclopentanone. Its boiling point is close to that of the final product, making separation by simple distillation challenging.
-
Aldol Condensation Byproducts: Self-condensation of cyclopentanone can lead to various aldol-type byproducts.[2][3]
-
Over-hydrogenation Products: While less common, over-hydrogenation could potentially lead to the formation of 2-cyclopentylcyclopentanol.
-
Solvent and Catalyst Residues: Depending on the specific process, residual solvents and hydrogenation catalysts (e.g., palladium on carbon) may be present.[4]
Q2: My GC-MS analysis shows a peak very close to my product peak. What is it likely to be and how can I remove it?
A peak eluting close to this compound on a GC column is often the unsaturated precursor, 2-cyclopentylidene-cyclopentanone. Their structural similarity results in close boiling points and similar chromatographic behavior.
Solution: Fractional distillation under reduced pressure is the most effective method to separate these two compounds.[5][6] The difference in their boiling points, though small, can be exploited using a fractionating column with a sufficient number of theoretical plates.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
Issues with Distillation
Distillation is the primary method for purifying this compound. However, its high boiling point necessitates vacuum distillation to prevent thermal decomposition.[7][8]
Problem 1: The product is degrading or turning dark during distillation.
-
Cause: The distillation temperature is too high, leading to thermal decomposition of the ketone.
-
Solution:
-
Reduce the Pressure: Employ a high-vacuum pump to lower the boiling point of this compound. A lower pressure allows for distillation at a significantly lower temperature, minimizing the risk of degradation.
-
Use a Fractionating Column: A fractionating column allows for a better separation at a lower temperature by increasing the efficiency of the distillation.[5]
-
Minimize Residence Time: Ensure the heating mantle is appropriately sized for the distillation flask and that the distillation proceeds at a steady rate to minimize the time the compound spends at high temperatures.
-
Problem 2: Poor separation between this compound and closely boiling impurities.
-
Cause: The distillation setup lacks the necessary efficiency to separate components with similar boiling points.
-
Solution:
-
Utilize a Longer Fractionating Column: Increase the number of theoretical plates by using a longer Vigreux or packed column. This enhances the separation efficiency.[5][6]
-
Optimize the Reflux Ratio: During fractional distillation, maintaining an appropriate reflux ratio is crucial. A higher reflux ratio generally leads to better separation but a slower distillation rate.
-
Ensure Proper Insulation: Insulate the distillation column to maintain the temperature gradient and prevent heat loss, which can compromise separation efficiency.
-
Experimental Protocol: Vacuum Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and connections are secure for vacuum application.
-
Crude Product Addition: Charge the distillation flask with the crude this compound and a few boiling chips or a magnetic stir bar.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection: Collect the fractions based on the boiling point at the applied pressure. The first fraction will likely contain lower-boiling impurities. The main fraction containing the purified this compound should be collected at a stable temperature.
-
Analysis: Analyze the collected fractions by GC-MS or other suitable analytical techniques to determine their purity.[9]
Diagram: Vacuum Fractional Distillation Workflow
Caption: Workflow for the purification of this compound by vacuum fractional distillation.
Challenges with Crystallization
Crystallization can be an effective final polishing step to achieve high purity, particularly for removing small amounts of impurities.[10][11]
Problem: this compound fails to crystallize or oils out.
-
Cause 1: Inappropriate Solvent: The chosen solvent may be too good a solvent even at low temperatures, or the compound may be too soluble.
-
Solution 1:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., pentane, hexane, ethanol, methanol) to find one in which this compound is soluble at elevated temperatures but sparingly soluble at low temperatures.
-
Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be employed. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until turbidity appears. Gently warm to redissolve and then allow to cool slowly.
-
-
Cause 2: Presence of Impurities: High levels of impurities can inhibit crystal lattice formation.
-
Solution 2:
-
Pre-purification: Use distillation or chromatography to reduce the impurity levels before attempting crystallization.
-
Seeding: Introduce a seed crystal of pure this compound to induce crystallization.
-
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent system based on preliminary tests.
-
Dissolution: Dissolve the impure this compound in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum.
Chromatographic Purification Issues
For achieving very high purity or for separating isomers, column chromatography can be employed.
Problem: Poor separation of this compound from its impurities on a silica gel column.
-
Cause 1: Inappropriate Eluent System: The polarity of the mobile phase may not be optimal for resolving the components.
-
Solution 1:
-
TLC Optimization: Use thin-layer chromatography (TLC) to screen different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find the eluent that provides the best separation (difference in Rf values) between the product and impurities.
-
-
Cause 2: Column Overloading: Applying too much sample to the column leads to broad, overlapping bands.
-
Solution 2:
-
Reduce Sample Load: Use a smaller amount of the crude product relative to the amount of stationary phase. A general rule of thumb is a 1:30 to 1:100 ratio of sample to silica gel by weight.
-
Diagram: Troubleshooting Logic for Purification
Caption: A logical flow for troubleshooting the purification of this compound.
Quantitative Data Summary
| Property | Value | Source |
| Boiling Point | 232-233 °C (at 760 mmHg) | --INVALID-LINK--[1] |
| Boiling Point (Reduced Pressure) | 79.5 °C (at 3.5 mmHg) | --INVALID-LINK--[4] |
| Melting Point | -13 °C | --INVALID-LINK--[12] |
| Density | ~0.98 g/cm³ at 20 °C | --INVALID-LINK--[12] |
| Molecular Weight | 152.24 g/mol | --INVALID-LINK--[13] |
References
- 1. 2-cyclopentyl cyclopentanone, 4884-24-6 [thegoodscentscompany.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use - Google Patents [patents.google.com]
- 5. Purification [chem.rochester.edu]
- 6. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 7. Thermal Decomposition of 2-Cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. Identity determination and purity testing [chemcon.com]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. geocities.ws [geocities.ws]
- 12. echemi.com [echemi.com]
- 13. This compound | C10H16O | CID 21003 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in 2-Cyclopentylcyclopentanone Production
Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyclopentylcyclopentanone. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to catalyst deactivation, a critical factor in ensuring reaction efficiency, yield, and process scalability.
The synthesis of this compound is a robust process that typically involves two key catalytic steps: the aldol condensation of cyclopentanone followed by the hydrogenation of the resulting α,β-unsaturated ketone.[1] The long-term performance of the catalysts used in both stages is paramount for reproducible and cost-effective production. This guide is designed to help you diagnose, understand, and resolve common catalyst deactivation challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding catalyst deactivation in this specific synthesis.
Q1: What are the primary catalysts used for this compound synthesis and which is more prone to deactivation?
A1: The synthesis generally employs two distinct catalyst types:
-
Aldol Condensation Catalyst: Solid base or acid catalysts are used for the self-condensation of cyclopentanone to form 2-cyclopentylidene-cyclopentanone. Common examples include mixed metal oxides like Magnesium-Aluminum Layered Double Oxides (Mg-Al LDO).[2]
-
Hydrogenation Catalyst: A supported noble metal catalyst, most commonly Palladium on carbon (Pd/C), is used to hydrogenate the C=C double bond of 2-cyclopentylidene-cyclopentanone to yield the final product.[1]
Both catalysts are susceptible to deactivation, but the mechanisms differ. The condensation catalyst often deactivates due to the formation of heavy organic by-products (coking)[3][4], while the palladium catalyst can deactivate through coking, poisoning by impurities, or thermal sintering of the metal particles.[5][6][7]
Q2: My overall yield has dropped significantly. How can I determine which of the two catalytic steps is failing?
A2: To isolate the problematic step, you should analyze the reaction intermediates. Take a sample from the reaction mixture after the condensation step but before hydrogenation. Use analytical techniques like GC-MS or NMR to quantify the concentrations of the starting material (cyclopentanone), the intermediate (2-cyclopentylidene-cyclopentanone), and any by-products.
-
If cyclopentanone conversion is low: The issue lies with the aldol condensation catalyst. It has likely lost activity.
-
If cyclopentanone is consumed but the concentration of the intermediate is high and the final product is low: The hydrogenation catalyst is the culprit. It is failing to effectively reduce the intermediate.
Q3: What are the main mechanisms of catalyst deactivation I should be aware of?
A3: There are three principal mechanisms of deactivation relevant to this process:
-
Poisoning: This occurs when molecules bind strongly to the active sites of the catalyst, rendering them inactive. Common poisons for palladium catalysts include sulfur, lead, and certain nitrogen-containing compounds.[6][8] This is an irreversible process.
-
Coking/Fouling: This involves the physical deposition of carbonaceous materials (coke) or heavy organic polymers on the catalyst surface and within its pores.[6][9] This blocks access to the active sites. In aldol condensation, secondary reactions can form these heavy compounds.[3]
-
Sintering: This is the thermal agglomeration of small metal catalyst particles (e.g., Palladium) into larger ones.[5][6] This reduces the active surface area of the catalyst, thereby lowering its overall activity. This is often accelerated by high temperatures.[5]
Q4: Can a deactivated catalyst be regenerated?
A4: Yes, in many cases. The appropriate regeneration method depends entirely on the cause of deactivation.
-
For Coking: A controlled burnout procedure (calcination) in an oxygen-containing atmosphere can effectively remove carbon deposits.[10][11]
-
For Sintering: Regeneration is very difficult and often not feasible, as it requires re-dispersion of the metal particles, a complex process.
-
For Poisoning: This is typically irreversible as the poison forms strong chemical bonds with the active sites.[6] The best course of action is prevention through rigorous purification of all reactants and solvents.
Section 2: Troubleshooting Guides
This section provides a problem-oriented approach to diagnosing and resolving specific issues encountered during your experiments.
Guide 1: Low Conversion in Aldol Condensation Step
-
Observable Problem: GC-MS or NMR analysis shows a high concentration of unreacted cyclopentanone after the scheduled reaction time for the first step.
-
Possible Causes & Diagnostic Steps:
-
Coking of the Condensation Catalyst: The catalyst surface may be blocked by polymeric by-products.
-
Diagnosis: Carefully recover the catalyst by filtration. A visual inspection might show discoloration (darkening). Perform Thermogravimetric Analysis (TGA) on the spent catalyst; significant weight loss at high temperatures (300-600°C) under an air atmosphere indicates the presence of carbonaceous deposits. Compare the BET surface area of the spent catalyst to that of a fresh sample; a drastic reduction suggests pore blockage.
-
-
Structural Degradation of the Catalyst: The catalyst's crystalline structure may have changed, leading to a loss of active sites.
-
Diagnosis: Analyze the spent catalyst using X-ray Diffraction (XRD) and compare the pattern to that of the fresh catalyst.[2] Changes in peak positions or the appearance of new phases indicate structural alteration.
-
-
-
Corrective Actions:
-
If Coking is Confirmed: Regenerate the catalyst via calcination (see Protocol 1). To prevent future coking, consider optimizing reaction conditions such as temperature or reaction time to minimize the formation of heavy by-products.[3]
-
If Structural Degradation is Observed: This form of deactivation is typically irreversible. The catalyst will need to be replaced. Review the reaction conditions (temperature, pressure, solvent) to ensure they are within the catalyst's stable operating window as specified by the manufacturer.
-
Guide 2: Hydrogenation Reaction is Sluggish or Incomplete
-
Observable Problem: Hydrogen uptake ceases prematurely, or analysis shows a mixture of the intermediate (2-cyclopentylidene-cyclopentanone) and the final product, even after extended reaction times.
-
Possible Causes & Diagnostic Steps:
-
Catalyst Poisoning: Trace impurities in the feedstock, solvent, or hydrogen gas have deactivated the palladium catalyst.
-
Diagnosis: This is often a process of elimination. Review the purity specifications of all reagents. Sulfur is a common poison for palladium.[12] If available, use techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or X-ray Photoelectron Spectroscopy (XPS) on the spent catalyst to detect the presence of common poisons. A simple diagnostic test is to run the reaction with ultra-high purity reagents; if the reaction proceeds normally, poisoning is the likely cause.
-
-
Coking/Fouling: Organic residues from the condensation step may have coated the palladium catalyst.
-
Diagnosis: As with the condensation catalyst, use TGA to quantify carbonaceous deposits. The formation of "green oil" residues is a known issue in some hydrogenation processes.[5]
-
-
Sintering of Palladium Particles: The active palladium surface area has decreased due to particle agglomeration.
-
Diagnosis: This requires advanced characterization. Transmission Electron Microscopy (TEM) can directly visualize the palladium particle size distribution on the support. A significant increase in the average particle size compared to the fresh catalyst confirms sintering. Hydrogen chemisorption can also be used to measure the active metal surface area, which will decrease significantly after sintering.
-
-
-
Corrective Actions:
-
For Poisoning: Prevention is the only effective solution. Implement a rigorous purification protocol for the 2-cyclopentylidene-cyclopentanone intermediate before the hydrogenation step (e.g., distillation or filtration through a silica plug) to remove non-volatile impurities. Ensure high-purity hydrogen is used.
-
For Coking: The catalyst can often be regenerated. Mild fouling may be removed by solvent washing (see Protocol 2). For more severe coking, an oxidative regeneration process is required (see Protocol 3).[11]
-
For Sintering: This damage is irreversible. The catalyst must be replaced. To prevent future sintering, avoid excessive temperatures during the reaction and, critically, during any regeneration steps.[5] The exothermic nature of coke burnout can lead to localized high temperatures, so a controlled, gradual heating process is essential.[5]
-
Section 3: Data & Visualization
Data Summary
Table 1: Summary of Catalyst Deactivation Mechanisms and Solutions
| Deactivation Mechanism | Affected Catalyst | Primary Symptom | Key Diagnostic Tool | Regeneration Feasibility |
| Coking / Fouling | Condensation & Hydrogenation | Gradual loss of activity/conversion | TGA, BET | High (via calcination/burnout) |
| Poisoning | Hydrogenation (Pd/C) | Sudden and severe loss of activity | ICP-MS, XPS, Reagent Purity Check | Very Low (Irreversible) |
| Sintering | Hydrogenation (Pd/C) | Gradual, irreversible loss of activity | TEM, H₂ Chemisorption | Very Low (Irreversible) |
| Structural Change | Condensation | Irreversible loss of activity | XRD | None |
Diagrams
Caption: Troubleshooting workflow for diagnosing yield loss.
Caption: Primary deactivation pathways for a supported metal catalyst.
Section 4: Protocols and Methodologies
Protocol 1: Regeneration of Coked Condensation Catalyst by Calcination
WARNING: This procedure involves high temperatures and should be performed in a well-ventilated furnace. Always wear appropriate personal protective equipment (PPE), including thermal gloves and safety glasses.
-
Catalyst Preparation: Recover the spent catalyst by filtration and wash it with a suitable solvent (e.g., acetone) to remove loosely bound organics. Dry the catalyst in an oven at 110°C for 4-6 hours to remove the solvent.
-
Furnace Setup: Place the dried, spent catalyst in a ceramic crucible. Place the crucible in a programmable muffle furnace equipped with a slow air or nitrogen/air mix inlet.
-
Inert Purge: Heat the catalyst to 200°C under a slow flow of nitrogen gas at a ramp rate of 5°C/minute. Hold at 200°C for 1 hour. This step gently removes volatile organic compounds.
-
Controlled Burnout: While maintaining the temperature at 200°C, slowly introduce a controlled flow of air into the nitrogen stream (e.g., a 5% O₂ in N₂ mixture).
-
Oxidation Ramp: Increase the temperature to 450-550°C (consult catalyst datasheet for maximum temperature tolerance) at a slow ramp rate of 2-3°C/minute. The slow ramp is critical to prevent localized hot spots from the exothermic combustion of coke, which could cause sintering.
-
Hold Period: Hold the catalyst at the final temperature for 3-5 hours in the air/N₂ mixture until the coke is completely burned off.
-
Cooldown: Switch the gas flow back to pure nitrogen and cool the furnace down to room temperature. The regenerated catalyst is now ready for reuse.
Protocol 2: Solvent Washing of Lightly Fouled Pd/C Catalyst
-
Recovery: After the reaction, recover the Pd/C catalyst by filtration.
-
Washing: Place the catalyst in a flask and add a solvent in which the fouling contaminants are soluble (e.g., ethyl acetate, toluene, or a solvent similar to the reaction medium).
-
Agitation: Gently stir or sonicate the slurry for 30-60 minutes at room temperature.
-
Filtration and Drying: Filter the catalyst, wash with fresh solvent, and then dry thoroughly under vacuum. This method is only effective for removing soluble, non-polymeric residues.
Protocol 3: Oxidative Regeneration of Coked Pd/C Catalyst
This procedure is similar to Protocol 1 but requires even greater care due to the risk of sintering the palladium nanoparticles.
-
Preparation: Follow Step 1 from Protocol 1.
-
Furnace Setup: Follow Step 2 from Protocol 1.
-
Inert Purge and Volatiles Removal: Heat the catalyst under a nitrogen flow to 250°C at a ramp rate of 5°C/minute. Hold for 1 hour.
-
Controlled Oxidation: Cool the furnace to 150°C. Introduce a highly diluted oxygen stream (1-2% O₂ in N₂).
-
Slow Oxidation Ramp: Very slowly increase the temperature to a maximum of 300-350°C. DO NOT exceed 400°C , as this will likely cause severe sintering of the palladium.[5] A ramp rate of 1-2°C/minute is recommended.
-
Hold and Cooldown: Hold at the final temperature for 3-4 hours, then cool to room temperature under nitrogen.
-
Re-reduction (Required): Before reuse in a hydrogenation reaction, the regenerated catalyst must be re-reduced. This is typically done in situ in the reaction vessel by purging with nitrogen, adding the catalyst and solvent, and then introducing hydrogen gas and stirring for 1-2 hours before adding the substrate.
References
- 1. EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use - Google Patents [patents.google.com]
- 2. Highly selective synthesis of 2-cyclopentylidenecyclopentanone via cyclopentanone self-condensation over MgAl-LDO(NO3−) - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. Conventional and Intensified Steam Reforming of Bio-Oil for Renewable Hydrogen Production: Challenges and Future Perspectives [mdpi.com]
- 10. ss-pub.org [ss-pub.org]
- 11. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
How to minimize byproduct formation in 2-Cyclopentylcyclopentanone synthesis
Technical Support Center: 2-Cyclopentylcyclopentanone Synthesis
A Guide to Minimizing Byproduct Formation for Researchers and Drug Development Professionals
Introduction: The Synthetic Pathway and Its Challenges
The synthesis of this compound is a cornerstone reaction for producing valuable fragrance components and high-density fuel precursors.[1][2] The most prevalent and scalable method involves a two-step sequence:
-
Self-Aldol Condensation: Two molecules of cyclopentanone undergo a base or acid-catalyzed self-condensation to form the α,β-unsaturated ketone, 2-cyclopentylidenecyclopentanone.[3]
-
Selective Hydrogenation: The exocyclic carbon-carbon double bond of the intermediate is selectively reduced to yield the final saturated ketone, this compound.[4]
While seemingly straightforward, each step presents unique challenges, primarily the formation of closely related byproducts that can complicate purification and reduce overall yield. This guide is structured to address these specific issues directly, providing both the "how" and the "why" behind our recommended solutions.
Visualizing the Reaction and Key Byproducts
The following diagram illustrates the primary synthetic route and the points at which major byproducts are formed.
Caption: Synthetic pathway for this compound, highlighting byproduct formation stages.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Part A: Issues in the Self-Condensation Step
Question 1: My reaction produces a significant amount of a higher molecular weight impurity, identified by GC-MS as the C15 trimer. How can I prevent this?
Answer: The formation of the C15 trimer, 2,5-dicyclopentylidenecyclopentanone, is a common issue resulting from a subsequent aldol condensation between your desired C10 product (2-cyclopentylidenecyclopentanone) and a third molecule of cyclopentanone.[5] To favor the formation of the C10 dimer, consider the following optimizations:
-
Catalyst Selection: The choice of catalyst is critical. While strong bases like KOH are effective, they can sometimes promote the formation of the trimer.[6] Heterogeneous acid-base catalysts, such as Magnesium-Aluminum Layered Double Hydroxides (MgAl-LDO), have demonstrated high selectivity (up to 98.8%) for the desired dimer.[5] These catalysts possess a balance of acidic and basic sites that facilitate the initial condensation and dehydration without aggressively promoting further reactions.
-
Reaction Time and Temperature: Over-extending the reaction time or using excessively high temperatures can drive the equilibrium towards the thermodynamically stable trimer. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Aim to stop the reaction once the maximum yield of the dimer is observed, which may occur before the complete consumption of cyclopentanone. For example, with certain clay-based catalysts, optimal dimer yield was achieved at 150°C for 4 hours; further increasing the temperature led to a decrease in yield.[7]
-
Reactant Concentration: High concentrations of cyclopentanone can increase the probability of trimer formation.[8] While the reaction is often run neat, if trimer formation is excessive, experimenting with a high-boiling, non-reactive solvent could be beneficial, though this may impact reaction kinetics.
Table 1: Comparison of Catalytic Systems for Cyclopentanone Self-Condensation
| Catalyst System | Reported Cyclopentanone Conversion | Dimer (C10) Selectivity/Yield | Key Considerations | Reference |
|---|---|---|---|---|
| MgAl-LDO(NO₃⁻) | 85.9% | 98.8% Selectivity | Excellent selectivity due to balanced acid-base sites. | [5] |
| Uncalcined TiO₂–ZrO₂ | 94% | 86% Yield | Superior performance compared to calcined versions. | [9] |
| KOH/diatomite | ~85% (calculated) | ~75% Yield | Effective heterogeneous base catalyst, but some trimer (~10%) is formed. | [6] |
| Natural Clay-Based | 85.5% | 69.0% Selectivity | An economical and green option; trimer selectivity was 28.4%. |[7] |
Question 2: The conversion of cyclopentanone is low, even after extended reaction times. What are the likely causes?
Answer: Low conversion can stem from several factors related to catalyst activity and reaction conditions.
-
Catalyst Deactivation: Heterogeneous catalysts can lose activity. For MgAl-LDO catalysts, structural changes can lead to deactivation upon reuse.[5] Ensure your catalyst is properly prepared and, if recycled, properly regenerated according to established protocols. For homogeneous catalysts like KOH, ensure it has not been neutralized by acidic impurities in the starting material.
-
Insufficient Temperature: Aldol condensations are equilibrium-driven and often require elevated temperatures to proceed at a reasonable rate and to drive the dehydration of the aldol addition product.[10] Ensure your reaction is reaching the target temperature. For instance, temperatures in the range of 150-180°C are common for this reaction.[6][7]
-
Water Removal: The dehydration of the intermediate β-hydroxy ketone to form the α,β-unsaturated product generates water. In some systems, the accumulation of water can inhibit the reaction. While not always necessary, using a Dean-Stark trap to remove water can drive the equilibrium toward the product.
Part B: Issues in the Hydrogenation Step
Question 3: My final product is contaminated with 2-cyclopentylcyclopentanol. How do I prevent the reduction of the carbonyl group?
Answer: The presence of 2-cyclopentylcyclopentanol indicates over-reduction. The goal is to selectively hydrogenate the C=C double bond while leaving the C=O ketone group intact. This requires careful control over the reaction's reducing power.
-
Choice of Reducing Agent: Avoid powerful hydride-based reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), as they readily reduce ketones to alcohols.[4]
-
Catalytic Hydrogenation Conditions: The preferred method is catalytic hydrogenation. The key is to use controlled conditions:
-
Catalyst: 5% Palladium on activated carbon (Pd/C) is a standard and effective catalyst for this transformation.[2]
-
Hydrogen Pressure: Operate at or near atmospheric pressure. High hydrogen pressures increase the rate of reaction and the likelihood of over-reduction.
-
Temperature: Conduct the reaction at room temperature. Exothermic reactions should be cooled to maintain a steady temperature.
-
-
Reaction Monitoring: Closely monitor the uptake of hydrogen. The reaction should be stopped once one molar equivalent of H₂ has been consumed. You can also monitor the disappearance of the starting material by TLC or GC to avoid over-exposure to reducing conditions.
Question 4: After the hydrogenation reaction, I still have a significant amount of the starting material, 2-cyclopentylidenecyclopentanone. What went wrong?
Answer: Incomplete hydrogenation is typically a catalyst issue.
-
Catalyst Activity: The Pd/C catalyst may be old or poisoned. Use a fresh batch of catalyst from a reputable supplier. Catalyst poisons can include sulfur or nitrogen compounds that may be present as trace impurities in your starting materials or solvents.
-
Insufficient Mixing: In a heterogeneous catalysis system, efficient mixing is crucial for the substrate to access the catalyst surface. Ensure your stirring or shaking is vigorous enough to keep the catalyst suspended.
-
Inadequate Hydrogen Supply: Ensure there are no leaks in your hydrogenation apparatus and that the hydrogen source is not depleted. The reaction vessel should be properly purged of air to prevent the catalyst from being deactivated by oxygen.
Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and solving common issues in the synthesis.
Caption: A logical workflow for troubleshooting byproduct formation.
Experimental Protocols
Protocol 1: Optimized Self-Condensation using a Heterogeneous Catalyst
This protocol is adapted from methodologies demonstrating high selectivity for the C10 dimer.[5]
-
Catalyst Preparation: Prepare the Mg₂Al-LDO(NO₃⁻) catalyst via coprecipitation as described in the literature.[5] Activate the catalyst by calcining at the recommended temperature before use.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentanone and the activated Mg₂Al-LDO catalyst (e.g., a 5% weight loading relative to cyclopentanone).
-
Reaction Execution: Heat the mixture to the optimized temperature (e.g., 150-160°C) with vigorous stirring.
-
Monitoring: Take small aliquots from the reaction mixture at regular intervals (e.g., every hour). Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) and analyze by GC to monitor the conversion of cyclopentanone and the formation of the C10 dimer and C15 trimer.
-
Workup: Once the optimal yield of the C10 dimer is reached, cool the reaction mixture to room temperature. Remove the catalyst by filtration.
-
Purification: The crude product, 2-cyclopentylidenecyclopentanone, can be purified by vacuum distillation.
Protocol 2: Selective Hydrogenation using Palladium on Carbon
This protocol is based on a standard procedure for the selective reduction of α,β-unsaturated ketones.[2]
-
Reaction Setup: In a hydrogenation flask, dissolve the purified 2-cyclopentylidenecyclopentanone from Protocol 1 in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst to the solution (typically 1-2 mol% Pd relative to the substrate).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times to ensure an inert atmosphere. Pressurize the vessel to a low positive pressure of H₂ (or use a balloon filled with H₂) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC/GC analysis until the starting material is fully consumed.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen or argon. Remove the Pd/C catalyst by filtration through a pad of Celite®.
-
Purification: Remove the solvent under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation to yield a product with high purity (>99.5%).[2]
References
- 1. One-step synthesis of this compound from cyclopentanone catalyzed by NiO-Co3O4/TiO2: reaction pathway - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 2. EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use - Google Patents [patents.google.com]
- 3. 2-CYCLOPENTYLIDENECYCLOPENTANONE | 825-25-2 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Highly selective synthesis of 2-cyclopentylidenecyclopentanone via cyclopentanone self-condensation over MgAl-LDO(NO3−) - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity | MDPI [mdpi.com]
- 8. Furfural to Cyclopentanone - a Search for Putative Oligomeric By-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Using cyclopentanone as the reactant, show the product ofb. an al... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Analytical Methods for Monitoring the Purity of 2-Cyclopentylcyclopentanone
Here is the technical support center with troubleshooting guides and FAQs for Analytical methods for monitoring the purity of 2-Cyclopentylcyclopentanone.
Welcome to the technical support guide for the analysis of this compound. This document is designed for researchers, quality control analysts, and drug development professionals who require robust analytical methods to ensure the purity and identity of this compound. As a key intermediate and a component in fragrance and flavor formulations, verifying its purity is critical for final product quality and regulatory compliance.[1][2][3] This guide provides in-depth, field-proven insights into method development, implementation, and troubleshooting in a direct question-and-answer format.
Section 1: Compound Fundamentals and Impurity Profiling
A thorough understanding of the analyte and potential impurities is the foundation of any robust analytical method.
Key Physical and Chemical Properties
Understanding the physicochemical properties of this compound is the first step in selecting the appropriate analytical technique. Its high boiling point and thermal stability make it an excellent candidate for Gas Chromatography (GC).
| Property | Value | Source |
| IUPAC Name | 2-cyclopentylcyclopentan-1-one | PubChem[1] |
| CAS Number | 4884-24-6 | PubChem[1] |
| Molecular Formula | C₁₀H₁₆O | ECHEMI[3] |
| Molecular Weight | 152.24 g/mol | PubChem[1] |
| Appearance | Clear, colorless liquid with a fruity, minty aroma | ECHEMI, JECFA[1][3] |
| Boiling Point | 232-233 °C @ 760 mmHg | The Good Scents Company[2] |
| Density | 0.975-0.983 g/cm³ @ 20 °C | JECFA[1] |
| Solubility | Practically insoluble in water; Soluble in ethanol | JECFA, Solubility of Things[1][4] |
Frequently Asked Questions: Impurities
Q: What are the most likely impurities I should expect in a sample of this compound?
A: The impurity profile is heavily dependent on the synthetic route. A common synthesis involves the base-catalyzed self-condensation of cyclopentanone to form 2-cyclopentylidene-cyclopentanone, followed by catalytic hydrogenation.[5] Therefore, you should anticipate:
-
Process-Related Impurities:
-
Cyclopentanone: Unreacted starting material.
-
2-Cyclopentylidene-cyclopentanone: The unhydrogenated intermediate. This is a critical impurity to monitor as its structure is very similar to the final product.
-
-
Degradation Products:
-
Although relatively stable, forced degradation studies may reveal susceptibility to oxidation under harsh conditions, potentially leading to ring-opened byproducts. Thermal decomposition at very high temperatures (above 1000 K) can lead to fragmentation into smaller molecules like carbon monoxide and various hydrocarbons, though this is not expected under normal storage or analytical conditions.[6]
-
Caption: Synthesis pathway and potential process-related impurities.
Section 2: Primary Purity Method: Gas Chromatography (GC)
GC is the cornerstone technique for analyzing volatile and semi-volatile compounds like this compound. Its high resolving power makes it ideal for separating structurally similar impurities from the main compound.
Frequently Asked Questions: GC Method
Q: Why is GC with Flame Ionization Detection (GC-FID) the recommended primary method?
A: The choice is based on the compound's properties and the analytical goal.
-
Expertise & Experience: this compound is thermally stable and has a boiling point well within the operating range of standard GC systems. This allows for direct injection without derivatization. The Flame Ionization Detector (FID) is a universal detector for hydrocarbons, providing a robust, linear response proportional to the mass of carbon. This makes it ideal for purity calculations using area percent, assuming all impurities have a similar response factor to the main peak. For initial impurity identification, a Mass Spectrometer (MS) detector is invaluable.[1][7]
Q: What is a good starting point for a GC-FID method?
A: A well-developed method starts with a logical selection of column and instrument parameters.
-
Trustworthiness: The goal is to achieve baseline separation between the main peak and all potential impurities, especially the 2-cyclopentylidene-cyclopentanone intermediate. A mid-polarity column is an excellent starting point.
| Parameter | Recommended Starting Condition | Rationale |
| Column | 5% Phenyl Polysiloxane (e.g., DB-5, ZB-5) | This stationary phase provides excellent selectivity for a wide range of compounds and is robust. |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions offering a good balance of resolution and analysis time. |
| Carrier Gas | Helium or Hydrogen | Helium is inert and safe. Hydrogen can provide faster analysis times but requires appropriate safety measures. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Detector Temp. | 280 °C | Prevents condensation of the analyte post-separation. |
| Oven Program | 100 °C (hold 1 min), ramp to 240 °C at 10 °C/min | A temperature gradient is crucial to elute lower boiling impurities (like cyclopentanone) early while ensuring the main peak and higher boiling impurities (like the intermediate) elute with good peak shape. |
| Injection | 1 µL, Split (e.g., 50:1) | Split injection prevents column overload and ensures sharp peaks for a high-concentration sample. |
Protocol: GC-FID Purity Analysis
This protocol is a self-validating system, incorporating a system suitability test (SST) to ensure the system is performing correctly before sample analysis.
1. Sample Preparation:
-
Prepare a solution of this compound at approximately 10 mg/mL in a suitable solvent like acetone or methanol.
-
Vortex to ensure complete dissolution.
2. System Suitability Test (SST):
-
If available, prepare a resolution solution containing this compound and its key impurity, 2-cyclopentylidene-cyclopentanone, at a relevant concentration (e.g., 0.1% of the main peak).
-
Inject the SST solution.
-
Acceptance Criteria:
-
The resolution between the two peaks must be > 1.5.
-
The tailing factor for the this compound peak should be between 0.9 and 1.5.
-
The relative standard deviation (RSD) of peak area from five replicate injections should be < 2.0%.
-
-
Do not proceed with sample analysis if the SST fails.
3. Analysis:
-
Inject the prepared sample solution.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by area percent: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
Troubleshooting Guide: Common GC Issues
Caption: Troubleshooting flowchart for common GC issues.
Q: My peaks are tailing. What's the cause and solution? A: Peak tailing is often caused by unwanted interactions between the analyte and active sites in the GC system.[8]
-
Causality: The carbonyl group (C=O) in this compound can interact with acidic sites (silanols) on the surface of an undeactivated inlet liner or the front end of the column. This secondary interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail."
-
Solution:
-
Check the Inlet Liner: Ensure you are using a deactivated liner. If the liner is old or has seen many non-volatile samples, replace it.[9]
-
Column Maintenance: Trim the first 10-20 cm from the front of the column. This removes accumulated non-volatile residues and active sites.
-
Column Installation: An improper column connection can create "dead volume," also leading to tailing. Re-install the column, ensuring the cut is clean and it's inserted to the correct depth.[8]
-
Q: My retention times are shifting from run to run. Why? A: Retention time stability is critical for reliable peak identification. Shifting indicates an unstable system parameter.[9]
-
Causality: Retention time is a direct function of carrier gas flow rate, oven temperature, and stationary phase chemistry. Any fluctuation in these will cause shifts.
-
Solution:
-
Check for Leaks: The most common cause is a leak, especially at the septum or column fittings. A small leak will decrease the column head pressure and flow rate, increasing retention times. Use an electronic leak detector.[8]
-
Verify Flow Rate: Use a calibrated electronic flow meter to confirm the carrier gas flow rate at the detector outlet is what the method specifies.
-
Oven Temperature: Confirm that the oven is accurately following the temperature program.
-
Section 3: Alternative Method: High-Performance Liquid Chromatography (HPLC)
While GC is the primary choice, HPLC can be a valuable orthogonal technique, especially for analyzing potential non-volatile or thermally sensitive impurities.
Frequently Asked Questions: HPLC Method
Q: When should I use HPLC for this compound?
A: HPLC is useful in specific scenarios:
-
Orthogonal Confirmation: In pharmaceutical development, using a completely different separation technique (like HPLC vs. GC) provides a higher degree of confidence in the purity results.[10]
-
Non-Volatile Impurities: If you suspect the presence of high molecular weight or non-volatile impurities (e.g., polymeric byproducts) that would not elute from a GC column.
-
Thermally Labile Compounds: If a potential impurity is known to degrade at high temperatures.
Q: this compound has poor UV absorbance. How can I detect it with HPLC?
A: This is a critical challenge. The ketone functional group has a very weak n→π* transition in the UV region (~280 nm) and is essentially transparent at common HPLC wavelengths.
-
Expertise & Experience: The standard industry practice for analyzing aldehydes and ketones via HPLC is to derivatize them.[11] Reacting the sample with 2,4-dinitrophenylhydrazine (DNPH) creates a 2,4-dinitrophenylhydrazone derivative. This derivative has a strong chromophore, allowing for sensitive detection at approximately 360 nm.[12]
Caption: General workflow for HPLC analysis of ketones via DNPH derivatization.
Protocol: HPLC-UV Analysis of DNPH Derivatives
1. Derivatization:
-
Prepare a saturated solution of DNPH in acetonitrile containing ~1% phosphoric acid.
-
To 1 mL of your sample solution (in acetonitrile), add 1 mL of the DNPH reagent.
-
Vortex and allow to react at room temperature for at least 1 hour.
2. HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detector: UV @ 360 nm
-
Injection Volume: 10 µL
3. Analysis:
-
Inject the derivatized sample.
-
Identify the peak corresponding to the this compound-DNPH derivative based on a reference standard.
-
Quantify impurities relative to the main peak.
Troubleshooting Guide: Common HPLC Issues
Q: My system backpressure is excessively high. What should I do?
A: High backpressure is a common issue that indicates a blockage in the system.[13]
-
Causality: Particulate matter from the sample or mobile phase, or precipitation of buffer salts, can clog the column inlet frit or other system components.
-
Solution (Systematic Approach):
-
Isolate the Column: Disconnect the column from the system and replace it with a union. If the pressure returns to normal, the blockage is in the column. If the pressure is still high, the blockage is in the system (injector, tubing, etc.).[13]
-
Fixing a Clogged Column: Try back-flushing the column (reversing the flow direction) with a strong solvent like isopropanol. If this fails, the inlet frit may need to be replaced, or the column itself may be compromised.[14]
-
Prevention: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter. Use a guard column to protect the analytical column.[15]
-
Q: My peaks are broad and poorly resolved.
A: Broad peaks lead to poor sensitivity and inaccurate integration.
-
Causality: This can be caused by extra-column volume (using tubing that is too long or wide), a void in the column packing material, or a mismatch between the sample solvent and the mobile phase.
-
Solution:
-
Check Connections: Minimize the length and internal diameter of tubing between the injector, column, and detector.
-
Solvent Mismatch: Whenever possible, dissolve your sample in the initial mobile phase.[14] Injecting a sample in a much stronger solvent (e.g., 100% acetonitrile into a 50:50 water/acetonitrile mobile phase) will cause severe peak distortion.
-
Column Health: If the issue persists, the column may be failing. A void can form at the inlet over time. Replacing the column is often the only solution.[16]
-
Section 4: Spectroscopic Identification
While chromatographic methods are used for purity, spectroscopic methods are essential for confirming the identity of the bulk material.
Q: How can FTIR and NMR confirm the identity of my material?
A: Each technique provides a unique fingerprint of the molecule.
-
FTIR: The most prominent feature will be a strong, sharp absorbance peak corresponding to the carbonyl (C=O) stretch, typically found around 1730-1740 cm⁻¹.[5] The absence of peaks in the C=C region would confirm the hydrogenation of the cyclopentylidene intermediate.
-
NMR (¹H and ¹³C): NMR provides the most definitive structural confirmation.
-
¹³C NMR: A key signal will be the carbonyl carbon, which appears far downfield (highly deshielded) at ~220 ppm.[5]
-
¹H NMR: The spectrum will show a complex series of multiplets in the aliphatic region (typically 1.0-3.0 ppm). The absence of olefinic protons (which would appear around 5-6 ppm) confirms the saturation of the rings.
-
Section 5: Principles of Method Validation
To ensure your analytical method is suitable for its intended purpose (e.g., for regulatory submission), it must be validated.[17][18] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of this compound.[19] Key parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R2).[20]
| Validation Parameter | Purpose |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components.[10] |
| Linearity | To show that the method's response is directly proportional to the concentration of the analyte over a given range. |
| Range | The interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[18] |
| Accuracy | The closeness of the test results obtained by the method to the true value. Often determined by spike/recovery experiments. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. (Includes repeatability and intermediate precision). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., temperature, flow rate). |
References
- 1. This compound | C10H16O | CID 21003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-cyclopentyl cyclopentanone, 4884-24-6 [thegoodscentscompany.com]
- 3. echemi.com [echemi.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use - Google Patents [patents.google.com]
- 6. Thermal Decomposition of 2-Cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.nrel.gov [docs.nrel.gov]
- 8. stepbio.it [stepbio.it]
- 9. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. auroraprosci.com [auroraprosci.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. ijsdr.org [ijsdr.org]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 17. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 18. ijrrjournal.com [ijrrjournal.com]
- 19. wjarr.com [wjarr.com]
- 20. fda.gov [fda.gov]
Technical Support Center: Optimizing 2-Cyclopentylcyclopentanone Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 2-Cyclopentylcyclopentanone. This document is designed for researchers, chemists, and process development professionals to provide in-depth insights, troubleshooting advice, and practical protocols. The synthesis of this compound, a valuable compound in the fragrance and flavor industries[1], is typically a two-step process. The overall yield and purity are critically dependent on the precise control of reaction parameters, primarily temperature and pressure.
The synthesis involves:
-
Step 1: Self-Aldol Condensation. Two molecules of cyclopentanone react, typically under basic or acid catalysis, to form 2-cyclopentylidene-cyclopentanone, an α,β-unsaturated ketone. This is an equilibrium-limited dehydration reaction.
-
Step 2: Catalytic Hydrogenation. The carbon-carbon double bond in 2-cyclopentylidene-cyclopentanone is selectively reduced to yield the final saturated product, this compound.
This guide will dissect the nuances of each step, providing a clear understanding of how to manipulate temperature and pressure to maximize yield and minimize impurities.
Fundamental Principles: The Role of Temperature & Pressure
Understanding the causality behind experimental choices is paramount. The two stages of this synthesis are governed by different thermodynamic and kinetic principles, making the roles of temperature and pressure distinct for each.
Step 1: Aldol Condensation
The self-condensation of cyclopentanone is an equilibrium reaction.[2] The initial aldol addition forms a β-hydroxy ketone, which then dehydrates to the more stable, conjugated 2-cyclopentylidene-cyclopentanone.[3]
-
Effect of Temperature: Temperature is the most critical parameter in this step.
-
Kinetics: Increasing the temperature enhances the reaction rate for both the initial addition and the subsequent dehydration.[4]
-
Thermodynamics: The dehydration step is endothermic and results in the formation of a water molecule. According to Le Châtelier's principle, applying heat shifts the equilibrium toward the products to favor the formation of the α,β-unsaturated ketone. Therefore, higher temperatures generally lead to higher conversion of the starting material.[3][5] However, excessively high temperatures (e.g., >170°C) can lead to decreased yield due to side reactions or degradation.[6] Studies have shown that an optimal temperature, for instance 150°C, can achieve high conversion (around 85%) and good selectivity for the desired dimer product.[6]
-
-
Effect of Pressure: For the liquid-phase condensation reaction, pressure is not a primary control parameter and is typically conducted at atmospheric pressure. The reaction does not involve a significant change in the volume of gaseous reactants or products, so pressure manipulation offers little thermodynamic advantage.
Step 2: Catalytic Hydrogenation
This step involves the addition of gaseous hydrogen across the double bond of 2-cyclopentylidene-cyclopentanone using a heterogeneous catalyst (e.g., Palladium on Carbon).[1]
-
Effect of Temperature: Temperature influences the rate of hydrogenation. A moderate increase in temperature can increase the reaction rate. However, high temperatures can reduce the solubility of hydrogen in the solvent, potentially slowing the reaction, and may also lead to side reactions or catalyst deactivation. For this reason, many hydrogenations are carried out at or near room temperature.[1]
-
Effect of Pressure: Hydrogen pressure is a critical parameter.
-
Kinetics: The reaction rate is directly proportional to the concentration (partial pressure) of hydrogen dissolved in the reaction medium. Increasing the hydrogen pressure increases the rate of the hydrogenation, leading to shorter reaction times.
-
Thermodynamics: Higher pressure favors the product side of the reaction, as it involves the consumption of a gaseous reagent. This helps drive the reaction to completion.
-
Reaction Pathway Overview
Caption: Two-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the initial aldol condensation step?
A1: The optimal temperature is a balance between reaction rate and selectivity. Published procedures and studies suggest a range of 110°C to 150°C .[7] At the lower end of this range, the reaction may be slow. A temperature of 150°C has been shown to achieve a cyclopentanone conversion of over 85% in 4 hours under solvent-free conditions with a solid catalyst.[6] Exceeding 170°C may lead to a decrease in yield.[6]
Q2: Why is my aldol condensation yield low despite heating?
A2: Low yield is often due to the reversible nature of the initial aldol addition.[2] If the equilibrium favors the starting materials, the yield will be poor. To drive the reaction forward, it is crucial to remove the water byproduct, often achieved by using a Dean-Stark trap or by running the reaction at a temperature sufficient to boil off the water. Additionally, ensure your catalyst is active and used in the correct proportion.
Q3: Can I run the condensation at room temperature?
A3: While the initial aldol addition can occur at room temperature or even lower, the subsequent dehydration to the desired 2-cyclopentylidene-cyclopentanone requires heat.[5] Running the reaction at room temperature will likely result in a low yield of the final condensation product, with the reaction stalling at the intermediate aldol adduct stage.
Q4: What is a typical hydrogen pressure for the hydrogenation step?
A4: While some procedures report successful hydrogenation at atmospheric pressure[1], industrial and laboratory preparations often use elevated pressures to increase the reaction rate. A typical range is 40 to 60 bar of H₂ .[8][9] The optimal pressure depends on the catalyst, solvent, and temperature.
Q5: Is an acid or base catalyst better for the condensation?
A5: Both acid and base catalysts can be effective for aldol condensations.[10][11] Base catalysts, such as sodium hydroxide or potassium hydroxide, are commonly used and are generally very effective at promoting the formation of the enolate required for the reaction.[7][12] Acid-base bifunctional catalysts have also shown excellent activity and selectivity.[6] The choice often depends on the desired reaction conditions (e.g., solvent-free) and ease of product purification.
Troubleshooting Guide: Low Yield & Impurities
This guide provides a logical workflow to diagnose and resolve common issues encountered during the synthesis.
Caption: Troubleshooting workflow for low product yield.
Data Summary: Parameter Effects
| Step | Parameter | Low Setting | Optimal Range | High Setting | Rationale & Citation |
| 1. Condensation | Temperature | Low conversion, slow rate | 130 - 150 °C | Formation of trimers and other byproducts, potential for degradation | Balances reaction rate and equilibrium position with selectivity.[6][7] |
| Pressure | N/A | Atmospheric | N/A | Liquid-phase reaction with no significant volume change; pressure is not a key variable. | |
| 2. Hydrogenation | Temperature | Very slow reaction rate | 25 - 50 °C | Reduced H₂ solubility, potential for catalyst deactivation or side reactions | Provides sufficient rate without compromising H₂ availability or catalyst integrity.[1] |
| Pressure (H₂) | Slow or incomplete reaction | Atmospheric - 40 bar | Faster reaction; diminishing returns at very high pressures | Increases dissolved H₂ concentration, driving the reaction rate and completion.[1][9] |
Experimental Protocols
Disclaimer: These protocols are intended for trained professionals in a controlled laboratory setting. All necessary safety precautions, including personal protective equipment (PPE) and proper ventilation, must be used.
Protocol 1: Base-Catalyzed Self-Condensation of Cyclopentanone
This protocol is adapted from procedures focusing on maximizing the dimer product.[7]
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark apparatus fitted with a reflux condenser.
-
Reagents: To the flask, add cyclopentanone (2.0 mol) and toluene (as an azeotroping solvent, ~100 mL).
-
Catalyst Addition: Add a catalytic amount of powdered potassium hydroxide (KOH, ~0.05 mol).
-
Reaction:
-
Begin vigorous stirring and heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Maintain the reaction temperature in the flask at approximately 130-140°C .
-
Monitor the reaction progress by collecting aliquots and analyzing via GC to observe the consumption of cyclopentanone and the formation of 2-cyclopentylidene-cyclopentanone.
-
Continue the reaction until water evolution ceases or GC analysis shows the reaction has reached completion (typically 4-8 hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the catalyst by washing the mixture with a dilute acid solution (e.g., 1M HCl) until the aqueous layer is neutral or slightly acidic.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.
-
-
Purification: The crude 2-cyclopentylidene-cyclopentanone can be purified by vacuum distillation.
Protocol 2: Catalytic Hydrogenation of 2-Cyclopentylidene-cyclopentanone
This protocol is based on standard hydrogenation procedures.[1]
-
Apparatus Setup: Use a high-pressure hydrogenation reactor (autoclave) equipped with a gas inlet, pressure gauge, thermometer, and mechanical stirrer.
-
Reagents:
-
In the reactor vessel, dissolve the crude or purified 2-cyclopentylidene-cyclopentanone (1.0 mol) in a suitable solvent (e.g., ethanol or ethyl acetate, ~250 mL).
-
Carefully add 5% Palladium on Carbon (Pd/C) catalyst (typically 0.5-1% by weight of the substrate). Caution: Pd/C can be pyrophoric.
-
-
Reaction:
-
Seal the reactor and purge the system several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-40 bar ).
-
Begin vigorous stirring and maintain the reaction at room temperature (~25°C). The reaction is exothermic; cooling may be necessary to maintain the temperature.
-
Monitor the reaction by observing the uptake of hydrogen from the pressure gauge. The reaction is complete when hydrogen uptake ceases.
-
-
Workup:
-
Carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst-Celite pad may be pyrophoric and should be kept wet with solvent until it can be safely quenched.
-
Rinse the pad with a small amount of fresh solvent.
-
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation to yield the final, high-purity product.[1]
-
References
- 1. EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. d-nb.info [d-nb.info]
- 8. mdpi.com [mdpi.com]
- 9. kiche.or.kr [kiche.or.kr]
- 10. researchgate.net [researchgate.net]
- 11. chemtube3d.com [chemtube3d.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to 2-Cyclopentylcyclopentanone and 2-Methylcyclopentanone in Fragrance Applications
In the intricate world of fragrance chemistry, the molecular structure of an ingredient dictates its olfactory character and performance. This guide provides an in-depth comparison of two cyclic ketones: 2-cyclopentylcyclopentanone and 2-methylcyclopentanone. While structurally similar, their applications and sensory profiles diverge significantly. This document is intended for researchers, scientists, and fragrance development professionals, offering a comprehensive analysis grounded in available data and established experimental protocols.
Introduction: The Olfactory Significance of Substituted Cyclopentanones
Cyclopentanone and its derivatives are a well-established class of compounds in the fragrance industry, valued for their diverse scent profiles. The nature and position of substituents on the cyclopentanone ring can dramatically alter the perceived aroma, from floral and fruity to woody and musky. This guide focuses on two such derivatives, exploring how the substitution of a cyclopentyl group versus a methyl group at the C-2 position influences their suitability and performance in fragrance formulations.
Molecular and Physicochemical Profile
A fundamental understanding of the physical and chemical properties of these molecules is essential for predicting their behavior in various fragrance applications.
| Property | This compound | 2-Methylcyclopentanone |
| Chemical Structure | ||
| CAS Number | 4884-24-6[1] | 1120-72-5[2] |
| Molecular Formula | C₁₀H₁₆O[1] | C₆H₁₀O[3] |
| Molecular Weight | 152.24 g/mol [1] | 98.14 g/mol [3] |
| Boiling Point | 232.5 °C[1] | 139 °C[4] |
| Appearance | Clear colourless liquid[1][5] | Colorless to pale yellow liquid |
| Solubility | Practically insoluble in water; soluble in ethanol[5] | Insoluble in water; miscible with common organic solvents |
Fragrance Profile and Applications: A Tale of Two Ketones
The primary distinction between these two molecules lies in their intended and documented use within the fragrance industry.
This compound: A Valued Fragrance Ingredient
Olfactory Description: this compound is recognized for its pleasant and complex aroma. It is described as having a fruity, green, and minty character.[6] A key patent highlights its fresh, cool, and clean notes, with light green and sharp, cool minty undertones.[7] This profile makes it a versatile ingredient for imparting a sense of freshness and cleanliness to a wide array of products.
Applications: Its use as a perfuming and odor-modifying ingredient is well-documented.[7] It has been incorporated into fragrance compositions for:
-
Personal Care Products: Shampoos, soaps, and cosmetics.[7]
-
Oral Care: Dentifrices and mouth fresheners.[7]
-
Household Products: Detergents and cleaning agents.[7]
The recommended usage level can be up to 2.0% in the fragrance concentrate.[6] The Research Institute for Fragrance Materials (RIFM) has conducted a toxicologic and dermatologic review of this compound, supporting its safe use as a fragrance ingredient.[8][9]
2-Methylcyclopentanone: A Chemical Intermediate
Olfactory Description: In stark contrast to its cyclopentyl counterpart, 2-methylcyclopentanone is not typically used as a fragrance ingredient. One industry database explicitly states it is "not for fragrance use".[2] While it possesses a characteristic ketonic odor, it is not described in terms of desirable fragrance notes.
Applications: The primary application of 2-methylcyclopentanone is as an intermediate in organic synthesis and as a laboratory chemical.[10] Its utility lies in its chemical reactivity for creating more complex molecules.
Comparative Performance Analysis: Proposed Experimental Protocols
To provide a rigorous, data-driven comparison of these two molecules for fragrance applications, a series of standardized experimental protocols are outlined below. These methodologies will allow researchers to quantify the olfactory and performance differences between this compound and a hypothetical use of 2-methylcyclopentanone as a fragrance ingredient.
Gas Chromatography-Olfactometry (GC-O) for Odor Profile Characterization
Objective: To identify and characterize the specific odor notes of each compound.
Methodology:
-
Sample Preparation: Prepare dilute solutions of both this compound and 2-methylcyclopentanone in a suitable solvent (e.g., ethanol).
-
Instrumentation: Utilize a gas chromatograph coupled with a mass spectrometer (MS) and an olfactometry port.
-
Analysis:
-
Inject the sample into the GC. The effluent is split between the MS detector and the olfactometry port.
-
Trained sensory panelists will sniff the effluent from the olfactometry port and record the odor descriptors for each eluting compound, along with their retention times. .
-
-
Data Interpretation: Correlate the sensory data with the mass spectrometry data to identify the specific chemical responsible for each odor note.
Expected Outcome: This analysis will provide a detailed and objective description of the odor profile of each compound, moving beyond general descriptors to specific aromatic nuances.
Odor Threshold Determination
Objective: To quantify the potency of the odor of each compound.
Methodology:
-
Panel Selection: Recruit and train a panel of sensory assessors.
-
Sample Preparation: Prepare a series of dilutions of each compound in a suitable medium (e.g., water or air).
-
Presentation: Present the dilutions to the panelists in ascending order of concentration.
-
Detection: Panelists are asked to identify the sample in a set (e.g., a triangle test) that has a discernible odor.
-
Calculation: The odor detection threshold is the concentration at which 50% of the panelists can correctly detect the odor.
Expected Outcome: A lower odor threshold indicates a more potent fragrance material. This is a critical parameter for determining the cost-effectiveness of an ingredient.
Stability Testing in Product Bases
Objective: To evaluate the chemical stability and odor integrity of each compound in different consumer product bases.
Methodology:
-
Base Selection: Choose a range of unfragranced product bases, such as an ethanol-based fine fragrance, a lotion, and a soap.
-
Sample Preparation: Incorporate a known concentration of each ketone into the selected bases.
-
Accelerated Aging: Store the samples under various stress conditions (e.g., elevated temperature, UV light exposure) for a defined period.
-
Evaluation: At regular intervals, evaluate the samples for:
-
Odor Profile: Assess any changes in the scent using a trained sensory panel.
-
Chemical Integrity: Analyze the concentration of the ketone using gas chromatography to determine any degradation.
-
Physical Changes: Observe any changes in color, viscosity, or pH of the product base.
-
Expected Outcome: This will determine the robustness of each compound in different chemical environments and predict their shelf-life in finished products.
Conclusion and Future Outlook
This guide demonstrates a clear divergence in the application of this compound and 2-methylcyclopentanone in the fragrance industry. This compound is a well-established fragrance ingredient with a desirable fresh, green, and minty profile, suitable for a wide range of consumer products. In contrast, 2-methylcyclopentanone is primarily utilized as a chemical intermediate, with no documented application as a fragrance ingredient.
For researchers and developers, the outlined experimental protocols provide a robust framework for generating comparative data. Such studies would not only quantify the olfactory differences but also provide critical performance data, such as odor potency and stability, which are paramount in the selection of new fragrance materials. While 2-methylcyclopentanone is not currently used in fragrances, a systematic evaluation of its sensory properties could definitively confirm its suitability or unsuitability for such applications, potentially uncovering novel olfactory characteristics.
References
- 1. Odor Detection Thresholds [leffingwell.com]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. scienomics.com [scienomics.com]
- 4. experts.umn.edu [experts.umn.edu]
- 5. orchadia.org [orchadia.org]
- 6. 2-methyl cyclopentanone, 1120-72-5 [thegoodscentscompany.com]
- 7. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iltusa.com [iltusa.com]
- 9. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 10. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of 2-Cyclopentylcyclopentanone compared to other alkyl cyclopentanones
An In-Depth Comparative Guide to the Biological Activity of 2-Cyclopentylcyclopentanone and Other Alkyl Cyclopentanones
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the biological activities of this compound and related alkyl cyclopentanones. As a Senior Application Scientist, my objective is to present an objective, data-supported analysis, grounded in established scientific principles and experimental validation.
Introduction: The Emerging Biological Significance of Cyclopentanones
Cyclopentanones are five-membered cyclic ketones that form the core structure of numerous natural products and synthetic compounds of significant biological interest. Their derivatives have been shown to possess a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5] The substituent at the 2-position of the cyclopentanone ring plays a crucial role in determining the specific biological effects and potency of these molecules. This guide focuses on comparing this compound with other 2-alkyl substituted cyclopentanones to elucidate the impact of the alkyl group's structure on biological activity.
Comparative Analysis of Biological Activities: A Structure-Activity Relationship Perspective
Direct comparative studies on the biological activity of a homologous series of 2-alkylcyclopentanones are not extensively available in the current literature. However, by examining the biological activities of various cyclopentanone derivatives, we can infer a structure-activity relationship (SAR).
General Observations on 2-Alkylcyclopentanones
The nature of the alkyl substituent at the 2-position of the cyclopentanone ring can significantly influence its biological activity. This is largely attributable to two key factors:
-
Lipophilicity: The length and branching of the alkyl chain affect the molecule's overall lipophilicity (its ability to dissolve in fats, oils, and lipids). Increased lipophilicity can enhance the ability of a compound to cross cell membranes, which may lead to increased biological activity.
-
Steric Hindrance: The size and shape of the alkyl group can influence how the molecule interacts with biological targets such as enzymes and receptors. A bulky substituent like a cyclopentyl group may provide a better fit for some target binding sites while hindering interaction with others.
Summary of Known Biological Data for 2-Alkylcyclopentanones
The following table summarizes the available information on this compound and other selected 2-alkylcyclopentanones. It is important to note the lack of direct comparative quantitative data (e.g., IC50 or MIC values) for the parent compounds in the literature.
| Compound Name | Alkyl Substituent | Known Biological Mentions/Uses |
| 2-Methylcyclopentanone | Methyl | Limited biological data available; some physical and chemical properties have been characterized.[6] |
| 2-Pentylcyclopentanone | Pentyl | Used as a fragrance and flavoring agent.[5][7] |
| 2-Heptylcyclopentanone | Heptyl | Used as a fragrance ingredient; reported to cause skin irritation.[2][8][9][10] |
| 2-Octylcyclopentanone | Octyl | Shown to possess broad-spectrum antimicrobial activity.[11] |
| This compound | Cyclopentyl | Primarily used as a flavoring and fragrance ingredient; limited specific biological activity data is publicly available.[12] |
From the available data, a trend can be observed where longer alkyl chains (heptyl, octyl) are associated with reported biological activities like skin irritation and antimicrobial effects. This suggests that the lipophilicity conferred by the alkyl chain is a determinant of these properties. The cyclopentyl group of this compound can be considered a bulky and moderately lipophilic substituent. Its cyclic nature may impose conformational rigidity, which could be a key factor in its interaction with specific biological targets.
Potential Mechanisms of Action
While the specific molecular targets for many simple 2-alkylcyclopentanones are not well-elucidated, the broader class of cyclopentenones (cyclopentanones with a double bond in the ring) are known to interact with key cellular signaling pathways. For instance, some cyclopentenone prostaglandins exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[13] It is plausible that saturated cyclopentanones also interact with cellular nucleophiles, such as cysteine residues in proteins, which could underpin their biological effects. For certain anticancer cyclopentanone derivatives, the mechanism is thought to involve the attack by biological thiols.[3]
Signaling Pathway Diagram: Hypothetical Interaction with a Kinase
References
- 1. Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Heptylcyclopentanone | C12H22O | CID 8710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lib.ui.ac.id [lib.ui.ac.id]
- 4. [Synthesis and antiinflammatory activity of 2-(E)-benzylidene-5-(N-substituted aminomethyl) cyclopentanones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Pentylcyclopentan-1-one | C10H18O | CID 20959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EPI System Information for 2-methyl cyclopentanone 1120-72-5 [thegoodscentscompany.com]
- 7. chemimpex.com [chemimpex.com]
- 8. fleuramone (IFF), 137-03-1 [thegoodscentscompany.com]
- 9. echemi.com [echemi.com]
- 10. Update to RIFM fragrance ingredient safety assessment, 2-heptylcyclopentanone, CAS Registry Number 137-03-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Marine Cyclic Peptides: Antimicrobial Activity and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory cyclopentene derivatives from the inner bark of Tabebuia avellanedae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclopentanone, 2-(2-methyl-2-propenyl)- | C9H14O | CID 12222022 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Definitive Guide to the Structural Validation of 2-Cyclopentylcyclopentanone using 2D NMR Spectroscopy
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of novel and existing molecules is a cornerstone of scientific rigor. Trivial errors in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the failure of promising drug candidates. This guide provides a comprehensive, in-depth analysis of the validation of the 2-Cyclopentylcyclopentanone structure, leveraging a suite of powerful two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques.
This document moves beyond a simple recitation of protocols. It is designed for researchers, scientists, and drug development professionals, offering a detailed rationale behind the experimental choices and a logical, self-validating workflow for structural elucidation. We will demonstrate how the synergistic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provides an irrefutable structural proof, far surpassing the capabilities of one-dimensional (1D) NMR alone.
The Challenge: Beyond the 1D Spectrum
While 1D ¹H and ¹³C NMR are foundational techniques, they often present significant limitations when analyzing molecules with multiple similar spin systems, such as this compound. The presence of two cyclopentyl rings leads to significant signal overlap in the aliphatic region of the ¹H NMR spectrum, making definitive assignments based on chemical shift and multiplicity challenging. 2D NMR spectroscopy overcomes this by spreading the information into a second dimension, revealing correlations between nuclei that are essential for piecing together the molecular puzzle.[1][2][3]
A Multi-faceted Approach to Structural Validation
Our approach is rooted in a systematic, multi-technique validation process. Each experiment provides a unique piece of the structural puzzle, and their combined interpretation forms a self-reinforcing web of evidence.
Our chosen 2D NMR toolkit includes:
-
¹H-¹H COSY (Correlation Spectroscopy): To identify protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of proton-proton spin systems within each ring.[4][5]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To directly correlate each proton with the carbon atom it is attached to. This provides a clear picture of the one-bond C-H connections.[3][6]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To reveal correlations between protons and carbons over two or three bonds. This is the key to connecting the different spin systems and definitively placing the substituent on the cyclopentanone ring.[3][7]
Below is a graphical representation of our experimental workflow, designed for comprehensive and unambiguous structural elucidation.
Caption: Experimental workflow for the 2D NMR validation of this compound.
Experimental Protocol: Acquiring High-Quality 2D NMR Data
The integrity of our analysis is contingent on the quality of the acquired data. The following is a detailed, step-by-step protocol for the acquisition of COSY, HSQC, and HMBC spectra.
1. Sample Preparation:
-
Analyte Quantity: Accurately weigh 15-20 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single, well-characterized residual solvent peak.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm to ensure it is within the active volume of the spectrometer's detection coils.
2. Spectrometer Setup and 1D Spectra Acquisition:
-
Instrumentation: A 500 MHz (or higher field) NMR spectrometer equipped with a cryoprobe is recommended for optimal sensitivity and resolution.
-
Locking and Shimming: Insert the sample into the spectrometer, lock on the deuterium signal of the CDCl₃, and perform automated shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum to verify sample purity and to determine the spectral width for the 2D experiments.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide the chemical shifts for all unique carbon atoms in the molecule.
3. 2D NMR Parameter Optimization and Acquisition:
-
COSY (Gradient-Selected):
-
Use the spectral width determined from the 1D ¹H spectrum.
-
Acquire a 2048 x 256 data matrix.
-
Set the number of scans (NS) to 4 or 8 and the number of dummy scans (DS) to 2.
-
-
HSQC (Sensitivity-Enhanced, Gradient-Selected):
-
Set the ¹H spectral width as determined previously.
-
Set the ¹³C spectral width to encompass all carbon signals observed in the 1D ¹³C spectrum.
-
Acquire a 2048 x 256 data matrix.
-
Set NS to 8 or 16 and DS to 4.
-
-
HMBC (Gradient-Selected):
-
Set the ¹H and ¹³C spectral widths as for the HSQC experiment.
-
Acquire a 2048 x 512 data matrix.
-
Set the long-range coupling delay (typically optimized for a J-coupling of 8 Hz) to 60-80 ms.
-
Set NS to 16 or 32 and DS to 8.
-
4. Data Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a Fourier transform.
-
Phase correct the spectra.
-
Calibrate the spectra using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Predicted NMR Data and Structural Assignment
The following tables summarize the predicted ¹H and ¹³C chemical shifts for this compound, along with the expected key 2D NMR correlations. The numbering scheme used for assignment is provided below.
Numbering Scheme for this compound
Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Carbon Type |
| 1 | - | ~220 | C=O |
| 2 | ~2.3 - 2.5 | ~50 | CH |
| 3 | ~1.9 - 2.1 | ~38 | CH₂ |
| 4 | ~1.6 - 1.8 | ~21 | CH₂ |
| 5 | ~1.9 - 2.1 | ~30 | CH₂ |
| 1' | ~2.0 - 2.2 | ~45 | CH |
| 2'/5' | ~1.5 - 1.7 | ~32 | CH₂ |
| 3'/4' | ~1.2 - 1.4 | ~25 | CH₂ |
Note: Chemical shifts are estimations based on known values for cyclopentanone, cyclopentane, and the influence of alkyl and carbonyl groups. Actual experimental values may vary.
Interpretation of 2D NMR Spectra: A Step-by-Step Elucidation
¹H-¹H COSY: Mapping the Proton Networks
The COSY spectrum reveals the connectivity of protons within each ring.
-
Cyclopentanone Ring: We expect to see a correlation between the proton at position 2 (H-2) and the protons at positions 3 (H-3) and 5 (H-5). Further correlations will be observed between H-3 and H-4, and between H-4 and H-5, establishing the cyclic nature of this spin system.
-
Cyclopentyl Ring: A separate network of correlations will be seen for the cyclopentyl substituent. The proton at 1' (H-1') will show correlations to the protons at 2' and 5' (H-2'/H-5'). These, in turn, will couple to the protons at 3' and 4' (H-3'/H-4'), which will also show mutual coupling.
Caption: Key expected ¹H-¹H COSY correlations for this compound.
¹H-¹³C HSQC: Linking Protons to their Carbons
The HSQC spectrum provides a direct link between the proton and carbon chemical shifts for all C-H bonds. This allows for the unambiguous assignment of the ¹³C spectrum based on the more readily interpretable ¹H spectrum. For instance, the proton signal around 2.3-2.5 ppm will show a correlation to the carbon signal around 50 ppm, confirming the assignment of H-2 and C-2.
¹H-¹³C HMBC: Bridging the Fragments
The HMBC spectrum is the crucial final step in confirming the overall structure. It reveals long-range correlations (2-3 bonds) that connect the two ring systems and confirm the position of the carbonyl group.
Key Expected HMBC Correlations:
-
H-2 to C-1, C-3, C-5, and C-1': This is a critical set of correlations. The correlation from H-2 to the carbonyl carbon (C-1) at ~220 ppm confirms the alpha position of H-2. The correlations to C-3 and C-5 are expected within the cyclopentanone ring. The most important correlation here is from H-2 to C-1', which definitively links the cyclopentanone ring to the cyclopentyl substituent at the 2-position.
-
H-1' to C-2, C-2', and C-5': The correlation from H-1' back to C-2 provides reciprocal confirmation of the linkage between the two rings.
-
H-3 and H-5 to C-1: These correlations further solidify the positions of these protons relative to the carbonyl group.
Table 2: Summary of Key Expected 2D NMR Correlations
| Proton(s) | COSY Correlations | HSQC Correlation (Carbon) | Key HMBC Correlations (Carbons) |
| H-2 | H-3, H-5 | C-2 | C-1, C-3, C-5, C-1' |
| H-3 | H-2, H-4 | C-3 | C-1, C-2, C-4, C-5 |
| H-4 | H-3, H-5 | C-4 | C-2, C-3, C-5 |
| H-5 | H-2, H-4 | C-5 | C-1, C-2, C-3, C-4 |
| H-1' | H-2'/5' | C-1' | C-2, C-2', C-5' |
| H-2'/5' | H-1', H-3'/4' | C-2'/5' | C-1', C-3'/4' |
| H-3'/4' | H-2'/5' | C-3'/4' | C-1', C-2'/5' |
Conclusion: A Self-Validating System for Structural Integrity
The combined application of COSY, HSQC, and HMBC provides a robust and self-validating system for the structural elucidation of this compound.
-
COSY establishes the proton connectivity within each of the two rings.
-
HSQC links each proton to its directly attached carbon, allowing for the assignment of the ¹³C spectrum.
-
HMBC provides the crucial long-range correlations that piece the fragments together, confirming the point of attachment between the two rings and their positions relative to the carbonyl group.
This systematic approach eliminates the ambiguity inherent in 1D NMR analysis and provides the high level of confidence in structural assignment that is demanded in modern chemical research and drug development. By understanding the "why" behind each experimental choice, researchers can confidently apply this workflow to a wide range of complex organic molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. spectrabase.com [spectrabase.com]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. 2-Methylcyclopentanone(1120-72-5) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Guide to Cross-Referencing Experimental and Calculated Spectral Data for 2-Cyclopentylcyclopentanone
This guide provides an in-depth comparison of experimental and calculated spectral data for 2-Cyclopentylcyclopentanone, a compound recognized for its distinct fruity, green, and minty aroma, making it a valuable ingredient in the flavor and fragrance industry.[1][2] For researchers, scientists, and professionals in drug development, accurate structural elucidation and characterization are paramount. This document serves as a practical guide to integrating experimental spectroscopic data with computational predictions, offering a robust framework for validating molecular structures and understanding their spectroscopic signatures.
Part 1: The Foundation - Acquiring High-Quality Spectral Data
The integrity of any spectral comparison hinges on the quality of the initial data. This section outlines the established methodologies for obtaining experimental spectra for a liquid ketone like this compound and the computational approaches used to predict them.
Experimental Data Acquisition: The Ground Truth
The primary experimental techniques for characterizing organic molecules are Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
-
FTIR Spectroscopy: This technique probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite bonds to a higher vibrational state, revealing the functional groups present. For liquid samples, Attenuated Total Reflectance (ATR) is a common and convenient sampling method that requires minimal sample preparation.[3][4]
-
NMR Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule. It relies on the magnetic properties of atomic nuclei, where different chemical environments result in distinct resonance frequencies (chemical shifts). High-quality spectra depend critically on proper sample preparation to ensure a homogeneous solution free of particulate matter and paramagnetic impurities.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique first separates volatile compounds in a mixture and then detects them based on their mass-to-charge ratio. For a pure compound like this compound, GC-MS confirms its purity and provides its molecular weight and a characteristic fragmentation pattern.[6][7][8][9][10]
Computational Data Generation: The Theoretical Framework
Computational chemistry, particularly Density Functional Theory (DFT), has become a standard tool for predicting molecular properties, including vibrational frequencies and NMR chemical shifts.[11][12] These calculations provide a theoretical spectrum that can be directly compared with experimental results.
-
Vibrational Frequency Calculations: DFT calculations can predict the infrared spectrum by computing the second derivatives of the energy with respect to the atomic positions. This is typically done within the harmonic approximation, which models molecular vibrations as simple harmonic oscillators.[11]
-
NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and accurate approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them to a standard compound like Tetramethylsilane (TMS).[13][14] The accuracy of these predictions is highly dependent on the choice of the functional and basis set.[13][15][16]
Part 2: The Workflow - From Sample to Spectrum
To illustrate the relationship between these processes, the following diagrams outline the typical workflows for both experimental and computational spectral analysis.
Caption: Workflow for experimental spectral data acquisition.
Caption: Workflow for computational spectral data prediction.
Part 3: Data Cross-Referencing - A Comparative Analysis
This section presents a direct comparison of publicly available experimental data with calculated values.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch.
| Feature | Experimental (Gas Phase) [cm⁻¹][17] | Experimental (Neat) [cm⁻¹][1] | Notes |
| C=O Stretch | ~1745 | ~1738 | The strong carbonyl stretch is characteristic of a saturated five-membered ring ketone. The slight redshift in the neat phase compared to the gas phase is expected due to intermolecular interactions. |
| C-H Aliphatic Stretch | ~2870-2960 | ~2870-2960 | These bands correspond to the stretching vibrations of the C-H bonds in the cyclopentyl rings. |
Causality Behind Experimental Choices: The use of both gas-phase and neat (liquid) spectra provides insight into the effect of the molecular environment. Gas-phase spectra represent the molecule in an isolated state, while the neat spectrum reflects the influence of intermolecular forces in the condensed phase.
Mass Spectrometry (GC-MS)
The mass spectrum provides the molecular weight and fragmentation pattern.
| Feature | Experimental (Electron Ionization)[17] | Calculated | Notes |
| Molecular Ion [M]⁺ | 152 m/z | Exact Mass: 152.1201 u | The experimental molecular ion peak confirms the molecular formula C₁₀H₁₆O. The calculated exact mass provides a high-precision value. |
| Key Fragments | 124, 96, 83, 67, 55 m/z | - | These fragments arise from characteristic cleavages of the cyclopentyl rings and are crucial for structural confirmation. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum shows distinct signals for each chemically unique carbon atom.
| Carbon Atom | Experimental (CDCl₃) [ppm][1] | Notes |
| C=O | ~222.0 | The carbonyl carbon is highly deshielded and appears far downfield, which is characteristic of ketones. |
| CH (α to C=O) | ~52.0 | The carbon atom to which the other cyclopentyl group is attached. |
| CH (bridgehead) | ~45.0 | The carbon atom of the second ring directly bonded to the first. |
| CH₂ (ring 1) | ~38.0, ~29.0, ~21.0 | The methylene carbons of the cyclopentanone ring show distinct chemical shifts due to their different environments. |
| CH₂ (ring 2) | ~31.0, ~25.0 | The methylene carbons of the substituent cyclopentyl ring. |
Note: Specific assignments of the CH₂ groups would require more advanced 2D NMR experiments, but the calculated values would provide a strong basis for these assignments.
Part 4: Detailed Experimental and Computational Protocols
For reproducibility and scientific integrity, the following sections provide detailed, self-validating protocols.
Protocol 1: FTIR-ATR Analysis
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Collection: Clean the ATR crystal (typically diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Collect a background spectrum. This step is crucial as it subtracts the absorbance from the atmosphere (CO₂, H₂O) and the instrument itself.[18]
-
Sample Application: Place a single drop of this compound directly onto the ATR crystal, ensuring it completely covers the crystal surface.
-
Sample Spectrum Collection: Acquire the sample spectrum. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with solvent to remove any sample residue.
Protocol 2: Solution-State NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-20 mg of this compound for a ¹H NMR spectrum, or 20-50 mg for a ¹³C NMR spectrum, into a clean, dry vial.[5][19]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[5][20] The deuterated solvent is necessary for the spectrometer's lock system.[21]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is critical for high-resolution spectra.[5]
-
Filtering: Filter the solution through a small plug of glass wool or a syringe filter placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[20] This removes any particulate matter that could degrade spectral quality.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
-
Instrument Insertion: Insert the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning within the NMR probe before inserting it into the spectrometer.[20]
Protocol 3: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in a volatile solvent like dichloromethane or hexane.[6] Transfer the solution to a 2 mL GC vial.
-
Instrument Conditions:
-
Injector: Set to a temperature of ~250 °C. Inject 1 µL of the sample in split mode (e.g., 50:1 split ratio) to prevent column overloading.[6]
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature of ~280 °C.
-
Mass Spectrometer: Use electron ionization (EI) at 70 eV. Scan a mass range from 40 to 400 m/z.
-
-
Data Acquisition: Initiate the run. The sample will travel through the column, separate from any impurities, and enter the mass spectrometer for detection.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time and the mass spectrum of the eluted peak.
Protocol 4: DFT-Based Spectral Calculation
-
Structure Building: Construct a 3D model of this compound using molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable level of theory for this is DFT with the B3LYP functional and a Pople-style basis set like 6-31G(d,p).[14]
-
Frequency Calculation: Using the optimized geometry, perform a vibrational frequency calculation at the same level of theory. This will yield the harmonic vibrational frequencies and their corresponding IR intensities.[22][23] Confirm that the optimization resulted in a true minimum by ensuring there are no imaginary frequencies.
-
NMR Calculation: Using the same optimized geometry, perform an NMR shielding calculation using the GIAO method.[13] It is often beneficial to use a basis set specifically designed for NMR calculations, such as the pcS-n series.[15][24]
-
Data Processing:
-
IR: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. They can be scaled by an empirical factor (typically ~0.96-0.98 for B3LYP/6-31G(d,p)) for better agreement. The output can be visualized as a spectrum by fitting the frequencies and intensities to a Lorentzian or Gaussian peak shape.
-
NMR: Convert the calculated absolute shielding values (σ) to chemical shifts (δ) by subtracting them from the shielding value of a reference compound (TMS) calculated at the same level of theory: δ = σ(ref) - σ(calc).[14]
-
Conclusion
The cross-referencing of experimental and calculated spectral data provides a powerful, self-validating system for the structural analysis of this compound. Experimental methods provide tangible, real-world measurements, while computational chemistry offers invaluable predictive power and aids in the interpretation of complex spectra. The close agreement between the experimental data and the expected results from theoretical models lends a high degree of confidence to the structural assignment. This integrated approach, combining empirical observation with theoretical prediction, represents a cornerstone of modern chemical analysis, ensuring accuracy and reliability in research and development.
References
- 1. This compound | C10H16O | CID 21003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use - Google Patents [patents.google.com]
- 3. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 5. organomation.com [organomation.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. chimia.ch [chimia.ch]
- 13. Impacts of basis sets, solvent models, and NMR methods on the accuracy of 1H and 13C chemical shift calculations for biaryls: a DFT study | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. mdpi.com [mdpi.com]
- 17. [1,1'-Bicyclopentyl]-2-one [webbook.nist.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 20. sites.bu.edu [sites.bu.edu]
- 21. depts.washington.edu [depts.washington.edu]
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- 23. ethz.ch [ethz.ch]
- 24. arxiv.org [arxiv.org]
The Ascendance of 2-Cyclopentylcyclopentanone: A Superior Precursor for Next-Generation High-Density Fuels
A Comparative Guide for Researchers and Scientists in Advanced Propulsion and Sustainable Energy
In the relentless pursuit of enhanced performance for volume-limited aerospace vehicles, the development of high-energy-density fuels (HEDFs) is paramount.[1][2] These advanced synthetic liquid hydrocarbons offer greater energy content per unit volume, translating to increased range, payload capacity, and overall mission capability.[3] While petroleum-based HEDFs like JP-10 have been the benchmark, the imperative for sustainable and renewable alternatives has catalyzed research into biomass-derived precursors.[1][3] Among these, 2-Cyclopentylcyclopentanone, a derivative of lignocellulosic biomass, is emerging as a highly promising candidate for the synthesis of superior polycycloalkane fuels.[4][5]
This guide provides an in-depth technical comparison of this compound as a high-density fuel precursor against other notable alternatives. We will delve into the causality behind its synthetic advantages, present supporting experimental data, and offer detailed protocols for its conversion and evaluation.
The Strategic Advantage of Cyclopentanone-Derived Precursors
The journey from biomass to high-performance fuel is a multi-step process, and the choice of the initial platform molecule is critical. Cyclopentanone, obtainable from the hemicellulose fraction of lignocellulose, serves as a versatile and sustainable starting point.[3][4][5] The strategic C-C bond formation through aldol condensation of cyclopentanone is a key step, leading to larger molecules that, upon hydrodeoxygenation (HDO), yield dense, multi-cyclic alkane structures. This compound is a pivotal intermediate in this pathway.
Synthesis Pathway: From Cyclopentanone to High-Density Polycycloalkanes
The conversion of cyclopentanone to a high-density fuel blendstock typically involves a two-stage process:
-
Aldol Condensation and Hydrogenation: Cyclopentanone undergoes a self-aldol condensation followed by hydrogenation to form this compound. This initial dimerization is crucial for building the molecular weight and cyclic structure necessary for high density.[4][5] A one-pot reaction of cyclopentanone and hydrogen, catalyzed by Raney metal and alkali hydroxides, has been shown to produce this compound with high carbon yields.[4][5][6]
-
Further Condensation and Hydrodeoxygenation (HDO): this compound can then undergo further self-aldol condensation to form a larger intermediate.[4][5] This is followed by a comprehensive HDO process to remove all oxygen atoms, resulting in a saturated polycycloalkane mixture. This final step is critical for ensuring fuel stability and maximizing its energy content.[4][5]
Performance Benchmarking: this compound vs. The Field
The ultimate measure of a fuel precursor's viability lies in the properties of the final fuel. Here, we compare a polycycloalkane mixture derived from this compound with the established high-density fuel JP-10 and fuels derived from other renewable precursors.
| Fuel Candidate | Precursor(s) | Density (g/mL at 298 K) | Net Heat of Combustion (MJ/L) | Freezing Point (K) | Citation(s) |
| Polycycloalkane Mixture | This compound | 0.943 | ~39.8 (estimated) | 233.7 | [4][5] |
| JP-10 (Exo-tetrahydrodicyclopentadiene) | Dicyclopentadiene | 0.94 | 39.6 | 195 | [1] |
| Tricyclic Alkanes | Methyl benzaldehydes and Cyclohexanone | 0.96 - 0.99 | Not Reported | 256.15 - 233.15 | [7] |
| Bicycloalkane Mixture | Creosol and Formaldehyde | 0.90 | 41.6 | 246.5 | [8] |
| Dimerized β-pinene Fuel | β-pinene | 0.938 | 39.5 | < 198.15 | [1] |
| Cycloalkanes | Cyclopentanone and Furfural | 0.83 | ~35.8 (estimated from heating value) | 245.45 | [6] |
Analysis of Performance Data:
The data clearly indicates that the polycycloalkane mixture derived from this compound exhibits a density (0.943 g/mL) that is not only comparable but slightly exceeds that of the widely used JP-10 (0.94 g/mL).[1][4][5] This high density is a direct result of the compact, polycyclic structure of the fuel molecules. While the net heat of combustion for the this compound-derived fuel is not explicitly stated in the initial sources, it is expected to be competitive with JP-10 based on its high density and hydrocarbon nature.
A notable advantage of the this compound-derived fuel is its potential for a significantly lower freezing point (233.7 K) compared to some other renewable alternatives, which is a critical parameter for aviation fuels operating at high altitudes.[4][5]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for the synthesis and evaluation of this compound-derived fuel are provided below.
Protocol 1: One-Pot Synthesis of this compound
Objective: To synthesize this compound from cyclopentanone via a one-pot aldol condensation and hydrogenation reaction.
Materials:
-
Cyclopentanone
-
Raney Cobalt (catalyst)
-
Potassium Hydroxide (KOH) (alkali hydroxide)
-
Hydrogen (H₂) gas
-
High-pressure autoclave reactor with magnetic stirring
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Charge the autoclave reactor with cyclopentanone, Raney Cobalt catalyst, and KOH.
-
Seal the reactor and purge with H₂ gas several times to remove air.
-
Pressurize the reactor with H₂ to the desired pressure.
-
Heat the reactor to 353 K while stirring.
-
Maintain the reaction conditions for the specified duration.
-
After the reaction, cool the reactor to room temperature and carefully vent the H₂ gas.
-
Collect the liquid product and separate the catalyst by filtration.
-
Analyze the product mixture using GC-MS to determine the yield and selectivity of this compound.
Protocol 2: Hydrodeoxygenation to Polycycloalkanes
Objective: To convert this compound and its condensation products into a fully saturated polycycloalkane fuel.
Materials:
-
This compound (and its self-condensation product)
-
Ni-SiO₂ catalyst
-
Fixed-bed flow reactor
-
Hydrogen (H₂) gas
-
Solvent (if necessary, though solvent-free is preferred)[4][5]
-
Product collection system
-
Standard fuel analysis equipment (for density, viscosity, freezing point, etc.)
Procedure:
-
Pack the fixed-bed reactor with the Ni-SiO₂ catalyst.
-
Pre-treat the catalyst under a flow of H₂ at an elevated temperature.
-
Introduce the this compound feed into the reactor along with a co-current flow of H₂.
-
Maintain the reactor at the desired temperature and pressure for HDO.
-
Collect the liquid product downstream of the reactor.
-
Analyze the product to confirm the complete removal of oxygen and to characterize its physical and chemical properties as a high-density fuel.
Visualizing the Pathways
To better illustrate the processes described, the following diagrams outline the synthesis and evaluation workflows.
Caption: Synthesis pathway from cyclopentanone to high-density polycycloalkane fuel.
Caption: Workflow for the evaluation of high-density fuel performance.
Conclusion and Future Outlook
This compound stands out as a formidable precursor for the next generation of sustainable, high-density aviation fuels. Its synthesis from renewable cyclopentanone, coupled with a straightforward conversion process to polycycloalkanes with properties rivaling or exceeding those of JP-10, underscores its significant potential. The favorable density and low-temperature characteristics make it particularly attractive for advanced aerospace applications.
Further research should focus on optimizing the catalytic processes for both the synthesis of this compound and its subsequent hydrodeoxygenation to maximize yields and minimize costs. Additionally, comprehensive testing of the final fuel blend in real-world combustion systems will be crucial for its eventual adoption. The continued development of such biomass-derived HEDFs is not merely an academic exercise but a critical step towards a more sustainable and high-performing future for aviation and defense.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Renewable High-Density Fuel with Vanillin and Cyclopentanone Derived from Hemicellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of high-density aviation fuels with methyl benzaldehyde and cyclohexanone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of a high-density jet fuel with creosol and formaldehyde - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
A Comparative Review of Alternative Synthetic Routes to 2-Cyclopentylcyclopentanone
Introduction
2-Cyclopentylcyclopentanone is a valuable synthetic intermediate in the fragrance and pharmaceutical industries, prized for its unique organoleptic properties and as a building block for more complex molecules. The efficient and scalable synthesis of this disubstituted cyclopentanone is a topic of significant interest for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the most prominent synthetic routes to this compound, offering in-depth technical insights, detailed experimental protocols, and a quantitative comparison of their respective efficiencies and practicalities.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and disadvantages. The most well-established and practical methods include:
-
Self-Condensation of Cyclopentanone followed by Catalytic Hydrogenation: A direct and often high-yielding approach.
-
Alkylation of Cyclopentanone via Enamine Intermediate: A classic method for controlled α-alkylation of ketones.
-
Dieckmann Condensation of a Substituted Adipic Acid Ester: A powerful cyclization strategy for constructing the cyclopentanone ring.
This guide will delve into the intricacies of each of these routes, providing a comprehensive overview to inform synthetic planning and process development.
Route 1: Self-Condensation of Cyclopentanone and Subsequent Hydrogenation
This two-step, one-pot or sequential approach is arguably the most direct and industrially viable method for the synthesis of this compound. It leverages the self-condensation of cyclopentanone to form an α,β-unsaturated ketone, which is then reduced to the desired saturated product.
Reaction Workflow
Caption: Workflow for the synthesis of this compound via self-condensation and hydrogenation.
Mechanistic Insights
The self-condensation is a base-catalyzed aldol condensation. The base abstracts an α-proton from a molecule of cyclopentanone to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second cyclopentanone molecule. The resulting aldol adduct readily dehydrates to form the thermodynamically stable α,β-unsaturated ketone, 2-cyclopentylidene-cyclopentanone.
The subsequent catalytic hydrogenation involves the addition of hydrogen across the carbon-carbon double bond of the enone. This is typically achieved using a heterogeneous catalyst such as palladium on carbon (Pd/C) or a mixed metal oxide catalyst like NiO-Co3O4/TiO2.[1]
Experimental Protocol: One-Pot Synthesis
Materials:
-
Cyclopentanone
-
Palladium on aluminum oxide (0.5% Pd)
-
Hydrogen gas
-
Nitrogen gas
-
Autoclave reactor
Procedure:
-
A mixture of 1000 ml (930 g; 11 mol) of cyclopentanone, 500 ml (425 g, 3.7 mol) of n-heptanal (as a representative aldehyde for a similar condensation), and 70 g of a powdery catalyst containing 0.5% by weight of palladium on aluminum oxide is placed in an autoclave.[2]
-
After flushing with nitrogen and hydrogen, a hydrogen pressure of 10 bar is applied at 25 °C.[2]
-
The mixture is then heated to 110 °C for 3 hours under a hydrogen pressure of 35 bar.[2]
-
Finally, the temperature is raised to 160 °C at a hydrogen pressure of 50 bar until the pressure remains constant (approximately 10 hours).[2]
-
After cooling and venting the autoclave, the catalyst is separated by filtration.[2]
-
The resulting crude product is purified by fractional distillation to yield 2-heptylcyclopentanone. A similar procedure can be adapted for the self-condensation of cyclopentanone.[2]
Note: This protocol is adapted from a similar synthesis and may require optimization for the specific self-condensation of cyclopentanone.
Route 2: Alkylation of Cyclopentanone via Enamine Intermediate
The Stork enamine synthesis provides a milder alternative to direct alkylation of ketone enolates, which can be prone to side reactions like poly-alkylation.[3] This method involves the formation of an enamine from cyclopentanone, followed by alkylation with a suitable cyclopentyl electrophile and subsequent hydrolysis to furnish the desired product.
Reaction Workflow
References
- 1. One-step synthesis of this compound from cyclopentanone catalyzed by NiO-Co3O4/TiO2: reaction pathway - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 2. EP0194591B1 - Process for the preparation of 2-alkyl-cyclopentanones - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Quantifying the Purity of Synthesized 2-Cyclopentylcyclopentanone using GC-MS
For researchers, scientists, and professionals in drug development, the precise quantification of a synthesized compound's purity is a critical, non-negotiable aspect of quality control. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity determination of 2-Cyclopentylcyclopentanone, a notable fragrance and flavoring agent.[1][2][3] We will explore the causality behind experimental choices, compare GC-MS with viable alternatives, and provide actionable protocols to ensure the trustworthiness of your analytical outcomes.
The Analytical Imperative: Why Purity Matters for this compound
This compound is a key ingredient in various consumer products, from dentifrices and cosmetics to foodstuffs.[1][2] Its characteristic fresh, minty, and fruity aroma makes it a valuable component in fragrance and flavor compositions.[1][3][4] In the context of its application, especially in products intended for human use, even minute impurities can alter the organoleptic profile, impact stability, or, in the worst case, introduce toxicological risks. Therefore, a robust and reliable analytical method for purity quantification is paramount.
A common synthesis route for this compound involves the condensation of cyclopentanone to form 2-cyclopentylidene-cyclopentanone, followed by hydrogenation.[1] This process, while effective, can introduce several potential impurities that must be analytically monitored:
-
Unreacted Starting Materials: Residual cyclopentanone and 2-cyclopentylidene-cyclopentanone.
-
Byproducts: Isomers or products of incomplete hydrogenation.
-
Solvents and Reagents: Residual solvents used during the reaction and workup, and traces of catalysts.
GC-MS: The Gold Standard for Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted analytical technique for separating and identifying volatile and semi-volatile organic compounds, making it exceptionally well-suited for the analysis of this compound.[5][6] The technique combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[6]
The fundamental principle of GC-MS involves:
-
Vaporization and Separation (GC): The sample is injected into a heated inlet, where it is vaporized. An inert carrier gas (typically helium or hydrogen) sweeps the vaporized sample onto a long, thin capillary column. The column's inner surface is coated with a stationary phase. Compounds in the mixture interact with this stationary phase to varying degrees, causing them to travel through the column at different rates, thus achieving separation.
-
Ionization and Detection (MS): As each separated compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is bombarded with electrons (in standard Electron Ionization mode), causing it to fragment into charged ions. These ions are then sorted by their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum is a unique fingerprint of the compound, allowing for its unambiguous identification.
The choice of GC-MS for this application is underpinned by its high sensitivity, specificity, and the availability of extensive mass spectral libraries for compound identification.[7]
Visualizing the GC-MS Workflow
Caption: Workflow for the purity analysis of this compound by GC-MS.
A Comparative Analysis of Purity Determination Methods
While GC-MS is a formidable tool, a comprehensive understanding of its capabilities requires a comparison with other established analytical techniques. The choice of method often depends on the specific requirements of the analysis, such as the need for absolute quantification, the nature of the impurities, and available resources.
| Feature | GC-MS | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation of volatile compounds in a gaseous mobile phase followed by mass analysis.[7] | Separation of compounds in a liquid mobile phase based on their affinity for a stationary phase.[5][8] | Measures the nuclear magnetic resonance of atomic nuclei in a magnetic field for structural elucidation and quantification.[9] | Measures the absorption of infrared radiation by a sample to identify functional groups.[9] |
| Best Suited For | Volatile and thermally stable compounds.[7] | Non-volatile or thermally labile compounds. | Absolute quantification without a specific standard of the analyte; structural confirmation.[10] | Rapid identity confirmation and qualitative detection of functional group impurities. |
| Sensitivity | High, especially for volatile compounds. | High, particularly with UV or MS detectors. | Moderate to low; requires higher sample concentrations. | Low; generally not suitable for trace impurity detection. |
| Specificity | Very high, due to chromatographic separation and mass spectral identification.[7] | High, especially when coupled with a diode array or mass spectrometric detector. | Very high; provides detailed structural information. | Low; provides information on functional groups, not specific compounds. |
| Quantification | Excellent with appropriate standards (internal or external). Area percent method is common for purity. | Excellent with appropriate standards. | Excellent for absolute quantification (primary ratio method).[10] | Generally not used for quantification of impurities. |
| Throughput | Moderate; run times can be significant for complex separations. | Can be high with modern UPLC systems.[7] | Low; requires longer acquisition times for good signal-to-noise. | High; analysis is very rapid. |
Experimental Protocols
A self-validating protocol is crucial for ensuring the trustworthiness of results. The following GC-MS method is designed for robustness and is based on standard practices for the analysis of ketone-containing compounds.[11][12]
Detailed GC-MS Protocol for this compound Purity
1. Objective: To determine the purity of a synthesized batch of this compound and identify potential impurities.
2. Materials and Reagents:
-
This compound sample
-
High-purity methanol (or other suitable solvent like dichloromethane)
-
Internal Standard (e.g., Dodecane, if absolute quantification is desired)
-
GC vials with septa
3. Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS).
-
Capillary GC column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is a good starting point.
4. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol to create a 1 mg/mL stock solution.
-
Further dilute this stock solution 1:10 with methanol to a final concentration of 100 µg/mL in a GC vial.
-
Rationale: This concentration is typically sufficient to provide a strong signal for the main component while allowing for the detection of minor impurities without overloading the detector.
5. GC-MS Method Parameters:
| Parameter | Setting | Rationale |
| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of the analyte and impurities. |
| Injection Volume | 1 µL | A standard volume to avoid column and detector overload. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading from the high concentration of the main peak, improving peak shape and allowing for better resolution of minor impurities. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times. |
| Oven Program | Initial: 60 °C (hold 2 min) | Allows for good focusing of the analytes at the head of the column. |
| Ramp: 10 °C/min to 280 °C | A moderate ramp rate to ensure good separation of compounds with varying boiling points. | |
| Final Hold: 5 min at 280 °C | Ensures that any less volatile compounds are eluted from the column. | |
| MS Transfer Line | 280 °C | Prevents condensation of the analytes as they move from the GC to the MS. |
| Ion Source Temp. | 230 °C | A standard temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode that produces reproducible fragmentation patterns for library matching. |
| Mass Scan Range | 40 - 450 m/z | Covers the molecular ion of the target compound (152.23 g/mol ) and its expected fragments, as well as potential lower molecular weight impurities.[2] |
6. Data Analysis and Purity Calculation:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum (key fragments: m/z 84, 67, 55).[1]
-
Identify impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).
-
Calculate the purity using the area percent method:
-
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
-
7. Method Validation: This method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness to ensure it is fit for purpose.[6][13][14]
Conclusion: An Informed Approach to Purity Analysis
For the quantification of synthesized this compound purity, GC-MS stands out as a highly specific, sensitive, and reliable method. Its ability to separate and identify volatile impurities makes it particularly well-suited for monitoring the common byproducts and unreacted materials from its synthesis. While other techniques like HPLC and qNMR have their merits, especially for non-volatile compounds or when absolute quantification is needed, GC-MS provides an optimal balance of performance and information for this specific application. By employing a well-developed and validated GC-MS method, researchers and drug development professionals can confidently ascertain the purity of their synthesized this compound, ensuring the quality, safety, and efficacy of their final products.
References
- 1. EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use - Google Patents [patents.google.com]
- 2. This compound | C10H16O | CID 21003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-cyclopentyl cyclopentanone, 4884-24-6 [thegoodscentscompany.com]
- 4. parchem.com [parchem.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. impactfactor.org [impactfactor.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 9. rroij.com [rroij.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 13. researchtrendsjournal.com [researchtrendsjournal.com]
- 14. pharmaguru.co [pharmaguru.co]
The Untapped Potential of 2-Cyclopentylcyclopentanone in Asymmetric Synthesis: A Comparative Guide to Future Research
An Objective Evaluation of a Novel Scaffold Against Established Methodologies
To our readership of researchers, scientists, and drug development professionals: The quest for novel chiral building blocks is a cornerstone of modern asymmetric synthesis. This guide ventures into uncharted territory to investigate the potential of 2-Cyclopentylcyclopentanone , a molecule thus far primarily recognized for its organoleptic properties. While direct experimental data on its application in asymmetric synthesis is notably absent from current literature, its structural features merit a thorough theoretical and comparative analysis against established synthetic strategies. This document serves as a roadmap for future research, providing a comprehensive overview of existing methods for the asymmetric synthesis of substituted cyclopentanones and contextualizing where this compound could potentially offer unique advantages.
The Allure of the Cyclopentanone Core in Medicinal Chemistry
The cyclopentanone moiety is a privileged scaffold found in a vast array of biologically active natural products and pharmaceuticals.[1][2] Its rigid, five-membered ring system allows for the precise spatial arrangement of substituents, a critical feature for molecular recognition and biological activity. Notable examples include prostaglandins, which are involved in a wide range of physiological processes, and various antiviral and anticancer agents.[2][3] The development of efficient and stereocontrolled methods to access functionalized cyclopentanones is therefore a paramount objective in organic synthesis.[1]
Current Strategies for Asymmetric Cyclopentanone Synthesis: A Comparative Overview
A multitude of powerful techniques have been developed for the enantioselective synthesis of chiral cyclopentanones. Understanding these established methods is crucial for appreciating the potential avenues for this compound.
Organocatalysis: The Rise of Metal-Free Asymmetric Transformations
Organocatalysis has emerged as a dominant strategy for the construction of chiral carbocycles.[4] Proline and its derivatives, as well as chiral thioureas and phosphoric acids, have been successfully employed to catalyze a variety of reactions leading to enantioenriched cyclopentanones.[5][6]
Key Organocatalytic Approaches:
-
Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated cyclopentenones is a cornerstone of organocatalysis. Chiral amines can activate enones towards attack, while chiral phase-transfer catalysts can control the stereochemistry of the incoming nucleophile.
-
Domino Reactions: Multi-component reactions that form multiple bonds and stereocenters in a single pot offer exceptional efficiency.[4] Organocatalytic domino reactions have been ingeniously designed to construct highly functionalized cyclopentane rings from simple acyclic precursors.[4]
-
Intramolecular Cyclizations: The enantioselective cyclization of linear substrates is another powerful approach. For instance, the intramolecular Michael addition of a tethered nucleophile to an enone can be effectively catalyzed by chiral organocatalysts to yield cyclic products with high stereocontrol.
Hypothetical Application of this compound in Organocatalysis:
While this compound itself is achiral, it could serve as a precursor to chiral catalysts or as a substrate in desymmetrization reactions.
-
As a Catalyst Precursor: Functionalization of the cyclopentyl or cyclopentanone ring could lead to novel chiral ligands or organocatalysts. For example, introduction of an amino group could lead to a new class of proline-type catalysts.
-
In Desymmetrization Reactions: If a prochiral derivative of this compound could be synthesized (e.g., with substituents on the cyclopentyl ring), an organocatalytic desymmetrization could provide enantioselective access to complex chiral structures.
Transition Metal Catalysis: Power and Versatility
Transition metal-catalyzed reactions offer a complementary and often more reactive approach to cyclopentanone synthesis.
Prominent Transition Metal-Catalyzed Methods:
-
Pauson-Khand Reaction: This powerful [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically catalyzed by cobalt or rhodium complexes, is a direct route to α,β-cyclopentenones.[3][7] Asymmetric variants using chiral ligands have been extensively developed.
-
Nazarov Cyclization: The acid-catalyzed conrotatory 4π-electrocyclization of divinyl ketones provides a rapid entry to cyclopentenones.[3][8] Chiral Lewis acids and Brønsted acids have been employed to render this reaction enantioselective.
-
[3+2] Cycloadditions: The reaction of a three-carbon component with a two-carbon component is a convergent and efficient strategy for constructing five-membered rings.[1][9] Lewis acid-catalyzed [3+2] cycloadditions of donor-acceptor cyclopropanes with various partners have proven particularly effective.[1][9]
Potential Role of this compound in Transition Metal Catalysis:
The cyclopentyl substituent of this compound could influence the steric environment of reactions, potentially leading to unique selectivity.
-
As a Ligand Scaffold: Similar to its potential in organocatalysis, derivatization of the this compound framework could yield novel chiral ligands for transition metals. The bulky cyclopentyl group could create a well-defined chiral pocket around the metal center.
-
As a Substrate: The enolate of this compound could be used in transition metal-catalyzed cross-coupling reactions to introduce substituents at the α-position. The stereochemical outcome of such reactions would be of significant interest.
Data Presentation: Benchmarking Asymmetric Cyclopentanone Syntheses
To provide a clear comparison of the efficacy of existing methods, the following table summarizes typical performance data for the asymmetric synthesis of substituted cyclopentanones using various catalytic systems. This data serves as a benchmark for what might be expected from future investigations into this compound.
| Catalytic System | Reaction Type | Substrate Scope | Typical Enantiomeric Excess (ee) | Typical Yield | Reference |
| Proline Derivatives | Intramolecular Aldol | Aldehydo-ketones | 80-99% | 70-95% | [4] |
| Chiral Phosphoric Acids | Nazarov Cyclization | Divinyl ketones | 85-98% | 60-90% | [5] |
| Rhodium/(S)-BINAP | 1,4-Conjugate Addition | Cyclopentenones | 90-99% | 80-98% | [10] |
| Cobalt/Chiral Ligand | Pauson-Khand Reaction | Enynes | 80-95% | 50-85% | [3][7] |
| Lewis Acid Catalysis | [3+2] Cycloaddition | D-A Cyclopropanes | 90->99% | 84-99% | [1] |
Experimental Protocols: A Guide to Investigating this compound
The following protocols are provided as a starting point for researchers interested in exploring the synthetic potential of this compound. These are based on well-established procedures for similar substrates.
Protocol 1: Asymmetric α-Functionalization of this compound via Enamine Catalysis
This protocol outlines a hypothetical procedure for the enantioselective α-amination of this compound.
Workflow Diagram:
Caption: Workflow for the proposed asymmetric α-amination of this compound.
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the chosen chiral amine catalyst (e.g., a proline derivative, 20 mol%) in a suitable solvent (e.g., DMSO, 2.0 mL).
-
Addition of Reactants: To the catalyst solution, add this compound (1.0 mmol) followed by the electrophilic aminating agent (e.g., di-tert-butyl azodicarboxylate, 1.2 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the purified product. The enantiomeric excess can be determined by chiral high-performance liquid chromatography (HPLC).
Protocol 2: Synthesis of a Chiral Ligand from this compound for Transition Metal Catalysis
This protocol describes a hypothetical route to a chiral phosphine ligand derived from this compound.
Logical Relationship Diagram:
Caption: Synthetic pathway to a potential chiral phosphine ligand from this compound.
Step-by-Step Methodology:
-
Asymmetric Reduction: Reduce this compound enantioselectively using a standard protocol such as the Corey-Bakshi-Shibata (CBS) reduction to obtain the corresponding chiral cyclopentanol.
-
Hydroxyl Group Activation: Activate the hydroxyl group of the chiral cyclopentanol, for example, by converting it to a tosylate or mesylate.
-
Nucleophilic Substitution: Displace the leaving group with a phosphine nucleophile, such as lithium diphenylphosphide (Ph₂PLi), to install the phosphine moiety.
-
Purification: Purify the resulting chiral phosphine ligand by appropriate methods, such as column chromatography under an inert atmosphere.
-
Complexation: The synthesized ligand can then be complexed with a suitable metal precursor (e.g., [Rh(COD)Cl]₂) to generate the active catalyst.
Conclusion and Future Outlook
While this compound remains an unexplored entity in the realm of asymmetric synthesis, its simple, rigid structure presents an intriguing platform for the development of novel catalysts and synthetic intermediates. The established methodologies for the asymmetric synthesis of cyclopentanones provide a robust framework for initiating investigations into its potential. Future research should focus on the stereoselective functionalization of this compound and its derivatives, and the evaluation of these new chiral molecules in a range of asymmetric transformations. The insights gained from such studies could pave the way for the development of a new class of valuable building blocks for the pharmaceutical and agrochemical industries.
References
- 1. Asymmetric synthesis of cyclopentanones through dual Lewis acid-catalysed [3+2]-cycloaddition of donor–acceptor cyclopropanes with ketenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Chiral Cyclopentenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organocatalytic asymmetric desymmetrization of cyclopentene-1,3-diones via a formal diaza–ene reaction with donor–acceptor hydrazones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Asymmetric Organocatalytic Synthesis of Cyclopentane γ-Nitroketones | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Chiral Cyclopentenones. (2016) | Svilen P. Simeonov | 213 Citations [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric Total Syntheses of Di- and Sesqui-Terpenoids via Catalytic C–C Activation of Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Properties of 2-Alkylated Cyclopentanones: A Guide for Researchers
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among the promising candidates, cyclopentanone derivatives, particularly those with alkyl substitutions at the 2-position, have garnered significant attention for their potential antimicrobial activities. This guide provides a comprehensive comparison of the antimicrobial properties of various 2-alkylated cyclopentanones, supported by experimental data and detailed protocols to aid researchers in this burgeoning field.
Introduction: The Promise of Cyclopentanones in Antimicrobial Drug Discovery
Cyclopentanones are five-membered cyclic ketones that form the core structure of numerous naturally occurring bioactive compounds, including some with known antimicrobial properties like palmenones and nigrosporiones.[1][2][3] The synthetic accessibility of the cyclopentanone scaffold allows for extensive chemical modifications, making it an attractive starting point for the development of new antimicrobial agents.[4] Alkylation at the 2-position of the cyclopentanone ring has been shown to be a key determinant of their biological activity, influencing their potency and spectrum of action.[5] This guide will delve into the structure-activity relationships of these compounds and provide a comparative analysis of their efficacy against a range of microbial pathogens.
Structure-Activity Relationships: The Influence of the Alkyl Chain
The antimicrobial activity of 2-alkylated cyclopentanones is intricately linked to their chemical structure. The length and nature of the alkyl chain at the 2-position, as well as the presence of other functional groups, play a crucial role in their biological function.
One study on 2-(2-hydroxyalkylidene)cyclopentanones demonstrated that their bio-antimutagenic activity increased with the length of the 2-hydroxyalkylidene group, up to a certain point (=CHCH(OH)C8H17).[6] While this study focused on antimutagenic properties, it highlights the importance of the alkyl chain length in modulating biological activity.
For direct antimicrobial action, 2-octylcyclopentanone has shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as yeasts.[7] This suggests that an eight-carbon alkyl chain may provide an optimal balance of lipophilicity and hydrophilicity for penetrating microbial cell membranes.
The presence of an enone system within the cyclopentanone ring is also critical for antimicrobial activity.[1][2] This is because the α,β-unsaturated ketone can act as a Michael acceptor, reacting with nucleophilic residues in microbial proteins and enzymes, thereby disrupting their function.[2]
Comparative Antimicrobial Efficacy
The following table summarizes the antimicrobial activity of selected 2-alkylated cyclopentanones against various microbial strains, as reported in the literature. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound | Test Microorganism | MIC (µg/mL) | Reference |
| 2-Octylcyclopentanone | Staphylococcus aureus | - | [7] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | - | [7] | |
| Streptococcus pyogenes | - | ||
| Bacillus cereus | - | [7] | |
| Pseudomonas aeruginosa | - | [7] | |
| Escherichia coli | - | ||
| Candida albicans | - | [7] | |
| Candida utilis | - | [8] | |
| trans-4,5-diamino-cyclopent-2-enone derivatives | Staphylococcus aureus (MRSA) | 3.91 | [1] |
| Enterococcus faecalis (VRE) | 0.98 | [1] | |
| Oxime ether of trans-diamino-cyclopent-2-enone | Staphylococcus aureus (MRSA) | 0.976 | [1][2] |
| Enterococcus faecalis (VRE) | 3.91 | [1][2] |
Note: Specific MIC values for 2-octylcyclopentanone were not provided in the referenced abstract, but it was reported to have broad-spectrum activity with zones of inhibition ranging from 11.0 mm to 21.0 mm.[7]
Proposed Mechanism of Action
The precise mechanism of action for all 2-alkylated cyclopentanones is not fully elucidated and may vary between different derivatives. However, a prominent hypothesis for those containing an enone moiety is the disruption of cellular processes through Michael addition reactions.[2]
Caption: Proposed Michael addition mechanism of α,β-unsaturated cyclopentanones with a biological nucleophile.
This covalent modification of essential biomolecules can lead to enzyme inhibition, disruption of cellular signaling, and ultimately, cell death. The importance of the enone system is supported by studies showing that reduction of the double bond leads to a loss of antimicrobial activity.[2]
Experimental Protocols
To ensure the reproducibility and validity of research in this area, standardized experimental protocols are essential. The following are detailed methodologies for key experiments in the evaluation of the antimicrobial properties of 2-alkylated cyclopentanones.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Rationale: This quantitative assay determines the lowest concentration of a compound that prevents visible microbial growth, providing a standardized measure of its potency.
-
Preparation of Microbial Inoculum:
-
Aseptically pick several colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the 2-alkylated cyclopentanone in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculation and Incubation:
-
Add the diluted microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria) for 16-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: Workflow for MIC determination using the broth microdilution method.
Disk Diffusion (Kirby-Bauer) Assay
This qualitative method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.[7]
Rationale: This assay provides a rapid and straightforward visual assessment of a compound's ability to inhibit microbial growth.
-
Preparation of Agar Plates:
-
Prepare Mueller-Hinton agar plates (or other suitable agar for the test microorganism).
-
Ensure the agar has a uniform depth.
-
-
Inoculation:
-
Dip a sterile cotton swab into the standardized microbial inoculum (0.5 McFarland).
-
Streak the swab evenly across the entire surface of the agar plate in three different directions to ensure confluent growth.
-
-
Application of Disks:
-
Aseptically place sterile paper disks onto the surface of the inoculated agar.
-
Pipette a known amount of the 2-alkylated cyclopentanone solution onto each disk.
-
Include a solvent control disk and a positive control disk with a known antibiotic.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the test microorganism for 16-24 hours.
-
-
Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Conclusion and Future Directions
2-Alkylated cyclopentanones represent a versatile and promising class of compounds in the search for new antimicrobial agents. Their synthetic tractability allows for the fine-tuning of their structure to optimize activity and spectrum. The broad-spectrum efficacy of compounds like 2-octylcyclopentanone, including against drug-resistant strains, underscores their therapeutic potential.[7][8]
Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds. A deeper understanding of their structure-activity relationships will enable the rational design of more potent and selective derivatives with improved pharmacological properties. Furthermore, in vivo studies are necessary to evaluate the efficacy and safety of these compounds in preclinical models of infection. The continued exploration of the antimicrobial properties of 2-alkylated cyclopentanones holds significant promise for addressing the global challenge of antimicrobial resistance.
References
- 1. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-(2-hydroxyalkylidene)cyclopentanones and their bio-antimutagenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Octylcyclopentanone Inhibits Beta Lactam Resistant Diabetic Wound Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Cyclopentylcyclopentanone
Introduction
2-Cyclopentylcyclopentanone (CAS No. 4884-24-6) is a bicyclic ketone utilized as a fragrance and flavoring agent, valued for its fruity, minty aroma.[1][2][3] While integral to various research and development applications, its responsible management and disposal are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently and in full compliance.
Core Principles: Hazard Identification and Risk Assessment
Understanding the inherent hazards of a chemical is the foundation of its safe management. The disposal protocol for this compound is directly informed by its specific chemical properties and associated risks.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
These classifications mandate that this compound be treated as a hazardous substance. Direct contact can lead to irritation, and inhalation of vapors may affect the respiratory tract.[2][5]
Furthermore, while its flash point of 90.0 °C (194.0 °F) places it outside the strict definition of a flammable liquid by some regulatory bodies (e.g., EPA's <60 °C threshold), it is still a combustible liquid that requires careful management to avoid ignition sources.[1][6][7] Crucially, these properties prohibit its disposal via sanitary sewer systems or as common refuse.
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE is mandatory to mitigate the risks of exposure.
| Body Area | Required PPE | Specification and Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Goggles must provide a complete seal. A face shield worn over goggles is required when handling larger quantities (>1L) to protect against splashes. This is critical to prevent serious eye irritation.[2][4] |
| Hands | Nitrile Gloves | Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact and irritation.[2][7] Always inspect gloves for integrity before use and wash hands thoroughly after removal. |
| Body | Laboratory Coat | A standard lab coat protects against incidental skin contact from minor spills and splashes. |
| Respiratory | Use in a Fume Hood | All handling and pouring of this compound waste should occur within a certified chemical fume hood to prevent the inhalation of vapors and mitigate respiratory irritation.[4][5] |
The Disposal Workflow: A Step-by-Step Guide
Proper disposal is a systematic process that ensures safety and regulatory compliance from the moment waste is generated to its final collection.
Step 1: Waste Characterization
The first step is to accurately identify the waste stream.
-
Unused/Pure Product: If disposing of expired or surplus this compound, it is a single-component waste.
-
Contaminated Materials: This includes items like absorbent pads, gloves, or silica gel grossly contaminated with the chemical. These should be treated as solid hazardous waste.
-
Solvent Mixtures: If this compound is part of a reaction mixture or dissolved in a solvent, the entire solution must be characterized. All components must be identified to ensure compatibility and proper waste stream segregation. Never mix incompatible waste streams. For instance, do not mix ketone-based waste with strong acids or bases, which could trigger a hazardous reaction.
Step 2: Select a Compatible Waste Container
The integrity of the waste container is critical for safe storage.
-
Container Material: Use a chemically resistant container, such as a high-density polyethylene (HDPE) carboy or a glass bottle with a screw cap.[8] The original product container can often be used if it is in good condition.[8]
-
Condition: The container must be free of cracks, leaks, and external chemical residue.[8][9]
-
Closure: The container must have a tight-sealing lid to prevent the release of vapors. It must be kept closed at all times except when waste is actively being added.[9][10]
Step 3: Label the Waste Container
Proper labeling is a regulatory requirement and essential for safety. Before any waste is added, the container must be labeled with:
-
The words "HAZARDOUS WASTE" .[8]
-
The full chemical name: "this compound" .
-
If it is a mixture, list all constituents and their approximate percentages .
-
The relevant hazard characteristics (e.g., "Irritant," "Combustible").
-
The date accumulation started.
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)
Designate a specific area within the laboratory, known as a Satellite Accumulation Area (SAA), for storing the waste container.
-
The SAA must be at or near the point of generation.
-
The container should be stored in a secondary containment bin to catch any potential leaks.
-
Store away from heat, open flames, and incompatible chemicals.[7]
Step 5: Arrange for Professional Disposal
Laboratory-generated hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF).[11]
-
Contact your institution’s Environmental Health & Safety (EHS) department (sometimes called Chemical Safety or Waste Management) to schedule a pickup.[10][12]
-
Provide them with the accurately labeled container and any required waste manifest forms.
-
Do not attempt to transport hazardous waste yourself. Only trained EHS personnel should handle waste transport.[12]
Disposal Decision Workflow
The following diagram illustrates the logical steps for managing this compound waste from generation to disposal.
Caption: Disposal workflow for this compound.
Decontamination of Empty Containers
An empty container that previously held this compound must be properly decontaminated before it can be disposed of as non-hazardous waste.
-
Triple Rinse: Rinse the container three times with a suitable solvent in which this compound is soluble, such as ethanol or acetone.[2][12] Each rinse should use a volume of solvent equal to about 10% of the container's volume.
-
Collect Rinsate: The solvent rinsate is now considered hazardous waste. It must be collected in a properly labeled hazardous waste container (e.g., "Waste Acetone with this compound residue").[12]
-
Deface Label: Completely remove or deface the original chemical label on the empty, rinsed container.[12]
-
Final Disposal: The clean, defaced container can now be disposed of in the regular laboratory glass or plastic recycling stream, as appropriate.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. 2-cyclopentyl cyclopentanone, 4884-24-6 [thegoodscentscompany.com]
- 2. This compound | C10H16O | CID 21003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Hazardous Waste: Final Rule from EPA Modernizes Ignitable Liquids Determinations - EHSLeaders [ehsleaders.org]
- 7. chemos.de [chemos.de]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 10. pfw.edu [pfw.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. vumc.org [vumc.org]
Navigating the Safe Handling of 2-Cyclopentylcyclopentanone: A Guide to Personal Protective Equipment
In the dynamic landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both scientific integrity and personnel safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with 2-Cyclopentylcyclopentanone. By understanding the "why" behind each recommendation, researchers can cultivate a proactive safety culture that extends beyond mere compliance.
Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its intrinsic hazards is crucial. This compound (CAS No. 4884-24-6) presents the following primary risks:
-
Skin Irritation: Classified as a skin irritant, direct contact can cause redness, itching, and inflammation.[1][2]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation upon contact.[1][2]
-
Respiratory Irritation: Inhalation of vapors or mists may lead to irritation of the respiratory tract.[1][2]
-
Flammability: It is a flammable liquid with a flashpoint of 194°F (90°C), requiring precautions against ignition sources.[3]
A comprehensive risk assessment should always precede any experimental work involving this compound.
Core Principles of PPE Selection
The selection of appropriate PPE is not a one-size-fits-all approach. It is dictated by a careful evaluation of the specific laboratory operations being performed. The following decision-making workflow provides a logical pathway for determining the necessary level of protection.
Caption: PPE Selection Workflow for this compound.
Detailed PPE Specifications and Protocols
Eye and Face Protection
Given that this compound causes serious eye irritation, robust eye protection is non-negotiable.[1][2]
-
Minimum Requirement: At all times when handling this chemical, ANSI Z87.1-compliant safety glasses with side shields are mandatory.
-
Elevated Risk Scenarios: When there is a heightened risk of splashes, such as during transfers of larger volumes or when heating the substance, a full-face shield must be worn in conjunction with safety glasses.[4]
Hand Protection: The Critical Barrier
Direct skin contact is a primary route of exposure. The choice of glove material is critical, as not all polymers offer adequate protection against ketones.
-
Recommended Glove Materials: For handling ketones, Butyl rubber and Polyvinyl Alcohol (PVA) gloves are recommended due to their high resistance to this class of chemicals.[5][6] Nitrile gloves, while common in laboratories, generally offer poor protection against many ketones and should be avoided for prolonged contact.[5]
-
Specialized Gloves: Commercially available "ketone-resistant" gloves, often a composite or specialty polymer, are an excellent choice.[7][8][9][10]
-
Glove Selection and Inspection: Always consult the manufacturer's chemical resistance chart for specific breakthrough times and permeation data.[11] Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.
| Glove Material | Resistance to Ketones | General Recommendation |
| Butyl Rubber | Very Good to Excellent | Recommended for direct handling and splash protection.[6] |
| Polyvinyl Alcohol (PVA) | Excellent | Ideal for handling a broad range of organic solvents, including ketones. Note: PVA is water-sensitive.[5] |
| Nitrile | Poor to Fair | Not recommended for prolonged or immersive contact with ketones.[5] |
| Natural Rubber (Latex) | Fair to Good | Offers some protection but is inferior to Butyl or PVA.[5][6] |
Protocol for Donning and Doffing Gloves:
-
Donning: Wash and dry hands thoroughly. Select the correct size of glove. Pull the glove on, ensuring the cuff of the glove extends over the cuff of the lab coat sleeve.
-
Doffing: To prevent skin contact with the contaminated exterior, grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at thewrist and peel it off over the first glove. This will result in both gloves being inside out, with one contained within the other.
Body Protection
A flame-resistant lab coat is essential to protect against splashes and as a precaution due to the flammability of this compound.[12] The lab coat should be fully buttoned with sleeves rolled down.
Respiratory Protection
The primary engineering control for preventing respiratory exposure is to handle this compound in a properly functioning and certified chemical fume hood.[13] This is crucial for minimizing the inhalation of vapors.
-
Standard Operations: For routine lab-scale work, a chemical fume hood provides adequate respiratory protection.
-
Non-Routine or Emergency Situations: In the event of a large spill or if work must be conducted outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is required.[1] Respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training.
Storage and Disposal of Contaminated PPE
Proper management of flammable liquids and contaminated waste is a critical component of laboratory safety.
-
Storage of this compound: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1][12] Adhere to OSHA guidelines for the storage of flammable liquids, which may include the use of flammable storage cabinets.[14][15]
-
Disposal of Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with this compound must be considered hazardous waste.
-
Gloves and other solid waste: Place in a designated, labeled hazardous waste container. Do not discard in regular trash.[4][16]
-
Contaminated Lab Coats: If a reusable lab coat becomes significantly contaminated, it must be professionally laundered by a service familiar with handling chemically contaminated clothing.
-
Emergency Procedures in Case of PPE Failure
In the event of a breach in PPE and subsequent exposure, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[17] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12][18] It is imperative to seek immediate medical attention.
By adhering to these detailed PPE protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of all laboratory personnel.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C10H16O | CID 21003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-cyclopentyl cyclopentanone, 4884-24-6 [thegoodscentscompany.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Ketodex ‐ Ketone Resistant Chemical Gauntlet - PPE - Personal Protection Equipment - Hand Protection - G/KETODEX/11 [pps-ppe.com]
- 8. polycohealthline.com [polycohealthline.com]
- 9. glovesnstuff.com [glovesnstuff.com]
- 10. Ketochem® 33cm Lightweight Ketone Resistant Glove - Magus International [magusintl.com]
- 11. ehs.sfsu.edu [ehs.sfsu.edu]
- 12. chemos.de [chemos.de]
- 13. osha.gov [osha.gov]
- 14. locscientific.com [locscientific.com]
- 15. ume.civilkozpont.hu [ume.civilkozpont.hu]
- 16. fishersci.com [fishersci.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
